2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[2-(1H-pyrazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)6-5-9-7-14-15-8-9/h1-4,7-8H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXNNZKIUNNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197965 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195687-62-7 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195687-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-pyrazol-4-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, while the isoindole-1,3-dione (phthalimide) structure is a crucial building block in synthetic organic chemistry, notably for the introduction of primary amine functionalities via the Gabriel synthesis.[1][2][3] This document details a multi-step synthesis, beginning with a retrosynthetic analysis to identify key intermediates, followed by detailed, field-tested protocols for the synthesis of the critical precursor, 2-(1H-pyrazol-4-yl)ethanamine, and its subsequent conversion to the target molecule. The causality behind experimental choices, potential challenges, and alternative methodologies are discussed to provide a holistic and practical guide for laboratory application.
Introduction and Strategic Overview
The target molecule, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, integrates two privileged heterocyclic systems. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] The phthalimide group serves as a masked primary amine, a common strategy to avoid the over-alkylation issues associated with using ammonia directly.[5] The synthesis of this conjugate, therefore, requires a carefully planned strategy that allows for the selective formation of the key C-N bond connecting the two fragments.
Our strategic approach is centered on the late-stage formation of the phthalimide ring system. This decision is based on the principle of convergent synthesis, which generally leads to higher overall yields and greater flexibility. The core of this strategy is the robust synthesis of the key intermediate, 2-(1H-pyrazol-4-yl)ethanamine.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a clear pathway for the construction of the target molecule. The primary disconnection is the imide C-N bond, suggesting a condensation reaction between 2-(1H-pyrazol-4-yl)ethanamine and phthalic anhydride. This identifies the pyrazole-containing amine as the principal intermediate for our synthesis.
Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of Key Intermediate: 2-(1H-Pyrazol-4-yl)ethanamine
The synthesis of 4-substituted pyrazoles can be challenging. A reliable method involves the construction of the ethylamine sidechain on a pre-formed pyrazole ring. To prevent unwanted N-alkylation during subsequent steps and to improve solubility in organic solvents, the pyrazole nitrogen is transiently protected using a tert-butoxycarbonyl (Boc) group.[6]
The chosen pathway involves a Henry reaction (nitroaldol condensation) on N-Boc-4-formylpyrazole, followed by reduction.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for the key amine intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 1H-pyrazole-1-carboxylate
-
Rationale: Protection of the pyrazole NH is crucial to direct subsequent electrophilic substitution to the C4 position and prevent N-alkylation side reactions. The Boc group is chosen for its stability under various conditions and its straightforward removal under acidic conditions.[6][7]
-
Protocol:
-
To a stirred solution of 1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which is often pure enough for the next step.
-
Step 2: Synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate
-
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 1H-pyrazole-1-carboxylate (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C for 2-4 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 3: Synthesis of tert-butyl 4-(2-aminoethyl)-1H-pyrazole-1-carboxylate
-
Rationale: This two-step sequence first extends the carbon chain via a Henry reaction and then reduces the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol (Part A - Henry Reaction):
-
Dissolve tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (1.0 eq) in nitromethane (used as reagent and solvent).
-
Add a catalytic amount of a base such as ammonium acetate or triethylamine and stir at room temperature for 24 hours.
-
Remove excess nitromethane under reduced pressure and purify the resulting nitroalkene by column chromatography.
-
-
Protocol (Part B - Reduction):
-
Dissolve the purified tert-butyl 4-(2-nitrovinyl)-1H-pyrazole-1-carboxylate in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the Boc-protected amine.
-
Final Assembly:
With the key amine intermediate in hand, the final step involves the formation of the isoindolinedione ring followed by deprotection.
Method A: Two-Step Condensation and Deprotection (Recommended)
-
Rationale: This is the most direct route. The reaction of a primary amine with an anhydride to form an imide is a high-yielding and clean transformation, typically driven by thermal dehydration of the intermediate amic acid. Subsequent deprotection with acid cleanly removes the Boc group.
-
Protocol (Part A - Condensation):
-
In a round-bottom flask, combine tert-butyl 4-(2-aminoethyl)-1H-pyrazole-1-carboxylate (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate. If so, collect by filtration.
-
If no precipitate forms, pour the mixture into cold water, collect the resulting solid by filtration, wash with water, and dry. This yields the N-Boc protected final product.
-
-
Protocol (Part B - Deprotection):
-
Dissolve the product from the previous step in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sat. NaHCO₃ solution) and extract with ethyl acetate or DCM.
-
Dry the organic layer, concentrate, and purify by recrystallization (e.g., from ethanol) or column chromatography to yield the final product.
-
Method B: Mitsunobu Reaction (Alternative)
-
Rationale: The Mitsunobu reaction allows for the direct coupling of an alcohol with phthalimide.[8][9][10] This would require synthesizing 2-(1H-pyrazol-4-yl)ethanol as the intermediate. While a powerful one-pot method, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can complicate purification.[8][11]
-
Protocol Outline:
-
Dissolve 2-(N-Boc-1H-pyrazol-4-yl)ethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and purify via chromatography to separate the product from TPPO.
-
Deprotect the Boc group as described in Method A.
-
Data Summary and Characterization
The identity and purity of the final compound and key intermediates must be confirmed through standard analytical techniques.
| Compound | Expected Characterization Data | Reference Melting Point (°C) |
| tert-butyl 1H-pyrazole-1-carboxylate | ¹H NMR, ¹³C NMR, MS | N/A (Often an oil) |
| tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | ¹H NMR, ¹³C NMR, MS | - |
| 2-[2-(1H-Pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis | 168-170[12] |
Expected ¹H NMR signals for the final product would include:
-
Aromatic protons from the phthalimide group (multiplet, ~7.8-7.9 ppm).
-
Protons from the pyrazole ring (singlets, ~7.5 ppm).
-
Two triplet signals for the ethyl linker protons (-CH₂-N and -CH₂-Ar).
-
A broad singlet for the pyrazole N-H.
Conclusion
This guide outlines a reliable and well-precedented synthetic route to 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. The recommended strategy, involving the protection of the pyrazole, side-chain construction via a Henry reaction, condensation with phthalic anhydride, and final deprotection, offers a robust and scalable pathway. The discussion of alternative methods like the Mitsunobu reaction provides researchers with valuable options depending on available starting materials and laboratory capabilities. The successful synthesis and characterization of this molecule will provide a valuable scaffold for further investigation in drug discovery programs.
References
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
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Al-Azmi, S. H. (n.d.). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. [Link]
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Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Organic-Synthesis.com. (n.d.). Mitsunobu reaction. [Link]
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Kumar, P. et al. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. ResearchGate. [Link]
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Jayakumar, S. et al. (2022). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]
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Draguta, S. et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. [Link]
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Pisár, M. et al. (2018). Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]
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Mogdaline, F. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
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Le, Z.-G. et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004, 1951-1954. [Link]
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Sharma, A. et al. (2022). Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. Wiley Online Library. [Link]
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Wikipedia. (n.d.). Gabriel synthesis. [Link]
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El-Sayed, N. N. E. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Ashenhurst, J. (n.d.). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
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Liu, H. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Stana, A. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
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Stana, A. et al. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
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Saulnier, M. G. et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed. [Link]
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ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). [https://www.researchgate.net/figure/Scheme-1-Synthesis-of-Pyrazole-Derivatives-4a-4o_fig1_283533425]([Link] Derivatives-4a-4o_fig1_283533425)
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ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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BIOSYNCE. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. [Link]
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Asiri, A. M. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
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NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
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Leal, A. S. et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS No. 1195687-62-7). This compound represents a compelling molecular scaffold for drug discovery, integrating two pharmacologically significant moieties: the versatile pyrazole ring and the privileged isoindole-1,3-dione (phthalimide) structure. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, spectroscopic analysis, and insights into the compound's potential applications based on the established biological activities of its constituent parts.
Introduction: A Hybrid Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel hybrid molecules is a cornerstone of rational drug design. The title compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, is a prime example of this approach. It covalently links two heterocyclic systems, each with a rich history of biological relevance.
-
The Isoindole-1,3-dione (Phthalimide) Moiety: Recognized as a "privileged scaffold," the phthalimide core is present in a wide array of therapeutic agents, including the infamous thalidomide, but also in modern drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its rigid, planar, and lipophilic nature often enhances the ability of molecules to cross biological membranes, a critical factor for bioavailability.[2]
-
The Pyrazole Moiety: Pyrazole and its derivatives are fundamental building blocks in pharmaceuticals, renowned for a broad spectrum of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4] The presence of multiple nitrogen atoms allows for diverse intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets.[5]
The fusion of these two structures via a flexible ethyl linker creates a molecule with significant potential for novel biological activity, meriting a detailed examination of its chemical and physical characteristics.
Physicochemical and Structural Properties
The fundamental properties of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione are summarized below. These data are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| CAS Number | 1195687-62-7 | [6][7] |
| Molecular Formula | C₁₃H₁₁N₃O₂ | [6] |
| Molecular Weight | 241.25 g/mol | [6] |
| Melting Point | 168-170 °C | [6] |
| Appearance | (Predicted) White to off-white solid |
Molecular Structure
The molecule's architecture consists of a planar phthalimide group connected to the C4 position of the pyrazole ring through an ethyl chain. This structure allows for conformational flexibility around the linker while maintaining the distinct properties of the two heterocyclic systems.
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- 1. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]
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A Technical Guide to the Spectroscopic Characterization of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. As direct, published spectra for this specific molecule are not consolidated in public literature, this document serves as an expert-led predictive and methodological guide. We will dissect the molecule into its constituent fragments—the isoindole-1,3-dione (phthalimide) head and the pyrazol-4-yl-ethyl tail—to forecast the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed, field-tested protocols for data acquisition and a robust, logic-driven basis for spectral interpretation to unequivocally confirm the molecule's identity and purity.
Introduction and Molecular Structure
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic molecule incorporating two key pharmacophores: the phthalimide group, a privileged structure in medicinal chemistry known for its diverse biological activities, and the pyrazole ring, a common scaffold in pharmaceuticals.[1] The robust and unambiguous characterization of such molecules is paramount for advancing drug discovery programs, ensuring reproducibility, and meeting regulatory standards.
This guide establishes the analytical workflow for confirming the synthesis of this target molecule. Our approach is based on foundational spectroscopic principles and comparative analysis with structurally related compounds, providing a reliable blueprint for researchers.
Molecular Structure and Atom Numbering:
For the purpose of spectral assignment, the ethyl linker carbons are designated α and β, and the pyrazole ring carbons are numbered C4 and C5, with the understanding that the two CH groups are equivalent in a symmetric ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, both ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively, confirming the connectivity of the molecular fragments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group, the aliphatic protons of the ethyl bridge, and the protons of the pyrazole ring.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.5 | broad s | 1H | Pyrazole N-H | The acidic N-H proton of the pyrazole ring is typically deshielded and often appears as a broad singlet, subject to concentration and solvent effects.[2] |
| ~7.85 | m | 4H | Phthalimide Ar-H | The four protons on the phthalimide ring form a symmetric AA'BB' system, appearing as a complex multiplet.[3] This region is characteristic of the isoindole-1,3-dione core. |
| ~7.50 | s | 2H | Pyrazole C-H (x2) | The two protons on the pyrazole ring are chemically equivalent and appear as a sharp singlet due to the planarity and symmetry of the ring.[2] |
| ~3.90 | t, J ≈ 7 Hz | 2H | N-CH₂ (α-CH₂) | These protons are adjacent to the electron-withdrawing phthalimide nitrogen, causing a downfield shift. They will appear as a triplet due to coupling with the β-CH₂ protons. |
| ~2.85 | t, J ≈ 7 Hz | 2H | Pyrazole-CH₂ (β-CH₂) | These protons are adjacent to the pyrazole ring and will be coupled to the α-CH₂ protons, resulting in a triplet. |
Predicted ¹³C NMR Spectrum
Broadband proton-decoupled ¹³C NMR will confirm the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~167.5 | C=O (Imide) | The carbonyl carbons of the phthalimide group are highly deshielded and are a key identifier for the isoindole-1,3-dione scaffold.[4] |
| ~134.5 | Ar-CH (Phthalimide) | Aromatic methine carbons of the phthalimide ring. |
| ~131.8 | Ar-C (Quaternary) | The quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. |
| ~129.0 | C-H (Pyrazole) | The methine carbons of the pyrazole ring. |
| ~123.2 | Ar-CH (Phthalimide) | Aromatic methine carbons of the phthalimide ring. |
| ~118.0 | C-C (Pyrazole) | The quaternary carbon of the pyrazole ring attached to the ethyl linker. |
| ~38.0 | N-CH₂ (α-CH₂) | The carbon directly attached to the phthalimide nitrogen. |
| ~25.0 | Pyrazole-CH₂ (β-CH₂) | The carbon of the ethyl linker attached to the pyrazole ring. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves the compound and allows for the observation of the exchangeable N-H proton of the pyrazole ring.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., Bruker 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Use a standard pulse program with broadband proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Visualization: NMR Workflow
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the target compound by providing a highly accurate mass measurement.
Predicted Mass Spectrum
Using Electrospray Ionization (ESI) in positive ion mode is the method of choice for this molecule, as the pyrazole and phthalimide nitrogens are readily protonated.
-
Molecular Formula: C₁₃H₁₁N₃O₂
-
Monoisotopic Mass: 241.0851 g/mol
-
Predicted HRMS Result: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₁₃H₁₂N₃O₂]⁺: 242.0924
-
Trustworthiness: An experimentally determined mass within 5 ppm of this calculated value provides high confidence in the elemental composition.[5]
-
Other potential adducts include the sodium adduct [M+Na]⁺ at m/z 264.0743.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Create a dilute solution for analysis by adding ~10 µL of the stock solution to 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode ESI.
-
-
Instrument Setup (e.g., Q-TOF Mass Spectrometer):
-
Calibrate the instrument using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Set the ionization source to ESI, positive ion mode.
-
Optimize source parameters such as capillary voltage (~3.5 kV), cone voltage, and source temperature.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).
-
Acquire data in full scan mode over a mass range that includes the expected m/z (e.g., 100-500 m/z).
-
-
Data Processing:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular formula confirmation via HRMS.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale & Causality |
| 3200 - 3400 | Broad | N-H Stretch (Pyrazole) | The N-H bond in the pyrazole ring will exhibit a broad stretching vibration, characteristic of hydrogen-bonded N-H groups. |
| ~3050 | Medium | Aromatic C-H Stretch | This absorption arises from the C-H stretching vibrations of the phthalimide and pyrazole rings. |
| ~2950 | Medium | Aliphatic C-H Stretch | C-H stretching vibrations from the two CH₂ groups of the ethyl linker. |
| ~1770 & ~1710 | Strong | C=O Stretch (Imide) | The key signature of the phthalimide group is the pair of strong carbonyl stretching bands. The asymmetric stretch appears at a higher frequency (~1770 cm⁻¹) and the symmetric stretch at a lower frequency (~1710 cm⁻¹). |
| ~1600 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the major absorption peaks.
Conclusion
The structural confirmation of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione relies on a synergistic application of modern spectroscopic techniques. This guide provides the expected spectral data and robust protocols necessary for its unambiguous identification. The key signatures to confirm the structure are: the characteristic AA'BB' system and dual carbonyl peaks of the phthalimide moiety in NMR and IR, the singlet for the two equivalent pyrazole protons in ¹H NMR, the triplet-triplet pattern of the ethyl linker, and a high-resolution mass measurement corresponding to the molecular formula C₁₃H₁₁N₃O₂. Adherence to these analytical methodologies will ensure data integrity and support the advancement of research programs utilizing this compound.
References
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Retrieved from [Link]
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- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
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In Silico Modeling of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, a novel small molecule with therapeutic potential. Recognizing the scarcity of empirical data for this specific compound, this document outlines a robust, multi-faceted computational strategy to elucidate its pharmacodynamic and pharmacokinetic properties. By leveraging established methodologies in molecular docking, molecular dynamics, and ADMET prediction, we aim to generate actionable data to guide further preclinical development. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate early-stage drug discovery.
Introduction: The Rationale for In Silico First Approach
The imperative to reduce the time and cost of drug development has positioned in silico modeling as an indispensable component of the modern pharmaceutical pipeline.[1] Computational approaches allow for the rapid, cost-effective evaluation of a molecule's potential before committing to resource-intensive preclinical and clinical studies.[2][3] For novel chemical entities such as 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, where a paucity of biological data exists, a well-designed in silico workflow can provide the foundational insights necessary to justify and direct subsequent experimental validation.
The isoindole-1,3-dione scaffold is a known pharmacophore present in a variety of biologically active compounds.[4] Notably, derivatives of this scaffold have demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX).[5][6] This precedent informs our initial hypothesis-driven approach to target identification for the subject molecule.
This guide will detail a sequential, yet integrated, in silico workflow, commencing with target selection and proceeding through molecular docking to predict binding affinity and pose, molecular dynamics simulations to assess complex stability, and finally, ADMET profiling to evaluate drug-likeness. Each step is designed to be self-validating, providing a rigorous computational assessment of the therapeutic potential of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Target Selection and Structure Preparation
Based on the known biological activities of structurally related isoindole-1,3-dione derivatives, we have selected three high-value protein targets for our initial investigation:
-
Human Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems, its inhibition is a therapeutic strategy for Alzheimer's disease.
-
Human Butyrylcholinesterase (BuChE): A co-regulator of cholinergic neurotransmission, its inhibition is also of interest in neurodegenerative disorders.
-
Human Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, its selective inhibition is a cornerstone of anti-inflammatory therapy.
For each target, a high-resolution crystal structure with a co-crystallized inhibitor was selected from the Protein Data Bank (PDB) to ensure a well-defined binding pocket.
| Target Enzyme | PDB ID | Resolution | Co-crystallized Ligand |
| Human Acetylcholinesterase | 4M0E | 2.00 Å | Dihydrotanshinone I |
| Human Butyrylcholinesterase | 6SAM | 2.50 Å | 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl N-phenyl carbamate |
| Human Cyclooxygenase-2 | 5KIR | 2.70 Å | Rofecoxib (Vioxx) |
Protein Preparation Protocol
The following protocol outlines the essential steps for preparing the selected protein structures for molecular docking.
Objective: To clean the raw PDB file, add hydrogen atoms, and assign partial charges to create a receptor file suitable for docking.
Tools: UCSF Chimera, AutoDock Tools
Protocol:
-
Fetch PDB Structure:
-
Open UCSF Chimera and fetch the desired PDB ID (e.g., 4M0E).
-
-
Remove Unnecessary Chains and Heteroatoms:
-
Delete all but one protein chain (e.g., chain A).
-
Remove all water molecules and any other non-essential heteroatoms. The co-crystallized ligand should be retained temporarily to identify the binding site.
-
-
Add Hydrogens and Assign Charges:
-
Use the "Dock Prep" tool in Chimera.
-
Add hydrogens, including to histidines, and ensure correct protonation states.
-
Add Gasteiger charges.
-
-
Save the Prepared Protein:
-
Save the cleaned protein structure as a PDB file.
-
Ligand Preparation
The ligand of interest, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, requires conversion from its 2D representation (SMILES string) to a 3D structure with optimized geometry.
Ligand Structure Generation and Optimization Protocol
Objective: To generate a 3D conformer of the ligand from its SMILES string and perform energy minimization.
Tools: Open Babel
Protocol:
-
Obtain SMILES String:
-
The SMILES string for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is: c1ccc2c(c1)C(=O)N(C2=O)CCc3cn[nH]c3
-
-
Generate 3D Coordinates:
-
Use Open Babel to convert the SMILES string to a 3D structure in SDF or MOL2 format.
-
-
Energy Minimization:
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[7]
-
-
Save the Prepared Ligand:
-
Save the optimized 3D structure in PDBQT format for use with AutoDock Vina.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This section details the use of AutoDock Vina for this purpose.
Molecular Docking Workflow
Caption: Molecular Docking Workflow using AutoDock Vina.
Molecular Docking Protocol with AutoDock Vina
Objective: To predict the binding affinity and binding pose of the ligand within the active site of the target proteins.
Tools: AutoDock Tools, AutoDock Vina
Protocol:
-
Load Prepared Protein and Ligand:
-
Open AutoDock Tools and load the prepared protein and ligand in PDBQT format.
-
-
Define the Grid Box:
-
Center the grid box on the co-crystallized ligand (or the known active site) to define the search space for docking.
-
Ensure the grid box dimensions are sufficient to accommodate the ligand.
-
-
Configure Docking Parameters:
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).
-
-
Run AutoDock Vina:
-
Execute the Vina command with the prepared protein, ligand, and grid configuration files.
-
-
Analyze Docking Results:
-
The primary output is the binding affinity in kcal/mol; more negative values indicate stronger binding.
-
Visualize the predicted binding poses in a molecular viewer like PyMOL or UCSF Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.
Molecular Dynamics Workflow
Caption: GROMACS Workflow for Protein-Ligand MD Simulation.
GROMACS MD Simulation Protocol
Objective: To evaluate the stability of the docked protein-ligand complex in a simulated physiological environment.
Tools: GROMACS
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose as the starting structure.
-
Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF).
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Follow with a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and occupancy between the ligand and protein over the simulation time.
-
In Silico ADMET Prediction: Profiling Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk a drug candidate.[2][9] Several online tools can predict these properties based on the molecule's structure.
ADMET Prediction Protocol using SwissADME
Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the ligand.
Tools: SwissADME web server
Protocol:
-
Input Ligand Structure:
-
Navigate to the SwissADME website.
-
Input the SMILES string of the ligand into the query field.
-
-
Run Prediction:
-
Execute the prediction run.
-
-
Analyze Results:
-
Physicochemical Properties: Evaluate properties like molecular weight, logP, and water solubility.
-
Lipophilicity: Assess the consensus logP value.
-
Pharmacokinetics: Check for predictions of GI absorption and blood-brain barrier permeability.
-
Drug-likeness: Evaluate compliance with rules such as Lipinski's rule of five.
-
Medicinal Chemistry: Look for any potential liabilities like PAINS (pan-assay interference compounds) alerts.
-
Data Interpretation and Synthesis
The true power of this in silico workflow lies in the integrated interpretation of the data generated from each stage.
-
Molecular Docking: A favorable binding affinity (e.g., <-7 kcal/mol) suggests a good initial interaction. The binding pose should be visually inspected for chemically sensible interactions with key active site residues.
-
Molecular Dynamics: A stable RMSD for both the protein and the ligand throughout the simulation indicates a stable binding complex. Persistent hydrogen bonds or other key interactions observed in the trajectory analysis further validate the docking pose.
-
ADMET Prediction: The predicted ADMET profile provides a crucial filter for the developability of the compound. Good oral bioavailability and a clean toxicity profile are desirable.
A successful candidate from this in silico cascade would exhibit a strong and stable binding to the target protein, supported by both docking and MD simulations, and possess a favorable ADMET profile.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow for the initial characterization of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a wealth of data to inform and guide subsequent experimental validation. The insights gained from these computational studies can significantly de-risk the early stages of drug discovery and accelerate the translation of promising molecules into viable therapeutic candidates. The next logical steps would involve the chemical synthesis of the compound and in vitro assays against the predicted targets to validate the in silico findings.
References
-
Banerjee, P., & Dehury, B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 445-459. [Link]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
Patheon. (2023, September 27). In Silico Modeling: Accelerating drug development. [Link]
-
ZINC15. (n.d.). Ligand Discovery for Everyone. [Link]
-
Graphviz. (n.d.). Graph Visualization Software. [Link]
-
PubChem. (n.d.). 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. [Link]
-
RCSB PDB. (n.d.). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. [Link]
-
RCSB PDB. (n.d.). 6SAM: Structure of human butyrylcholinesterase in complex with 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl N-phenyl carbamate. [Link]
-
RCSB PDB. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
-
Sabe, V. T., Ntchapda, F., & Tadjouwa, O. C. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(21), 6483. [Link]
-
Tan, A., Koç, B., Şahin, E., Kişlalı, N. H., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]
-
Grienke, U., Schmidt, C., & Rollinger, J. M. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4353. [Link]
-
Fesik, S. W. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 246-259. [Link]
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- 8. 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | C11H9N5O2 | CID 1289593 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Whitepaper: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a paramount example of such a scaffold.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib and the antiviral lenacapavir.[3][4] The metabolic stability, synthetic tractability, and unique physicochemical properties of the pyrazole core have solidified its importance as a foundational element in the design of novel therapeutics.
This guide serves as a technical resource for scientists engaged in drug discovery. It moves beyond a simple survey of pyrazole-containing drugs to provide a deep, mechanistic understanding of why this scaffold is so effective. We will explore its fundamental physicochemical advantages, detail robust synthetic strategies, outline key experimental workflows for hit identification and optimization, and culminate with a practical case study. Our objective is to equip researchers with the foundational knowledge and actionable protocols necessary to effectively leverage the pyrazole scaffold in their own research endeavors.
Chapter 1: The Pyrazole Scaffold: Physicochemical Properties and Privileged Structure Status
The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of electronic and structural features that enhance drug-like properties.
1.1. Unique Hydrogen Bonding Capability
A defining feature of the pyrazole ring is the presence of two nitrogen atoms in distinct chemical environments.[5]
-
The N-1 nitrogen , bearing a hydrogen atom, acts as a hydrogen bond donor .
-
The N-2 nitrogen , with its lone pair of electrons, functions as a hydrogen bond acceptor .[5]
This dual character allows pyrazole-based molecules to form specific, high-affinity interactions with biological targets such as enzyme active sites, often mimicking the binding modes of endogenous ligands. This bioisosteric potential is a key reason for its "privileged" status.[6]
1.2. Aromaticity and Metabolic Stability
The pyrazole ring is an aromatic system, which confers significant chemical and metabolic stability.[7] This stability is crucial for a drug candidate, as it reduces susceptibility to degradation by metabolic enzymes, thereby improving pharmacokinetic properties like half-life and oral bioavailability. Furthermore, the aromatic nature allows for a variety of substitution patterns without compromising the core structure's integrity.[8]
1.3. Tunable Physicochemical Properties
The pyrazole core offers multiple positions (N-1, C-3, C-4, and C-5) for substitution, allowing medicinal chemists to finely tune the molecule's properties. Strategic functionalization can modulate:
-
Lipophilicity: Balancing water solubility and membrane permeability is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[6][9]
-
Potency and Selectivity: Substituents can be designed to form specific interactions with a target protein, enhancing binding affinity and selectivity over off-target proteins.[8]
-
Drug-like Properties: Modifications can improve characteristics governed by frameworks like Lipinski's Rule of Five, increasing the likelihood of developing an orally active drug.[10]
The following diagram illustrates the key features of the pyrazole scaffold that make it a cornerstone of modern medicinal chemistry.
Caption: Key physicochemical properties of the pyrazole scaffold.
Chapter 2: Strategic Approaches to Pyrazole Synthesis
The synthetic accessibility of the pyrazole core is a primary driver of its widespread use.[6] Several robust and versatile methods exist for its construction, with the choice of method often dictated by the desired substitution pattern and the complexity of the starting materials.
2.1. The Knorr Pyrazole Synthesis (Cyclocondensation)
The most classical and widely used method is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[11]
-
Causality: This reaction is mechanistically favored because the hydrazine acts as a bidentate nucleophile, attacking both carbonyl carbons of the 1,3-dicarbonyl compound to form a stable five-membered ring. The reaction is typically driven to completion by the removal of water.
-
Regioselectivity: A key consideration is regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. Careful selection of reactants and reaction conditions is necessary to control the outcome.[11]
2.2. Synthesis from α,β-Unsaturated Carbonyls
Another common approach involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones). This reaction proceeds via an initial Michael addition, followed by cyclization and subsequent oxidation to yield the aromatic pyrazole ring.[12][13]
2.3. 1,3-Dipolar Cycloaddition
This powerful method involves the reaction of a diazo compound with an alkyne. It offers excellent control over regioselectivity, particularly in modern variations using metal catalysis.[14]
-
Causality: The [3+2] cycloaddition mechanism provides a direct route to the pyrazole core. The choice of catalyst and substituents on both the diazo compound and the alkyne dictates which regioisomer is formed.
2.4. Modern Synthetic Methodologies
Recent advances have focused on improving the efficiency and environmental footprint of pyrazole synthesis.
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times (from hours to minutes) and often improves yields compared to conventional heating.[11][15]
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the final product, offering high atom economy and operational simplicity.[15]
The following diagram outlines a generalized workflow for pyrazole synthesis and subsequent screening.
Caption: Generalized workflow from synthesis to hit identification.
Chapter 3: Experimental Design: From Hit Identification to Lead Optimization
The discovery of a novel pyrazole-based therapeutic agent follows a structured, multi-stage process. Each stage is designed to answer specific questions about the compound's biological activity, selectivity, and drug-like properties.
3.1. Target Identification and Assay Development
The first step is to identify a biological target (e.g., a protein kinase, enzyme, or receptor) implicated in a disease.[6] An assay must then be developed to measure the compound's effect on this target. For example, in the discovery of kinase inhibitors, a common approach is to measure the inhibition of the enzyme's ability to phosphorylate a substrate.[16]
3.2. High-Throughput Screening (HTS) for Hit Identification
HTS is used to rapidly test a large library of compounds (which may include a diverse set of pyrazole derivatives) at a single concentration to identify initial "hits."
-
Self-Validation: A robust HTS campaign includes positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO). The performance of these controls is monitored using statistical measures like the Z'-factor to ensure the assay is reliable and reproducible.
3.3. Hit-to-Lead: IC50 Determination and SAR
Initial hits are validated through dose-response experiments to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the compound required to inhibit the target's activity by 50%.
Once a "hit" is confirmed, the process of lead optimization begins. This involves synthesizing and testing a series of analogs to establish a Structure-Activity Relationship (SAR).[16] SAR studies systematically explore how changes in the pyrazole's substitution pattern affect potency and selectivity.
Table 1: Example SAR Data for a Hypothetical Pyrazole-Based Kinase Inhibitor Series
| Compound ID | R1 Group (at C-3) | R2 Group (at C-5) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Y/X) |
| PZ-1 | -CH3 | -Phenyl | 550 | >10,000 | >18 |
| PZ-2 | -CF3 | -Phenyl | 85 | 8,500 | 100 |
| PZ-3 | -CF3 | 4-Cl-Phenyl | 25 | 7,500 | 300 |
| PZ-4 | -CF3 | 4-F-Phenyl | 15 | 9,000 | 600 |
| PZ-5 | -NH2 | 4-F-Phenyl | >10,000 | >10,000 | N/A |
This is example data for illustrative purposes.
-
Causality in SAR: The data in Table 1 illustrates key principles. Replacing the methyl group (PZ-1) with a more electron-withdrawing trifluoromethyl group (PZ-2) significantly improves potency. Further substitution on the C-5 phenyl ring with halogens (PZ-3, PZ-4) further enhances potency, suggesting a key interaction in a hydrophobic pocket of the kinase. The change to an amino group (PZ-5) abolishes activity, indicating that a non-polar group is required at the C-3 position.
Chapter 4: Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A critical step in evaluating potential anticancer agents is to determine their ability to kill cancer cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as a proxy for cell viability.
4.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
4.2. Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chapter 5: Case Study: Targeting the JAK-STAT Pathway with Pyrazole Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. Ruxolitinib, an FDA-approved pyrazole-based drug, is a potent inhibitor of JAK1 and JAK2.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole agent.
The development of Ruxolitinib exemplifies the principles discussed. The pyrazole core serves as a stable anchor, while substitutions are optimized to fit into the ATP-binding pocket of the JAK enzymes, leading to potent and selective inhibition. This case highlights how a deep understanding of the pyrazole scaffold's properties can be translated into a life-saving therapeutic.
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its combination of stability, synthetic versatility, and ideal physicochemical properties ensures its continued relevance. Future research will likely focus on developing novel pyrazole derivatives with even greater selectivity for their targets, exploring new synthetic methodologies to access more complex chemical space, and applying this scaffold to emerging therapeutic areas. For researchers in the field, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this remarkable heterocyclic core.
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A Technical Guide to the Preliminary Pharmacological Screening of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Executive Summary
The strategic amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at creating novel therapeutics with enhanced potency, selectivity, or multi-target capabilities. This guide focuses on the preliminary screening of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione , a hybrid molecule integrating the biologically versatile pyrazole ring with the privileged isoindole-1,3-dione (phthalimide) scaffold. The pyrazole nucleus is central to numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory and anticancer effects.[1][2] Similarly, the isoindole-1,3-dione moiety is a key structural feature in compounds with demonstrated anti-inflammatory, antitumor, and immunomodulatory properties.[3][4]
This document provides a comprehensive, rationale-driven framework for the initial investigation of this novel compound. We present a proposed synthetic route, detailed characterization protocols, and a tiered screening cascade designed to efficiently evaluate its potential as an anti-inflammatory and anticancer agent. The methodologies are grounded in established principles, explaining the causal logic behind each experimental choice to guide researchers in making informed decisions for subsequent development.
Introduction: Rationale for a Hybrid Scaffold
The design of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is predicated on the principle of molecular hybridization—combining two pharmacologically significant moieties to explore potential synergistic or additive therapeutic effects.[3]
The Pyrazole Scaffold: A Privileged Heterocycle
Pyrazoles are five-membered heterocyclic compounds that are integral to a multitude of clinically successful drugs.[1] Their unique electronic and steric properties allow them to act as bioisosteres for other aromatic rings, often improving physicochemical properties like solubility while serving as key interaction motifs with biological targets.[2] Notable examples include the selective COX-2 inhibitor Celecoxib, demonstrating the scaffold's utility in developing anti-inflammatory agents, and a range of compounds with documented anticancer, analgesic, and antimicrobial activities.[1][5][6] The pyrazole ring can function as both a hydrogen bond donor and acceptor, facilitating robust interactions within enzyme active sites.[2]
The Isoindole-1,3-dione Moiety: A Versatile Pharmacophore
The isoindole-1,3-dione scaffold, commonly known as phthalimide, is another structure of significant interest in medicinal chemistry.[4] Its historical importance is marked by thalidomide, but extensive research has since unlocked a wide spectrum of therapeutic applications by modifying the N-substituent.[3][7] Derivatives have shown potent anti-inflammatory, anticonvulsant, analgesic, and antitumor activities.[3][7] The mechanism often involves the inhibition of key enzymes like cyclooxygenase (COX) or the modulation of cytokine production.[8] The hydrophobic phthalimide group can also enhance the ability of a molecule to cross biological membranes.[4]
The Scientific Premise for Screening
The conjugation of these two scaffolds via an ethyl linker offers a compelling therapeutic hypothesis. The combined entity may exhibit multi-target activity, for instance, by simultaneously inhibiting cyclooxygenase (a common target for both scaffolds) and other pathways relevant to cancer or inflammation. This guide outlines a logical cascade to test this hypothesis, beginning with synthesis and culminating in a series of well-defined biological assays.
Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any screening campaign. The proposed pathway is a straightforward and well-documented condensation reaction.
Proposed Synthetic Pathway
The synthesis of the target compound can be achieved through the reaction of phthalic anhydride with 2-(1H-pyrazol-4-yl)ethan-1-amine. This is a classic method for preparing N-substituted phthalimides, typically involving reflux in a high-boiling polar solvent like glacial acetic acid or dimethylformamide (DMF) to drive the dehydration and cyclization of the intermediate phthalamic acid.[7]
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add phthalic anhydride (1.0 eq) and 2-(1H-pyrazol-4-yl)ethan-1-amine (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of phthalic anhydride).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound. Dry the final product under vacuum.
Protocol: Characterization and Data Presentation
The identity and purity of the synthesized compound must be unequivocally confirmed.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Record spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.
-
Mass Spectrometry (MS): Use a high-resolution technique (e.g., ESI-TOF) to confirm the molecular weight.
-
-
Purity Assessment:
-
HPLC: Determine the purity of the final compound using High-Performance Liquid Chromatography. The purity should ideally be >95% for use in biological assays.
-
Table 1: Predicted Physicochemical and Hypothetical Characterization Data
| Parameter | Predicted/Hypothetical Value | Method/Instrument |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | - |
| Molecular Weight | 241.25 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >95% | HPLC |
| ¹H NMR (DMSO-d₆) | δ 7.8-8.0 (m, 4H, Phthalimide-H), 7.5 (s, 2H, Pyrazole-H), 3.8 (t, 2H, N-CH₂), 2.9 (t, 2H, Pyrazole-CH₂) | 400 MHz NMR |
| MS (ESI+) | m/z 242.0924 [M+H]⁺ | ESI-TOF MS |
Preliminary Screening Cascade
A tiered approach is recommended to efficiently allocate resources, starting with broad cytotoxicity assays and moving towards specific, hypothesis-driven functional assays.
Table 2: Template for Summarizing Screening Results
| Assay | Target/Cell Line | Endpoint | Result (IC₅₀, µM) | Selectivity/Comments |
|---|---|---|---|---|
| Cytotoxicity | MRC-5 | Cell Viability | ||
| Anti-Inflammatory | COX-1 Enzyme | Inhibition | SI = IC₅₀(COX-1)/IC₅₀(COX-2) | |
| COX-2 Enzyme | Inhibition | |||
| RAW 264.7 + LPS | NO Production | |||
| Anticancer | MCF-7 | Proliferation | ||
| HCT-116 | Proliferation | |||
| A549 | Proliferation | |||
| Jurkat | Proliferation |
| Mechanism | Sensitive Cell Line | Apoptosis | % Apoptotic Cells | |
Conclusion
The hybrid molecule 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a rationally designed chemical entity with significant potential for therapeutic activity, particularly in the domains of inflammation and oncology. The preliminary screening cascade detailed in this guide provides a scientifically rigorous and resource-efficient pathway for its initial evaluation. By systematically assessing cytotoxicity, target-based enzymatic activity, and cell-based functional responses, researchers can build a comprehensive preliminary profile of the compound. This foundational data is essential for making a go/no-go decision and for intelligently designing the next phase of preclinical development.
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Stączek, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
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Literature review of 1H-pyrazol-4-yl ethyl isoindole compounds
An In-depth Technical Guide to 1H-pyrazol-4-yl Ethyl Isoindole Compounds: Synthesis, Biological Potential, and Drug Development Insights
Introduction: Bridging Two Pharmacological Powerhouses
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets and form the basis of numerous approved drugs. The 1H-pyrazole nucleus is a quintessential example of such a scaffold.[1] This five-membered aromatic heterocycle is a cornerstone of many therapeutic agents, demonstrating a vast spectrum of activities including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its utility as a bioisosteric replacement for other aromatic systems like benzene, contribute to its remarkable versatility in drug design.[4]
Juxtaposed with the pyrazole core is the isoindole nucleus, a bicyclic aromatic system that, while less ubiquitous, offers a rigid and planar framework present in various bioactive molecules. The fusion of these two distinct pharmacophores via a flexible ethyl linker presents a novel chemical space for the development of next-generation therapeutics.
This technical guide provides a comprehensive literature review and a forward-looking analysis of the synthesis, potential biological activities, and structure-activity relationships (SAR) of 1H-pyrazol-4-yl ethyl isoindole compounds . As this specific combination represents a nascent area of research, this document serves as both a review of the foundational chemistry of its constituent parts and a practical roadmap for researchers and drug development professionals seeking to explore this promising class of molecules. We will delve into established synthetic methodologies that can be adapted for their creation, hypothesize potential therapeutic applications based on the rich pharmacology of pyrazoles, and outline a systematic approach for their biological evaluation.
Part 1: The Constituent Scaffolds: A Foundation of Pharmacological Significance
The 1H-Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is a 1,2-diazole that has been a focal point of synthetic and medicinal chemistry for over a century.[3] Its significance is underscored by its presence in a multitude of blockbuster drugs.[1]
Physicochemical Properties and Bioisosterism: The pyrazole ring is a planar, aromatic system. With a pKa of approximately 2.5, it is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), a property that can be crucial for modulating a compound's pharmacokinetic profile.[4] The presence of a hydrogen-bond-donating NH group and a hydrogen-bond-accepting sp2-hybridized nitrogen atom allows for diverse and specific interactions with biological targets. Furthermore, the pyrazole moiety often serves as a bioisostere for benzene or phenol rings, offering a more lipophilic and metabolically stable alternative while maintaining or improving biological potency and aqueous solubility.[4]
Established Biological Activities: The therapeutic applications of pyrazole derivatives are exceptionally broad. They are well-established as anti-inflammatory agents, with celecoxib being a prime example of a COX-2 inhibitor.[5] Many pyrazole-containing molecules function as potent kinase inhibitors, a critical class of anticancer drugs.[1] The scaffold is also integral to compounds with antimicrobial, anticonvulsant, antidepressant, and antiviral activities.[2][6][7]
| Drug Name | Therapeutic Indication | Mechanism of Action |
| Celecoxib | Anti-inflammatory, Pain | Selective COX-2 Inhibitor[5] |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
| Ruxolitinib | Myelofibrosis, Cancer | JAK1/JAK2 Inhibitor[1] |
| Axitinib | Renal Cell Carcinoma | VEGF Receptor Kinase Inhibitor[1] |
| Phenylbutazone | Arthritis, Gout | Non-selective COX Inhibitor[2] |
| Lonidamine | Anticancer | Hexokinase Inhibitor |
Table 1: Examples of FDA-approved drugs containing the pyrazole scaffold.
The Isoindole Nucleus: A Versatile Bicyclic System
The isoindole ring system, consisting of a fused benzene and pyrrole ring, provides a rigid, electron-rich scaffold for molecular design. While not as extensively explored as the pyrazole ring, isoindole derivatives are found in various pharmacologically active compounds, including alkaloids and synthetic molecules with applications in materials science and medicine. Its planar structure can facilitate π-π stacking interactions with biological targets, and the nitrogen atom can be readily functionalized to modulate the molecule's properties or to serve as an attachment point for other pharmacophores, as proposed in this guide.
Part 2: Synthesis of 1H-Pyrazol-4-yl Ethyl Isoindole Compounds: A Proposed Strategic Approach
As direct synthetic routes to the target scaffold are not yet established in the literature, this section outlines a logical and robust synthetic strategy based on well-understood and widely practiced organic chemistry reactions. The overall approach involves the separate synthesis of functionalized pyrazole and isoindole intermediates, followed by a final coupling step.
Retrosynthetic Analysis
A logical disconnection approach points towards a key coupling reaction between a pyrazole moiety functionalized with a two-carbon chain and an isoindole nucleus, or a variation thereof.
Caption: Retrosynthetic analysis of the target scaffold.
Experimental Protocol 1: Synthesis of 4-Iodo-1H-pyrazole Intermediate
This protocol details the synthesis of a versatile 4-iodo-1H-pyrazole, which is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions to introduce the ethyl linker.
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole
-
Rationale: This step utilizes a classic condensation reaction to form the pyrazole ring. 3,5-dimethyl-1H-pyrazole is first formed from acetylacetone and hydrazine, then methylated. Methyl iodide is used as a simple and effective methylating agent, and a strong base like potassium tert-butoxide ensures complete deprotonation of the pyrazole NH for efficient alkylation.[8]
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.8 eq) in portions.
-
Allow the mixture to stir at room temperature for 40 minutes.
-
Add a solution of methyl iodide (1.3 eq) in THF dropwise.
-
Stir the reaction at room temperature for 16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Iodination at the C4-Position
-
Rationale: Direct iodination of the electron-rich pyrazole ring is an efficient method to install a handle for cross-coupling. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.
-
To a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, protecting from light. Monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by brine.
-
Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to afford the 4-iodo-1,3,5-trimethyl-1H-pyrazole intermediate.
Experimental Protocol 2: Synthesis of Isoindole
Isoindoles can be unstable, so they are often generated and used in situ or, more practically for this multi-step synthesis, a stable precursor like phthalimide is used, which is later converted to the desired structure. A common route involves the Gabriel synthesis.
Step 1: Synthesis of N-(2-Bromoethyl)phthalimide
-
Rationale: This is a standard Gabriel synthesis approach. Potassium phthalimide acts as a robust nucleophile, and 1,2-dibromoethane provides the bromoethyl moiety. Using an excess of the dibromoethane minimizes the formation of the double-alkylation byproduct.
-
Dissolve potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 1,2-dibromoethane (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield N-(2-bromoethyl)phthalimide.
Experimental Protocol 3: Coupling and Final Compound Synthesis
This protocol describes a nucleophilic substitution to connect the two fragments.
Step 1: N-alkylation of a 1H-pyrazole with N-(2-Bromoethyl)phthalimide
-
Rationale: This step forms the core C-N bond linking the pyrazole and the ethyl-phthalimide unit. A base like cesium carbonate is effective for deprotonating the pyrazole NH, making it nucleophilic.
-
To a solution of a desired 1H-pyrazole (e.g., 3,5-dimethyl-1H-pyrazole, 1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).
-
Heat the mixture to 70-80 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the phthalimide-protected intermediate.
Step 2: Deprotection to form the final amine (if desired) or reduction to isoindole
-
Rationale: The phthalimide group is a common protecting group for primary amines. Hydrazine hydrate is the classic reagent for its removal (the Ing-Manske procedure). This would yield a primary amine, which could be a final product or an intermediate for further functionalization. To get to the isoindole, a reduction of the phthalimide carbonyls is required.
-
For Amine (Hydrazinolysis): Dissolve the phthalimide-protected compound (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form. Cool, filter off the precipitate, and concentrate the filtrate. The crude amine can then be purified.
-
For Isoindoline (Reduction): A strong reducing agent like LiAlH4 would be required to reduce the two carbonyls of the phthalimide to methylenes, forming the isoindoline ring. This is a more complex transformation requiring strictly anhydrous conditions.
Caption: Key positions for SAR studies on the core scaffold.
| Position | Potential Substituents | Rationale / Predicted Effect |
| Pyrazole R1 | H, Methyl, Ethyl, Allyl, Aryl | Modulates N-H hydrogen bonding capability; impacts metabolic stability and lipophilicity. [9] |
| Pyrazole R3/R5 | H, Methyl, CF3, Phenyl, Substituted Phenyl | Directly interacts with target binding pockets; influences potency and selectivity. Halogen or methoxy groups on a phenyl ring can fine-tune electronic and steric properties. [10] |
| Isoindole Benzene Ring | H, F, Cl, OMe, NO2 | Alters electronic properties of the isoindole ring system, affecting π-stacking interactions and overall lipophilicity (LogP). |
Table 2: Proposed modifications for an initial SAR campaign.
Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently identify promising compounds.
Caption: A tiered workflow for biological evaluation.
Conclusion
The 1H-pyrazol-4-yl ethyl isoindole scaffold represents a novel and unexplored area in medicinal chemistry. By strategically combining the pharmacologically validated pyrazole core with the rigid isoindole nucleus, there is significant potential to develop new chemical entities with unique biological profiles. This guide has provided a comprehensive overview of the rationale for exploring these compounds, offering detailed, actionable synthetic protocols based on established chemical principles. Furthermore, by outlining potential therapeutic targets and a clear strategy for structure-activity relationship studies and biological evaluation, we have created a roadmap for researchers to embark on the discovery and optimization of this promising new class of molecules. The fusion of these two powerful heterocyclic systems opens a compelling new chapter in the search for innovative therapeutics.
References
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Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link].
-
Journal of Pharmaceutical and Biological Sciences. Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link].
-
PubMed. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Available at: [Link].
-
National Institutes of Health (PMC). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link].
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National Institutes of Health (PMC). Current status of pyrazole and its biological activities. Available at: [Link].
-
ResearchGate. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety | Request PDF. Available at: [Link].
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National Institutes of Health (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link].
-
National Institutes of Health (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link].
-
ResearchGate. Structure Activity Relationship (SAR). | Download Scientific Diagram. Available at: [Link].
-
International Journal of Pharmaceutical and Phytopharmacological Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link].
-
National Institutes of Health (PMC). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link].
-
PubMed. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Available at: [Link].
-
PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link].
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RSC Publishing. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link].
-
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link].
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National Institutes of Health (PMC). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Available at: [Link].
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Methodological & Application
Protocol for synthesizing 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
An Application Note for the Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Introduction: The Significance of the Phthalimide-Pyrazole Scaffold
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, molecules incorporating both pyrazole and phthalimide moieties are of significant interest. The pyrazole ring is a privileged scaffold known for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the phthalimide group, a protected form of a primary amine, is a crucial building block in organic synthesis, notably in the Gabriel synthesis of primary amines, and is present in several therapeutic agents.[3][4][5] The title compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, combines these two key pharmacophores, making it a valuable intermediate for the development of new chemical entities with potential therapeutic applications.[6][7][8]
This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione via the direct condensation of 2-(1H-pyrazol-4-yl)ethanamine with phthalic anhydride. This method is chosen for its operational simplicity, high atom economy, and straightforward purification.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. The primary amine of 2-(1H-pyrazol-4-yl)ethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride.[9] This initial nucleophilic acyl substitution forms a phthalamic acid intermediate. Upon heating in a suitable solvent like glacial acetic acid, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring of the final product.[10][11] Glacial acetic acid serves as both a solvent and a catalyst for the final dehydration step.
Visualizing the Synthetic Pathway
Materials and Equipment
Reagent Specifications
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| 2-(1H-Pyrazol-4-yl)ethanamine | C₅H₉N₃ | 111.15 | 290713-39-0 | ≥95% | Key starting material. |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 | ≥99% | Moisture sensitive. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS Grade | Corrosive. Use in a fume hood. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Reagent Grade | Used for neutralization. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute | For recrystallization. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For workup and washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Reagent Grade | For drying organic extracts (if needed). |
Required Laboratory Equipment
| Equipment | Purpose |
| Round-bottom flask (100 mL) | Reaction vessel. |
| Reflux condenser | To prevent solvent loss during heating. |
| Heating mantle with stirrer | For controlled heating and mixing. |
| Magnetic stir bar | To ensure homogenous reaction mixture. |
| Beakers, Erlenmeyer flasks | For reagent handling and workup. |
| Buchner funnel and filter flask | For vacuum filtration. |
| Glass stirring rod | For manual mixing and breaking up solids. |
| pH paper or meter | To check for complete neutralization. |
| Rotary evaporator | For solvent removal post-purification. |
| Fume hood | Essential for handling glacial acetic acid. |
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the synthesis based on a 10 mmol scale. Adjust quantities as needed, maintaining the stoichiometric ratios.
Reaction Setup
-
Preparation: Ensure all glassware is clean and completely dry. Set up the 100 mL round-bottom flask with a magnetic stir bar in a heating mantle.
-
Charging Reactants: In a chemical fume hood, add phthalic anhydride (1.48 g, 10 mmol, 1.0 eq.) to the round-bottom flask.
-
Addition of Amine and Solvent: Add 2-(1H-pyrazol-4-yl)ethanamine (1.11 g, 10 mmol, 1.0 eq.) to the flask, followed by glacial acetic acid (20 mL).
-
Expert Insight: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and the intermediate phthalamic acid, and it acts as a catalyst for the final dehydration step.[11]
-
-
Assembly: Attach the reflux condenser to the flask and ensure a gentle flow of cooling water.
Reaction Execution
-
Heating: Begin stirring the mixture and heat it to reflux (approximately 118-120°C).
-
Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. A typical mobile phase would be ethyl acetate/hexane.
-
Completion: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Product Isolation and Workup
-
Precipitation: Slowly pour the cooled, amber-colored reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously with a glass rod. A solid precipitate should form immediately.
-
Causality: The organic product is insoluble in water, causing it to precipitate out while the acetic acid and any unreacted starting materials are diluted.
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Cold Deionized Water (2 x 30 mL): To remove the bulk of the acetic acid.
-
Saturated Sodium Bicarbonate Solution (2 x 30 mL): To neutralize any remaining traces of acetic acid and unreacted phthalic anhydride (which may have hydrolyzed to phthalic acid). Continue this wash until the filtrate is neutral (pH ~7).
-
Cold Deionized Water (2 x 30 mL): To remove residual sodium bicarbonate.
-
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification
-
Recrystallization: The crude product can be further purified by recrystallization from ethanol.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Process Workflow Visualization
Characterization
The identity and purity of the final product, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phthalimide group (a multiplet around 7.8-7.9 ppm), the pyrazole protons, and the two ethyl chain triplets.
-
¹³C NMR: Expect signals for the two distinct carbonyl carbons of the imide (around 168 ppm), as well as aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the imide carbonyl groups (C=O) typically found around 1770 cm⁻¹ (asymmetric stretch) and 1710 cm⁻¹ (symmetric stretch).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient heating time or temperature. | Ensure proper reflux temperature is maintained. Monitor reaction by TLC to confirm completion before workup. |
| Starting amine is of poor quality or has degraded. | Use high-purity starting materials. Store amines under an inert atmosphere if sensitive. | |
| Product is Oily or Gummy | Presence of impurities, possibly unreacted starting material or phthalamic acid intermediate. | Ensure the reaction goes to completion. During workup, be thorough with the NaHCO₃ wash to remove acidic impurities. Purify via column chromatography if recrystallization fails. |
| Product Contaminated with Starting Material | Incorrect stoichiometry; reaction not run to completion. | Use a slight excess (1.05 eq.) of the more volatile or less expensive reactant if necessary. Increase reaction time. |
| Broad Peaks in NMR Spectrum | Presence of residual acetic acid or water. | Ensure the product is washed thoroughly and dried completely under vacuum. |
Conclusion
This application note details a robust and efficient protocol for the synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. The direct condensation method is highly effective, providing good yields of the target compound with a straightforward workup and purification procedure. By following this guide, researchers can reliably produce this valuable heterocyclic building block for further investigation in drug discovery and materials science.
References
-
Physics Forums. (2010, November 9). How does a primary amine react with phthalic anhydride to form an imide? Retrieved from [Link]
-
Organic Chemistry Portal. Phthalimides. Retrieved from [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
Niknam, K., & Panahi, F. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 24658-24683. Retrieved from [Link]
- Google Patents. (2006). EP1685104B1 - Processes for the preparation of n-substituted phthalimides.
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. Phthalimidation of phthalic anhydride by using amines. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Organic-Synthesis.com. Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Retrieved from [Link]
-
Molport. 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707. Retrieved from [Link]
-
National Institutes of Health. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
Khan Academy. Gabriel phthalimide synthesis. Retrieved from [Link]
-
BIOSYNCE. 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2-(1H-indol-2-ylthio)ethyl)-. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
Chem-Station. (2014). Gabriel Amine Synthesis. Retrieved from [Link]
-
NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from [Link]
-
YouTube. (2021). The Gabriel Synthesis, Making Primary Amines. Retrieved from [Link]
-
YouTube. (2023). Experiment 6 N-Alkylation of phthalimide. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
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Application Notes and Protocols for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in Cell-Based Assays
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Cereblon E3 Ligase Modulator
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a novel chemical entity featuring the characteristic isoindole-1,3-dione core structure. This motif is the hallmark of a class of therapeutic agents known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide. These agents exert their biological effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates."
The most well-characterized neosubstrates of the CRL4-CRBN complex upon IMiD binding are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1. The degradation of these proteins underlies the potent anti-myeloma, anti-inflammatory, and immunomodulatory activities of approved IMiDs. The unique pyrazole-ethyl substituent of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione suggests it is a new chemical probe or potential therapeutic candidate operating through a similar mechanism.
These application notes provide a comprehensive guide for researchers to investigate the biological activity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in cell-based assays. The protocols detailed herein are designed to confirm its mechanism of action as a Cereblon-dependent molecular glue, quantify its potency and efficacy in inducing neosubstrate degradation, and assess its downstream functional consequences.
Mechanism of Action: The Molecular Glue Hypothesis
The central hypothesis for the mechanism of action of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is its function as a "molecular glue." As depicted in the signaling pathway below, the compound is expected to bind to a specific pocket within the Cereblon protein. This binding event creates a novel protein-protein interaction surface, which is then recognized by neosubstrate proteins. This induced proximity between the E3 ligase and the neosubstrate leads to the transfer of ubiquitin molecules to the substrate, flagging it for degradation by the 26S proteasome.
Figure 1: Proposed Mechanism of Action. The compound acts as a molecular glue, inducing proximity between the CRBN E3 ligase and neosubstrate proteins, leading to polyubiquitination and proteasomal degradation.
Part 1: Initial Compound Handling and Preparation
Scientific integrity begins with proper compound management. The solubility and stability of a compound are critical variables that can significantly impact experimental outcomes.
1.1. Solubility Testing and Stock Solution Preparation
-
Rationale: Most small molecules have limited aqueous solubility. Therefore, a concentrated stock solution is typically prepared in an organic solvent, such as dimethyl sulfoxide (DMSO). It is crucial to determine the solubility limit to avoid precipitation in cell culture media.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in 100% DMSO.
-
Vortex thoroughly and use a water bath sonicator if necessary to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter against a light source.
-
Serially dilute the stock solution in your chosen cell culture medium to determine the concentration at which precipitation occurs. This will define the upper limit for your assay concentrations.
-
For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells, typically ≤ 0.5%.
-
1.2. Stability and Storage
-
Rationale: The stability of the compound in solution can affect its potency over time. Freeze-thaw cycles can also lead to degradation or precipitation.
-
Recommendations:
-
Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Before use, thaw the stock solution at room temperature and vortex gently.
-
It is advisable to perform a stability test of the compound in your specific cell culture medium at 37°C over the time course of your longest experiment.
-
Part 2: Core Assays for Mechanistic Validation
The following protocols are designed to rigorously test the hypothesis that 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione functions as a Cereblon-dependent molecular glue.
Assay 1: Neosubstrate Degradation via Western Blot
This is the most direct method to demonstrate the compound's primary pharmacological effect.
-
Scientific Principle: This assay quantitatively measures the reduction in the cellular levels of known Cereblon neosubstrates (IKZF1, GSPT1) following compound treatment. A dose- and time-dependent decrease in the target protein level is the expected outcome.
-
Cell Line Selection: Choose a cell line known to express Cereblon and the neosubstrates of interest. Human multiple myeloma cell lines (e.g., MM.1S, H929) or certain leukemia cell lines (e.g., MOLM-13) are excellent models.
-
Experimental Workflow:
Figure 2: Western Blot Workflow. A step-by-step process to quantify neosubstrate degradation upon compound treatment.
-
Detailed Protocol:
-
Cell Seeding: Seed your chosen cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 x 10^6 cells/mL).
-
Compound Treatment: The next day, treat the cells with a serial dilution of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. A typical dose range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control. For a time-course experiment, use a fixed concentration (e.g., 1 µM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: After the treatment period, harvest the cells by centrifugation. Wash once with ice-cold PBS and then lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your neosubstrate of interest (e.g., anti-IKZF1, anti-GSPT1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the neosubstrate band to the corresponding loading control band. Plot the normalized values against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
| Parameter | Description | Typical Value |
| DC50 | Concentration of compound required to degrade 50% of the target protein. | Varies (nM to µM range) |
| Dmax | The maximal percentage of protein degradation achieved. | >80% for potent degraders |
| Time to Dmax | The time required to reach maximum degradation at a saturating concentration. | 4-24 hours |
Assay 2: Cereblon-Dependence via Knockdown or Knockout
This assay is the gold standard for confirming that the compound's activity is mediated through Cereblon.
-
Scientific Principle: If the compound requires Cereblon to induce substrate degradation, its activity should be significantly diminished or completely abolished in cells lacking Cereblon. This can be achieved through transient knockdown (siRNA), stable knockdown (shRNA), or permanent knockout (CRISPR/Cas9) of the CRBN gene.
-
Protocol:
-
Generate CRBN-deficient cells: Use established protocols to knock down or knock out CRBN in your cell line of choice.
-
Validate CRBN depletion: Confirm the absence or significant reduction of Cereblon protein in the modified cells compared to wild-type (WT) or a non-targeting control using Western Blot.
-
Comparative Degradation Assay: Perform the neosubstrate degradation assay (as described in Assay 1) in parallel on both the WT/control cells and the CRBN-deficient cells.
-
Data Analysis: Compare the dose-response curves for neosubstrate degradation in the two cell lines. A significant rightward shift or complete loss of degradation in the CRBN-deficient cells provides strong evidence for a Cereblon-dependent mechanism.
-
Part 3: Downstream Functional Assays
After confirming the on-target mechanism, the next step is to evaluate the functional consequences of neosubstrate degradation.
Assay 3: Cell Viability and Proliferation
-
Scientific Principle: The degradation of IKZF1/3 in multiple myeloma cells or GSPT1 in various cancer types is known to be cytotoxic or cytostatic. This assay measures the compound's effect on cell viability and proliferation.
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat with a dose-response of the compound for a period relevant to the cell cycle (e.g., 72-120 hours).
-
Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolic activity, or a resazurin-based assay (e.g., alamarBlue™).
-
Data Analysis: Normalize the results to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (concentration for 50% inhibition of viability).
-
| Parameter | Description |
| IC50 | Concentration of compound that inhibits cell viability by 50%. |
| GI50 | Concentration of compound that inhibits cell growth by 50%. |
Assay 4: Apoptosis Induction
-
Scientific Principle: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).
-
Protocol (Annexin V/PI Staining):
-
Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Positive results from these assays—demonstrating potent, Cereblon-dependent degradation of neosubstrates leading to anti-proliferative and pro-apoptotic effects—would strongly support its development as a novel molecular glue. Further studies could involve proteomic analyses to identify novel neosubstrates, in vivo efficacy studies in relevant animal models, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. This systematic approach ensures a thorough and mechanistically grounded evaluation of this promising new chemical entity.
References
-
An, J., et al. (2019). CRBN-based PROTACs as tools for chemical biology and drug discovery. Nature Chemical Biology. [Link]
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. [Link]
-
Lu, G., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Ubiquitination and Degradation of Ikaros and Aiolos. Science. [Link]
-
Matyskiela, M. E., et al. (2016). A novel cereblon modulator reveals a translation-dependent mechanism of GSPT1 degradation. Nature. [Link]
Application Notes & Protocols for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in Cancer Research
Introduction: A Novel Bifunctional Molecule in Oncology
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a novel investigational molecule at the confluence of two pharmacologically significant scaffolds: the isoindole-1,3-dione core and a pyrazole moiety. The isoindole-1,3-dione structure is the cornerstone of the acclaimed immunomodulatory drugs (IMiDs), including thalidomide and its more potent analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1][2] Concurrently, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anticancer properties.[3]
This document provides a comprehensive guide for researchers exploring the therapeutic potential of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in cancer. The protocols and mechanistic insights detailed herein are predicated on the well-established activities of its constituent moieties, particularly the E3 ubiquitin ligase modulating effects of the isoindole-1,3-dione core.
Proposed Mechanism of Action: A Cereblon-Modulating Immunomodulatory Drug (IMiD)
The primary mechanism of action for this compound is hypothesized to be its function as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6] This multifaceted mechanism is anticipated to encompass direct anti-tumor effects and modulation of the tumor microenvironment.
Direct Anti-Tumor Activity:
-
Cereblon Binding and Neosubstrate Degradation: The isoindole-1,3-dione core is expected to bind to Cereblon, a key component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[4][7] This binding event allosterically modifies the substrate specificity of the ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrates."[7][8] Key neosubstrates in the context of hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][8] The degradation of these factors disrupts cancer cell survival and proliferation pathways, ultimately inducing apoptosis.[4][]
-
Cell Cycle Arrest: By targeting key regulatory proteins, the compound is likely to induce G1 growth arrest in susceptible cancer cells.[10]
Tumor Microenvironment Modulation:
-
Immunomodulation: A hallmark of IMiDs is their ability to enhance the body's innate anti-tumor immunity.[11] This is achieved through the co-stimulation of T-cells and Natural Killer (NK) cells, leading to increased production of anti-cancer cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[11] Concurrently, the compound is expected to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which can support tumor growth.[][12]
-
Anti-Angiogenesis: The compound is predicted to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[11][13] This is likely mediated by the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[11][12]
-
Disruption of Tumor-Stroma Interactions: The compound may interfere with the adhesion of cancer cells to the bone marrow stroma, disrupting the supportive microenvironment that promotes their survival and proliferation.[11][12]
Signaling Pathway Diagram
Caption: In vitro experimental workflow for evaluating the compound.
PART B: In Vivo Evaluation
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of multiple myeloma cells (e.g., MM.1S) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compound (formulated in a suitable vehicle) via oral gavage or intraperitoneal injection daily or on a specified schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
2. Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm the mechanism of action in vivo.
-
Protocol:
-
Sample Collection: Collect tumor tissue and spleen from the xenograft study.
-
Western Blot: Prepare protein lysates from the tumor tissue and perform Western blotting for IKZF1 and IKZF3 to confirm their degradation.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry of Splenocytes: Isolate splenocytes and analyze the populations of T-cells and NK cells by flow cytometry to assess immune cell activation.
-
Data Presentation
| Assay | Metric | Example Result (Hypothetical) |
| Cell Viability | IC50 (µM) | MM.1S: 0.5; RPMI 8226: 1.2 |
| Apoptosis | % Apoptotic Cells | 60% at 2x IC50 after 48h |
| Western Blot | Protein Levels | >80% degradation of IKZF1/3 at 4h |
| T-cell Co-stimulation | IL-2 Production (pg/mL) | 5-fold increase over control |
| Xenograft Study | Tumor Growth Inhibition (%) | 75% inhibition at 10 mg/kg |
Conclusion
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione holds significant promise as a novel anti-cancer agent, leveraging the clinically validated mechanism of Cereblon modulation. The pyrazole moiety may confer unique pharmacological properties that warrant thorough investigation. The protocols outlined in this document provide a robust framework for elucidating its therapeutic potential and mechanism of action. Rigorous preclinical evaluation is crucial to advancing this promising compound towards clinical development.
References
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Massive Bio. (2026). Pomalidomide. [Link]
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Mhaskar, R., et al. (2012). Thalidomide and its analogues in the treatment of Multiple Myeloma. PMC. [Link]
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Leukemia & Lymphoma Society. (n.d.). Pomalidomide for the Treatment of Multiple Myeloma. PMC - NIH. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Pomalidomide? [Link]
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Hideshima, T., et al. (2000). Thalidomide and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy. PubMed. [Link]
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Lentzsch, S. (2003). Thalidomide in multiple myeloma. PubMed. [Link]
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Lier, S., et al. (2022). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorganic Chemistry. [Link]
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Gandhi, A. K., & Bartlett, J. B. (2014). From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma. Cancer Cell. [Link]
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Mazumder, A., & Jagannath, S. (2006). Thalidomide and lenalidomide in multiple myeloma. Best Practice & Research Clinical Haematology. [Link]
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Wikipedia. (n.d.). Cereblon E3 ligase modulator. [Link]
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National Cancer Institute. (n.d.). Discovery And Diversion of E3 Ligases that Recognize and Remove Damaged Proteins in Cancer. [Link]
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Lu, J., et al. (2015). Abstract LB-010: Hijacking the E3 ubiquitin ligase cereblon to create efficient BRD4 degraders. Cancer Research. [Link]
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MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. [Link]
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PubMed. (n.d.). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. [Link]
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BIOSYNCE. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. [Link]
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
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Journal of Medicinal and Chemical Sciences. (2020). Antiviral activity of isoindole derivatives. [Link]
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PMC - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
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NIH. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]
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NIH. (n.d.). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. [Link]
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MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
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PMC - NIH. (n.d.). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. [Link]
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Chemical Society Reviews (RSC Publishing). (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. [Link]
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High-throughput screening with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
An Application Guide for the High-Throughput Screening of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Foreword: Unveiling the Potential of a Bifunctional Scaffold
The molecule 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a compelling starting point for drug discovery campaigns. Its structure is a deliberate synthesis of two pharmacologically significant moieties: the isoindole-1,3-dione (phthalimide) core and a pyrazole ring. The phthalimide scaffold is renowned, forming the basis of drugs like Lenalidomide, and is associated with a wide spectrum of biological activities including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] The pyrazole ring is also a privileged structure in medicinal chemistry, famously found in COX-2 inhibitors like Celecoxib and a multitude of kinase inhibitors, where it often plays a critical role in binding to the hinge region of the enzyme's active site.[3][4]
This application note provides a comprehensive framework for initiating a high-throughput screening (HTS) campaign to elucidate the biological targets of this compound. We will use a common and robust kinase inhibition assay as a primary example, but the principles and workflows described herein are broadly applicable to other target classes. Our focus is on the causality behind the experimental design, ensuring a logical, self-validating progression from initial screening to validated hit.
Figure 1: Rationale for screening based on the compound's core pharmacophores.
The HTS Paradigm: Assay Selection and Foundational Principles
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[5][6] The success of any HTS campaign hinges on the selection of a robust, sensitive, and miniaturizable assay. For our purposes, we will model our protocol on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies enzyme activity by measuring the amount of ADP produced in the kinase reaction. This format is widely adopted due to its high sensitivity, broad applicability to different kinases, and resistance to fluorescence interference from test compounds.
The Causality of Assay Choice:
-
Why Luminescence? Luminescent assays generally have a superior signal-to-background ratio compared to fluorescence intensity assays and are less prone to interference from colored or fluorescent compounds in a screening library.
-
Why Measure ADP? ADP is the universal product of all kinase reactions, making this a "universal" assay format adaptable to virtually any kinase, substrate, or ATP concentration. This avoids the need for target-specific antibodies or modified substrates required by other methods.
Before embarking on a full-scale screen, the assay must be rigorously validated. This involves miniaturizing the assay to a 384- or 1536-well plate format and establishing its quality and robustness.[7]
| Parameter | Description | Acceptance Criterion | Rationale |
| Z'-factor | A statistical measure of the separation between the high (negative control) and low (positive control) signals. It reflects the assay's quality and suitability for HTS. | Z' > 0.5 | A Z'-factor above 0.5 indicates a large separation band, ensuring that hits can be reliably distinguished from inactive compounds.[7] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the uninhibited reaction to the mean signal of the background (no enzyme). | S/B > 5 | A high S/B ratio ensures that the assay window is sufficient to detect varying levels of inhibition. |
| DMSO Tolerance | The maximum concentration of Dimethyl Sulfoxide (DMSO), the compound solvent, that does not significantly affect assay performance. | < 0.5% change in signal at typical final concentration (e.g., 0.1-1%) | Ensures that the vehicle used to deliver the compound does not interfere with the biological assay. |
The HTS Workflow: From Primary Screen to Hit Confirmation
The screening process is a multi-step workflow designed to efficiently identify and prioritize active compounds. It begins with a primary screen of a large compound library at a single concentration, followed by a series of more focused experiments to confirm and characterize the initial "hits".
Figure 2: A generalized workflow for a primary high-throughput screen.
Protocol 1: Primary HTS for Kinase Inhibition (384-Well Format)
This protocol outlines a single-point screen to identify initial hits against a target kinase.
A. Reagent & Plate Preparation:
-
Compound Plates: Using an acoustic liquid handler (e.g., Echo®), dispense 20 nL of 10 mM 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione stock in DMSO into designated wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Control Wells:
-
Negative Controls (0% Inhibition): Dispense 20 nL of pure DMSO (vehicle).
-
Positive Controls (100% Inhibition): Dispense 20 nL of a known, potent inhibitor of the target kinase (e.g., Staurosporine) to a final concentration of 1 µM.
-
-
Kinase Reaction Mix: Prepare a 2X kinase reaction buffer containing the target kinase, its peptide substrate, and any required cofactors. The concentrations should be optimized during assay development, typically at or below the Km for ATP and substrate.
B. Assay Execution (Automated):
-
Using a multi-drop dispenser, add 10 µL of the 2X Kinase Reaction Mix to all wells of the compound plate.
-
Add 10 µL of a 2X ATP solution to all wells to initiate the kinase reaction.
-
Seal the plate and briefly centrifuge (e.g., 1 minute at 1000 rpm) to ensure contents are mixed.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes). The duration is critical; it must be within the linear range of the reaction to ensure valid inhibition data.
C. Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent I to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).
D. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
-
Define Hits: A primary hit is typically defined as any compound exhibiting inhibition greater than three standard deviations from the mean of the negative (DMSO) controls.
The Hit Validation Cascade: Ensuring Trustworthiness
A single active result in a primary screen is merely an observation, not a validated discovery.[8] False positives can arise from various mechanisms, including assay interference, compound aggregation, or non-specific reactivity.[9] A rigorous hit validation cascade is therefore essential to eliminate these artifacts and build confidence in the selected hits.
Figure 3: A logical cascade for validating hits from a primary HTS.
Protocol 2: Dose-Response and IC50 Determination
Objective: To confirm the activity of the primary hit and determine its potency (IC50), which is the concentration required to inhibit 50% of the enzyme's activity.
-
Source Fresh Compound: Obtain or re-synthesize a fresh powder sample of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione to rule out degradation or contamination of the original screening sample.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Execution: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, test the compound across the entire dilution series.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value. A steep and complete dose-response curve increases confidence in a specific mechanism of action.
Protocol 3: Orthogonal Assay Validation
Objective: To confirm that the observed activity is not an artifact of the primary assay technology (e.g., inhibition of the luciferase enzyme in the ADP-Glo™ assay).
-
Select an Orthogonal Assay: Choose an assay that measures kinase activity via a different physical principle. A good alternative is a mobility-shift assay (e.g., Caliper EZ Reader) or a fluorescence polarization (FP) assay. These methods directly measure the conversion of a substrate to its phosphorylated product.
-
Execute Assay: Determine the IC50 of the compound using the orthogonal assay format.
-
Compare Results: A confirmed hit should exhibit a comparable IC50 value in both the primary and orthogonal assays. A significant discrepancy suggests potential assay interference.
Concluding Remarks and Path Forward
This application note provides a robust and scientifically grounded protocol for the high-throughput screening of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. By leveraging the known pharmacology of its constituent moieties, we have established a clear rationale for screening against therapeutically relevant targets like protein kinases. The detailed workflows for primary screening and hit validation are designed to maximize the discovery of true, mechanistically relevant inhibitors while systematically eliminating common sources of false positives.
A validated hit from this cascade represents a high-quality starting point for a medicinal chemistry program. Subsequent steps would involve preliminary structure-activity relationship (SAR) studies by testing commercially available analogs, followed by a full hit-to-lead campaign to optimize potency, selectivity, and drug-like properties.[7]
References
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Samee, M. A., et al. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Gorgis, A. O., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Al-Nour, M. Y., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). High-throughput screening. Available at: [Link]
-
PubChem. (n.d.). 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]
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Shoichet, B. K. (2007). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. Available at: [Link]
-
Poczta, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
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Ellsmere, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Chen, Y., et al. (2017). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Center for Biotechnology Information. Available at: [Link]
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Schiffer, C. A., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]
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Le, T. T., et al. (2022). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]
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Poczta, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
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Farani, M. R., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available at: [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
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BIOSYNCE. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. Available at: [Link]
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PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. Available at: [Link]
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Al-Majid, A. M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available at: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
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Application Notes and Protocols for the Experimental Evaluation of Pyrazole-Isoindoledione Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental design for testing a novel class of pyrazole-isoindoledione compounds. The protocols outlined herein are intended to facilitate the systematic evaluation of these compounds for their potential therapeutic efficacy, with a primary focus on anticancer and anti-inflammatory applications. This guide moves from broad phenotypic screening to more detailed mechanistic and in vivo studies, providing a logical workflow for preclinical assessment. Each protocol is designed to be self-validating by including necessary controls and explaining the scientific rationale behind experimental choices.
Introduction: The Therapeutic Potential of Pyrazole-Isoindoledione Hybrids
The hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. This approach aims to leverage the biological activities of each scaffold to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3]. Its derivatives have been shown to modulate the activity of various key cellular targets, such as cyclooxygenases (COX), various kinases (e.g., EGFR, CDK), and tubulin, often leading to the induction of apoptosis in cancer cells[4][5][6].
The isoindoledione scaffold, while less common as a standalone therapeutic, has emerged as a privileged structure in the design of targeted inhibitors. Derivatives of isoindoledione have been investigated as potent inhibitors of kinases such as S6K1, GSK-3β, and RSK2, as well as histone deacetylases (HDACs)[3][7][8][9][10]. These targets are implicated in critical cellular processes, including proliferation, survival, and gene expression, and are often dysregulated in cancer and inflammatory diseases.
The fusion of a pyrazole ring with an isoindoledione moiety, therefore, presents a compelling opportunity to develop novel therapeutic agents. The resulting pyrazole-isoindoledione compounds may exhibit multi-target activity or synergistic effects, potentially leading to enhanced efficacy and a lower propensity for resistance development. This guide provides a structured experimental workflow to rigorously test this hypothesis.
Experimental Workflow Overview
A logical and staged approach is critical for the efficient evaluation of novel compounds. The following workflow is proposed to systematically characterize the biological activity of pyrazole-isoindoledione derivatives.
Caption: A staged experimental workflow for the evaluation of pyrazole-isoindoledione compounds.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant human cancer cell lines. This allows for the determination of anti-proliferative activity and the identification of sensitive cell lines for further mechanistic studies.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][4][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), PC-3 (prostate))
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazole-isoindoledione compound in DMSO.
-
Create a series of dilutions of the compounds in a complete culture medium. It is recommended to perform a 7-point dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis:
The results should be expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value for each compound should be calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| P-I-1 | MCF-7 | Value |
| P-I-1 | A549 | Value |
| P-I-1 | HCT-116 | Value |
| P-I-2 | MCF-7 | Value |
| P-I-2 | A549 | Value |
| P-I-2 | HCT-116 | Value |
| Doxorubicin | MCF-7 | Value |
This table should be populated with experimentally derived data.
Phase 2: Mechanistic Elucidation
Once lead compounds with significant cytotoxic activity have been identified, the next phase is to investigate their mechanism of action. Given the known activities of pyrazole and isoindoledione scaffolds, investigating apoptosis induction and enzyme inhibition are logical starting points.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[3][12] By treating cancer cells with the lead compounds and probing for key apoptotic markers, we can determine if the observed cytotoxicity is due to the induction of programmed cell death. Pyrazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[1][4][11]
Materials:
-
Selected cancer cell line(s) from Phase 1
-
Lead pyrazole-isoindoledione compound(s)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved Caspase-3) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Data Presentation and Analysis:
The results will be visualized as bands on the Western blot. The induction of apoptosis is indicated by an increase in the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). Densitometric analysis of the bands can be performed to quantify the changes in protein expression relative to the loading control.
Caption: Simplified intrinsic apoptosis pathway and key Western blot targets.
Protocol 3: COX-2 Inhibition Assay
Given that many pyrazole-containing compounds are known COX-2 inhibitors, it is prudent to screen the lead compounds for this activity. This is particularly relevant if an anti-inflammatory application is being considered.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Lead pyrazole-isoindoledione compound(s)
-
Positive control inhibitor (e.g., Celecoxib)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions. This typically includes the reaction buffer, heme, COX-2 enzyme, and arachidonic acid (substrate).
-
-
Assay Setup:
-
In a 96-well plate, set up wells for background, 100% initial activity (no inhibitor), positive control inhibitor, and the test compounds at various concentrations.
-
Add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
-
Inhibitor Incubation:
-
Add the test compounds and the positive control inhibitor to their respective wells. Add the vehicle (e.g., DMSO) to the 100% activity and background wells.
-
Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for a precise duration (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding a stop solution (e.g., stannous chloride or hydrochloric acid) as per the kit protocol.
-
-
Detection:
-
The product of the COX reaction (e.g., PGF2α) is then quantified, typically using an ELISA-based method provided in the kit. Measure the absorbance at the appropriate wavelength.
-
Data Presentation and Analysis:
Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis.
| Compound | COX-2 IC₅₀ (µM) |
| P-I-1 | Value |
| P-I-2 | Value |
| Celecoxib | Value |
This table should be populated with experimentally derived data.
Phase 3: In Vivo Validation
Promising compounds with well-defined in vitro activity should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a standard and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[13][14][15]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Lead pyrazole-isoindoledione compound(s)
-
Carrageenan solution (1% in sterile saline)
-
Positive control drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at different doses (e.g., 10, 30, 100 mg/kg).
-
-
Compound Administration:
-
Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. The vehicle control group receives only the vehicle.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Presentation and Analysis:
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | Value | 0 |
| Indomethacin | 10 | Value | Value |
| P-I-1 | 10 | Value | Value |
| P-I-1 | 30 | Value | Value |
| P-I-1 | 100 | Value | Value |
This table should be populated with experimentally derived data.
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust starting point for the preclinical evaluation of novel pyrazole-isoindoledione compounds. The phased approach ensures a logical progression from broad screening to specific mechanistic and in vivo studies. Positive results from these assays would warrant further investigation, including more extensive in vivo efficacy studies in xenograft tumor models, pharmacokinetic and toxicological profiling, and broader kinase panel screening to fully elucidate the target profile of this promising new class of compounds.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Medicinal Chemistry. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Apoptosis induction potential of bioactive pyrazole scaffold. (2018). Journal of Pharmacognosy and Phytochemistry. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
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Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. (2021). XULA Digital Commons. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. (2021). XULA Digital Commons. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. (2010). Journal of Medicinal Chemistry. [Link]
-
Isoindole-1,3-dione derivatives as RSK2 inhibitors: Synthesis, molecular docking simulation and SAR analysis. (2016). MedChemComm. [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. [Link]
-
Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. (2022). ACS Medicinal Chemistry Letters. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]
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- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoindole-1,3-dione derivatives as RSK2 inhibitors: Synthesis, molecular docking simulation and SAR analysis - East China Normal University [pure.ecnu.edu.cn]
- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Enzyme Inhibition
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic molecule that combines two pharmacologically significant moieties: the isoindole-1,3-dione core and a pyrazole ring. The isoindole-1,3-dione structure is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to traverse biological membranes and engage with a wide variety of biological targets.[1] This scaffold is present in numerous compounds with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Similarly, the pyrazole ring is a key component in many enzyme inhibitors, targeting a range of enzymes critical in physiological and pathological processes.[4]
The hybridization of these two pharmacophores suggests a strong potential for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione to act as a potent and selective enzyme inhibitor. Of particular interest is its potential to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). This hypothesis is supported by studies on hybrid molecules incorporating both pyrazole and isoindoline-1,3-dione fragments, which have demonstrated potent inhibition of HPPD.[5]
HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine by converting 4-hydroxyphenylpyruvate (HPP) to homogentisate.[6] In plants, this pathway is essential for the synthesis of plastoquinone and tocopherols, making HPPD a validated target for herbicides.[7] In humans, defects in HPPD are associated with the metabolic disorder tyrosinemia type III.[1][6] Therefore, inhibitors of HPPD have significant potential both as agrochemicals and as therapeutic agents.
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione as a putative HPPD inhibitor.
Hypothesized Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Based on the structural similarities to known pyrazole-isoindoline-1,3-dione hybrid HPPD inhibitors, we hypothesize that 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione acts as a competitive inhibitor of HPPD. The proposed mechanism involves the compound binding to the active site of the enzyme, thereby preventing the substrate, 4-hydroxyphenylpyruvate, from binding and being converted to homogentisate.
The isoindole-1,3-dione moiety is expected to form π-π stacking interactions with aromatic residues, such as phenylalanine, within the active site of HPPD.[5] The pyrazole ring, along with the ethyl linker, may coordinate with the catalytic Fe(II) ion and form hydrogen bonds with key amino acid residues, such as asparagine, further stabilizing the enzyme-inhibitor complex.[5] This dual interaction is believed to be key to the high-affinity binding and potent inhibition observed with similar hybrid molecules.
Figure 1: Hypothesized interaction of the inhibitor with the HPPD active site.
Synthesis Protocol
The synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can be achieved through a nucleophilic substitution reaction, adapting established methods for the synthesis of N-substituted isoindole-1,3-diones.[4][8]
Materials:
-
1H-isoindole-1,3(2H)-dione (Phthalimide)
-
4-(2-bromoethyl)-1H-pyrazole (or a suitable equivalent)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1H-isoindole-1,3(2H)-dione (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.2 equivalents) followed by 4-(2-bromoethyl)-1H-pyrazole (1.1 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Crystallization: Recrystallize the resulting crude solid from ethanol to obtain the pure 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro HPPD Inhibition Assay Protocol (Coupled-Enzyme Spectrophotometric Method)
This protocol describes a robust and reliable method for determining the inhibitory activity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione against HPPD. The assay relies on a coupled-enzyme system where the product of the HPPD reaction, homogentisate, is converted by homogentisate 1,2-dioxygenase (HGD) to maleylacetoacetate, which can be monitored spectrophotometrically at 318 nm.[5]
Materials and Reagents:
-
Homogentisate 1,2-dioxygenase (HGD)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5
-
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (test compound)
-
Positive control inhibitor (e.g., mesotrione)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 318 nm
Protocol Workflow:
Figure 2: Workflow for the HPPD inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a fresh solution of HPP substrate in the assay buffer.
-
Prepare a solution of FeSO₄ and ascorbic acid in the assay buffer. Ascorbic acid is included to maintain iron in the Fe(II) state.
-
-
Assay Plate Setup:
-
In a 96-well UV-transparent microplate, add the following to the respective wells (example volumes for a 200 µL final reaction volume):
-
Blank wells: 180 µL of assay buffer.
-
Control wells (no inhibitor): 170 µL of assay buffer.
-
Test wells: 170 µL of assay buffer containing the test compound at various concentrations.
-
-
-
Enzyme Addition:
-
Prepare an enzyme mix containing HPPD and HGD in the assay buffer with FeSO₄ and ascorbic acid.
-
Add 10 µL of the enzyme mix to the control and test wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the HPP substrate solution to all wells (except the blank).
-
Immediately place the microplate in a spectrophotometer and begin kinetic measurements of the absorbance at 318 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data Summary
The following table provides a template for summarizing the results of the HPPD inhibition assay.
| Compound | Target Enzyme | IC₅₀ (µM) [Predicted Range] | Inhibition Type [Hypothesized] |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | HPPD | 0.01 - 1.0 | Competitive |
| Mesotrione (Positive Control) | HPPD | ~0.05 - 0.2 | Competitive |
Broader Applications and Future Directions
While the primary focus of these notes is on HPPD inhibition, the versatile nature of the isoindole-1,3-dione scaffold suggests that 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione could be screened against a broader panel of enzymes. Numerous isoindole-1,3-dione derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases.[12][13]
Future research could involve:
-
Enzyme Selectivity Profiling: Testing the compound against a panel of related and unrelated enzymes to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features that contribute to its inhibitory activity and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's efficacy in cellular or whole-organism models to validate its potential as a therapeutic agent or herbicide.
By following the protocols and guidelines outlined in these application notes, researchers can effectively investigate the enzyme inhibitory potential of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione and contribute to the development of novel enzyme inhibitors for various applications.
References
- BenchChem. (2025). A High-Throughput Fluorescent Screening Assay for the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors.
- BenchChem. (2025). In Vitro HPPD Inhibition Assay Protocol for Leptospermone.
- Karout, S., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3328.
- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences, 3(3), 233-253.
- Pyrazole-Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Journal of Agricultural and Food Chemistry, 67(41), 11465-11474.
-
Bon Opus Biosciences. (n.d.). Recombinant Human 4-Hydroxyphenylpyruvate Dioxygenase/4HPPD/HPPDase (N-6His). Retrieved from [Link]
-
Prospec Bio. (n.d.). HPD Enzyme Human Recombinant | 4HPPD Protein. Retrieved from [Link]
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4334.
- Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (2025). Journal of Biochemical and Molecular Toxicology, e23650.
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PubChem. (n.d.). 2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7686.
-
BIOSYNCE. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. Retrieved from [Link]
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Chemistry & Biodiversity, 20(8), e202300483.
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Application Notes and Protocols for the Development of Assays for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione Activity
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a novel small molecule featuring a pyrazole ring linked to an isoindole-1,3(2H)-dione moiety. Both of these heterocyclic structures are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, and antipyretic drugs.[1][2] Similarly, the isoindole-1,3(2H)-dione core is present in various compounds with demonstrated activities, including inhibition of acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase (COX), as well as anticancer and immunomodulatory effects.[3][4][5][6]
Given the therapeutic potential suggested by its constituent chemical motifs, a systematic approach to elucidating the biological activity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is warranted. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a suite of assays to identify its molecular targets, characterize its mechanism of action, and quantify its potency. The proposed workflow is designed to be a self-validating system, progressing from broad, target-agnostic screening to specific, high-fidelity characterization.
Part 1: Initial Target Identification and Screening Cascade
The initial phase of characterization for a novel compound with a promising scaffold, such as 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, should be focused on identifying its primary biological target(s). A tiered approach, beginning with broad screening and progressively narrowing the focus, is most efficient.
Caption: A tiered workflow for the characterization of novel small molecules.
In Silico Screening (Optional but Recommended)
Before embarking on wet-lab experiments, computational methods can predict potential protein targets based on the compound's structure. Techniques such as molecular docking and pharmacophore modeling can be used to screen the compound against libraries of known protein structures. This can help to prioritize experimental assays.
Phenotypic Screening
A target-agnostic approach involves treating various cell lines with the compound and observing for a phenotypic change. A simple and robust initial screen is a cell viability assay.
Protocol: Cell Viability Assay (MTT-based)
-
Cell Culture: Plate selected cancer and non-cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
This initial screen can indicate if the compound has cytotoxic or anti-proliferative effects, guiding the selection of more specific assays.[7]
Part 2: Biochemical Assays for Target Validation
Based on the known activities of pyrazole and isoindole-dione scaffolds, a logical next step is to screen the compound against relevant enzyme classes.
Enzyme Inhibition Assays
Principle: These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.[8][9] A decrease in the reaction rate indicates inhibition.
Example Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the principle of a colorimetric assay where the peroxidase activity of COX is measured.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme.
-
COX-1 or COX-2 enzyme.
-
Arachidonic acid (substrate).
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric probe).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the COX enzyme.
-
Add 10 µL of various concentrations of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione or a known inhibitor (e.g., celecoxib for COX-2).
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Read the absorbance at 590 nm every minute for 10 minutes.
-
-
Data Analysis:
| Parameter | Recommended Value |
| Enzyme Concentration | 100 U/mL |
| Substrate Concentration | 100 µM |
| Compound Concentration Range | 1 nM - 100 µM |
| Incubation Time | 15 minutes |
| Temperature | 25°C |
Part 3: Biophysical Assays for Direct Binding Confirmation
Once a target has been identified through biochemical screening, it is crucial to confirm direct physical interaction between the compound and the target protein. Several biophysical techniques can be employed for this purpose.[12][13][14]
Caption: Key biophysical methods for characterizing protein-ligand interactions.
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized protein. This allows for real-time monitoring of the binding and dissociation events, providing kinetic and affinity data.[]
Protocol Outline:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[14][] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.
Part 4: Cell-Based Assays for Functional Validation
Observing the effect of the compound in a cellular context is essential to confirm its biological relevance.[16][17]
Target Engagement Assays
Principle: These assays determine if the compound is interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody specific to the target protein.
-
Data Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Functional Cellular Assays
The choice of a functional assay will depend on the identified target and its role in cellular signaling pathways. For example, if the target is a kinase, a phospho-specific antibody-based assay could be used to measure the phosphorylation of its downstream substrates. If the target is a transcription factor, a reporter gene assay can be employed.
Example Protocol: NF-κB Reporter Gene Assay
This assay is relevant if the compound is suspected to have anti-inflammatory activity.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with various concentrations of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates that the compound is inhibiting the NF-κB signaling pathway.
Conclusion and Future Directions
The systematic application of the assays described in this guide will enable a comprehensive characterization of the biological activity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. By integrating data from biochemical, biophysical, and cell-based assays, researchers can build a robust profile of the compound's mechanism of action, potency, and selectivity. This information is critical for guiding lead optimization efforts and advancing the compound through the drug discovery pipeline.
References
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. (n.d.). ProQuest. Retrieved January 20, 2026, from [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (2016, January 1). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved January 20, 2026, from [Link]
-
A guide for potency assay development of cell-based product candidates. (n.d.). Cytotherapy. Retrieved January 20, 2026, from [Link]
-
Biophysical techniques for ligand screening and drug design. (2009, October). Current Opinion in Pharmacology. Retrieved January 20, 2026, from [Link]
-
Enzyme Kinetic Assay - Creative Biogene. (n.d.). Creative Biogene. Retrieved January 20, 2026, from [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Enzyme assay - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Tip Biosystems. Retrieved January 20, 2026, from [Link]
-
Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Contract Pharma. Retrieved January 20, 2026, from [Link]
-
A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. (2023, April 21). Drug Discovery from Technology Networks. Retrieved January 20, 2026, from [Link]
-
Enzyme kinetics - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). New Biotechnology. Retrieved January 20, 2026, from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate. Retrieved January 20, 2026, from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Retrieved January 20, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | C11H9N5O2 | CID 1289593. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Analytical Detection of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Abstract
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, a molecule of significant interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical techniques, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, it includes methods for identity confirmation using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methods are designed to be validated in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring both a pyrazole and an isoindole-1,3-dione moiety. Such hybrid molecules are of growing interest in medicinal chemistry due to their potential therapeutic activities.[6] The isoindole-1,3-dione scaffold is a privileged structure in drug discovery, known to enhance the ability of compounds to traverse biological membranes.[7] As this compound progresses through the drug development pipeline, from synthesis and characterization to pharmacokinetic and stability studies, the necessity for precise and accurate analytical methods becomes paramount.
This guide is structured to provide not just procedural steps, but a deeper understanding of the analytical choices, thereby empowering scientists to adapt and troubleshoot these methods effectively.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for methodical development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₂ | Inferred |
| Molecular Weight | 241.25 g/mol | Inferred |
| Melting Point | 168-170 °C | [8] |
| Boiling Point | 476.2 ± 28.0 °C (Predicted) | [8] |
| pKa | 14.47 ± 0.50 (Predicted) | [8] |
| LogP | ~1.5 (Predicted) | Inferred |
The presence of both aromatic rings and polar N-H and C=O groups gives the molecule an intermediate polarity, making it well-suited for reverse-phase liquid chromatography.
Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust, widely accessible, and reliable technique for the routine quantification of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in bulk substance and formulated products.
Scientific Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial and generally most effective stationary phase for compounds of intermediate polarity.[9][10] The hydrophobic interactions between the non-polar C18 chains and the aromatic rings of the analyte provide good retention.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile) and water is used. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The addition of a small percentage of formic acid (0.1%) serves two key purposes: it protonates residual silanol groups on the silica support to reduce peak tailing and ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.[9]
-
Detection: The isoindole-1,3-dione moiety contains a chromophore that absorbs UV radiation. Based on data for similar compounds, a detection wavelength in the range of 220-240 nm is expected to provide high sensitivity.[11]
Experimental Protocol: HPLC-UV
Objective: To quantify the purity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Materials:
-
HPLC system with UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reference standard of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100 mL to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase starting composition (e.g., 95% A: 5% B).
-
-
Sample Preparation:
-
Prepare a sample solution at a target concentration of 25 µg/mL using the same diluent as the standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[12]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Gradient Elution | |
| Time (min) | % Mobile Phase A |
| 0.0 | 95 |
| 15.0 | 5 |
| 17.0 | 5 |
| 17.1 | 95 |
| 20.0 | 95 |
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes.[13]
-
Inject a blank (diluent), followed by the calibration standards and then the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Validation (ICH Q2(R2) Framework)
The following table summarizes the validation parameters and typical acceptance criteria for this HPLC-UV method.[1][2][4]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze 5-6 concentration levels. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision. | 80-120% of the test concentration. |
| Accuracy | Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different days/analysts). | RSD ≤ 2.0% |
| Detection Limit (LOD) | Based on signal-to-noise ratio (3:1). | To be determined experimentally. |
| Quantitation Limit (LOQ) | Based on signal-to-noise ratio (10:1). | To be determined experimentally. |
| Robustness | Vary parameters like flow rate (±0.1), column temp (±2°C), pH. | System suitability parameters remain within limits. |
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis (pharmacokinetic studies) or trace impurity analysis, LC-MS/MS is the gold standard.[14][15]
Scientific Rationale for Method Design
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The two nitrogen atoms in the pyrazole ring are basic and can be readily protonated to form the precursor ion [M+H]⁺.[14]
-
Mass Analysis: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion, fragmenting it in the collision cell, and monitoring specific product ions. This process significantly reduces background noise and enhances selectivity.
-
Chromatography: A fast LC gradient using a shorter column (e.g., 2.1 x 50 mm) is employed to reduce run times, which is critical for high-throughput analysis.[7] The mobile phase composition remains similar to the HPLC-UV method (water/acetonitrile with 0.1% formic acid) as it is compatible with ESI.[9]
Experimental Protocol: LC-MS/MS
Objective: To quantify 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in a biological matrix (e.g., human plasma).
Materials:
-
LC-MS/MS system (Triple Quadrupole) with ESI source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)
-
Human plasma (or other relevant biological matrix)
-
Methanol or Acetonitrile (for protein precipitation)
Procedure:
-
Mass Spectrometer Tuning:
-
Infuse a standard solution of the analyte (~100 ng/mL) directly into the mass spectrometer to optimize source parameters and determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most stable and abundant fragment ions for MRM transitions.
-
Predicted MRM Transition:m/z 242.1 → 160.1 (Precursor [M+H]⁺ → Product ion corresponding to the isoindole-1,3-dione fragment).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| Time (min) | % Mobile Phase A |
| 0.0 | 95 |
| 2.5 | 5 |
| 3.0 | 5 |
| 3.1 | 95 |
| 4.0 | 95 |
-
MS/MS Detection (MRM Mode):
| Parameter | Analyte | Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 242.1 | TBD |
| Product Ion (m/z) | 160.1 | TBD |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized | Optimized |
-
Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
-
Visualization of Workflows
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS bioanalysis workflow.
Identity Confirmation Methods
In addition to quantitative analysis, confirming the identity and structure of the synthesized compound is a critical step in drug development.
UV-Vis Spectrophotometry
Principle: This technique provides information about the electronic transitions within the molecule. The isoindole-1,3-dione and pyrazole rings are expected to produce characteristic absorption bands in the UV region.
Protocol:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-grade solvent like ethanol or acetonitrile.
-
Use a double-beam UV-Vis spectrophotometer and scan the sample from 200 to 400 nm.
-
Use the solvent as a blank reference.
-
Expected Result: A maximum absorbance (λ_max) is anticipated around 220-240 nm, characteristic of the phthalimide chromophore.[11] Additional absorbance bands may be observed due to the pyrazole moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and chemical environment of the atoms (¹H and ¹³C) in the molecule. It is the most definitive method for structural elucidation.
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals:
-
Aromatic protons of the isoindole ring (~7.7-7.9 ppm).
-
Protons of the pyrazole ring (~6.2 and 7.5 ppm).
-
Protons of the ethyl linker (triplet-like signals).
-
A signal for the N-H proton of the pyrazole ring.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl carbons of the dione (~168 ppm).
-
Aromatic carbons of both ring systems.
-
Aliphatic carbons of the ethyl linker.
-
The specific chemical shifts and coupling patterns will provide a unique fingerprint for the molecule, confirming its identity.[6][16][17]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. The HPLC-UV method offers a reliable and accessible approach for routine quality control, while the LC-MS/MS protocol provides the high sensitivity and selectivity required for bioanalysis and trace-level detection. These quantitative methods, supported by the spectroscopic techniques for identity confirmation, constitute a comprehensive analytical package to support the advancement of this compound through the pharmaceutical development lifecycle. All protocols are designed with regulatory compliance in mind, adhering to the principles outlined in the ICH Q2(R2) guidelines.
References
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]
-
KNAUER. (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide. [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
ResearchGate. (n.d.). Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME. a 40 μg L. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of samples synthesized at 20 ℃ for 30 min with various... | Download Scientific Diagram. [Link]
-
PubMed Central. (n.d.). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
MDPI. (n.d.). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. [Link]
-
ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
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Flow cytometry analysis using 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Application Note & Protocol
Topic: Characterization and Application of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione for Flow Cytometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Novel Probe for Cellular Analysis
Flow cytometry is a cornerstone technology in cell biology, enabling rapid, multi-parametric analysis of single cells within heterogeneous populations.[1][2][3][4] The power of this technique relies heavily on a diverse palette of fluorescent probes that can illuminate specific cellular structures or processes.[5][6] While the existing toolkit of dyes is extensive, the quest for novel probes with unique spectral properties, environmental sensitivity, or specific biological targets is a continuous driver of innovation in the field.[6][7][8]
This document introduces 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione , a heterocyclic compound hereafter referred to as PIE-Probe 1 , as a candidate molecule for flow cytometric applications. This compound integrates two key chemical moieties:
-
An Isoindole-1,3-dione Core: This scaffold is a component of various molecules with demonstrated fluorescence, often exhibiting sensitivity to the local solvent environment (solvatochromism).[9] Modified isoindolediones have been developed as bright fluorescent probes for cellular and tissue imaging.[9]
-
A Pyrazole Ring: Pyrazole derivatives are recognized for their broad biological activities and are increasingly used as scaffolds in the design of fluorescent probes for bioimaging due to their favorable optical properties and membrane permeability.[10][11][12][13]
To date, PIE-Probe 1 has not been characterized as a fluorescent probe for flow cytometry. This application note, therefore, serves a dual purpose: first, to provide a comprehensive, step-by-step framework for the fundamental characterization of any novel, unvalidated probe, and second, to propose and detail a hypothetical application for PIE-Probe 1 in monitoring apoptosis-related changes in cellular granularity and membrane integrity.
Physicochemical Properties and Handling of PIE-Probe 1
Proper handling and storage are critical for reproducible results. The following table summarizes the key properties of PIE-Probe 1.
| Property | Value | Source/Note |
| Chemical Formula | C₁₃H₁₁N₃O₂ | PubChem CID: 46869406 |
| Molecular Weight | 241.25 g/mol | PubChem CID: 46869406 |
| Appearance | White to off-white solid | Assumption based on related compounds |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | Standard for organic probes |
| Storage | Store at -20°C, desiccated, protected from light | Best practice for fluorescent compounds |
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of PIE-Probe 1 in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. When ready to use, warm the vial to room temperature before opening to prevent condensation.
Hypothesized Mechanism of Action
We hypothesize that PIE-Probe 1 functions as a vital dye that passively diffuses across the plasma membrane of living cells. Its fluorescence characteristics are likely influenced by the intracellular environment. The isoindoledione moiety may exhibit enhanced fluorescence upon interaction with intracellular proteins or lipid membranes. During the progression of apoptosis, significant changes occur, including cellular shrinkage, chromatin condensation, and alterations in membrane composition, which can affect the cell's light-scattering properties (granularity) and the intracellular environment, potentially modulating the probe's fluorescence.[14][15][16]
Caption: Proposed mechanism of PIE-Probe 1 in live versus apoptotic cells.
Part 1: Initial Characterization of PIE-Probe 1
Before use in cellular assays, the fundamental spectral properties of a new probe must be determined.
Protocol 1: Determining Excitation and Emission Spectra
-
Preparation: Dilute the 10 mM PIE-Probe 1 stock solution in a relevant solvent (e.g., PBS, pH 7.4, and Ethanol) to a final concentration of 10 µM.
-
Excitation Scan: Using a spectrofluorometer, set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 350-500 nm) to find the peak excitation.
-
Emission Scan: Set the excitation to the peak wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 450-700 nm) to find the peak emission.
-
Documentation: Record the optimal excitation and emission maxima. This information is crucial for selecting the correct lasers and filters on the flow cytometer.
Part 2: Protocol for In Vitro Staining Optimization
Optimizing the staining concentration is a mandatory step to ensure a high signal-to-noise ratio without inducing cytotoxicity.
Protocol 2: Titration of PIE-Probe 1 Concentration This protocol aims to find the optimal concentration of PIE-Probe 1 that provides the brightest staining of a live cell population with minimal impact on cell viability.
Caption: Workflow for optimizing the concentration of PIE-Probe 1.
Materials:
-
Suspension cell line (e.g., Jurkat) in log-phase growth.
-
Complete culture medium (e.g., RPMI + 10% FBS).
-
Flow Cytometry Staining Buffer (PBS + 2% FBS + 1 mM EDTA).
-
10 mM PIE-Probe 1 stock in DMSO.
-
A viability dye for dead cell exclusion (e.g., 7-AAD or Propidium Iodide).
-
FACS tubes (5 mL polystyrene tubes).
Step-by-Step Procedure:
-
Harvest Jurkat cells and wash once with PBS. Ensure cell viability is >95% via Trypan Blue exclusion.[17]
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Prepare a series of PIE-Probe 1 dilutions in culture medium. For a starting titration, aim for final concentrations of 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Include an unstained control (medium with equivalent DMSO concentration).
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each FACS tube.
-
Add 100 µL of the corresponding PIE-Probe 1 dilution to each tube and mix gently.
-
Incubate the tubes for 30 minutes at 37°C, protected from light.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300 x g for 5 minutes.[18]
-
Carefully decant the supernatant and resuspend the cell pellet in 400 µL of Staining Buffer.
-
Just before analysis, add the viability dye (e.g., 7-AAD) according to the manufacturer's protocol.[19]
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters based on the spectral analysis from Part 1.
Data Analysis:
-
Gate on the main cell population using Forward Scatter (FSC) vs. Side Scatter (SSC).[20][21]
-
Exclude doublets using FSC-A vs. FSC-H.[22]
-
On a plot of PIE-Probe 1 fluorescence vs. the viability dye, determine the geometric mean fluorescence intensity (gMFI) of the live (viability dye-negative) cell population for each concentration.
-
Select the optimal concentration that gives a bright signal without significantly increasing the percentage of dead/dying cells.
Part 3: Application in Apoptosis Detection
This section outlines a protocol for using PIE-Probe 1 to distinguish between live, early apoptotic, and late apoptotic/necrotic cells, based on the hypothesis that changes in cell granularity and membrane integrity during apoptosis will alter the probe's signal. This assay combines PIE-Probe 1 with Annexin V, a standard marker for early apoptosis.[16][23]
Protocol 3: Monitoring Apoptosis with PIE-Probe 1 and Annexin V
Sources
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Welcome to the technical support guide for the synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.
Synthetic Strategy Overview
The synthesis of the target molecule, a bifunctional compound incorporating both pyrazole and phthalimide moieties, can be approached through several established synthetic routes. The choice of strategy often depends on the availability of starting materials, scalability, and the presence of other functional groups. The two primary pathways involve the formation of the phthalimide ring system by reacting a pyrazole-containing amine with a phthalic acid derivative (a Gabriel-type synthesis) or by coupling a pyrazole-containing alcohol with phthalimide under Mitsunobu conditions.
Given the structure of the target compound, a robust approach involves the initial synthesis of the key intermediate, 2-(1H-pyrazol-4-yl)ethanamine, followed by its reaction with phthalic anhydride. A critical consideration in this multi-step synthesis is the potential for side reactions involving the acidic N-H of the pyrazole ring. Therefore, a protecting group strategy is often essential for a clean and high-yielding reaction.
Figure 1: General workflow for the synthesis via a protected pyrazole intermediate.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and reaction mechanisms.
Q1: What are the primary synthetic routes to prepare 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
There are two main strategies:
-
The Gabriel Synthesis Route: This is often the most direct method. It involves the N-alkylation of phthalimide or its potassium salt with a suitable 2-(1H-pyrazol-4-yl)ethyl halide.[1] A more common and often higher-yielding variant is the condensation of 2-(1H-pyrazol-4-yl)ethanamine with phthalic anhydride.[2][3] This approach benefits from the high purity of primary amines produced and avoids over-alkylation issues common with other amine syntheses.[4]
-
The Mitsunobu Reaction Route: This route involves the reaction of 2-(1H-pyrazol-4-yl)ethanol with phthalimide in the presence of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[5][6] This reaction is known for its mild conditions and is particularly useful if the corresponding alcohol is more readily accessible than the amine or halide.[7][8] A key advantage is the clean inversion of stereochemistry at a chiral center, though this is not relevant for the specified target molecule.[9]
Q2: Why is a protecting group on the pyrazole nitrogen necessary?
The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic (pKa ≈ 14), making the corresponding pyrazolate anion a potent nucleophile. During alkylation or acylation steps, this nitrogen can compete with the desired nucleophile (the ethylamine), leading to a mixture of N-1 and N-2 pyrazole-substituted byproducts and significantly reducing the yield of the target molecule.[10][11] Using a protecting group, such as the tert-butoxycarbonyl (Boc) group, temporarily blocks this reactive site, ensuring the reaction proceeds only at the desired position.[12][13] The Boc group is robust enough for many reaction conditions but can be removed cleanly at the end of the synthesis.[13]
Q3: What is the mechanism for the reaction of 2-(1H-pyrazol-4-yl)ethanamine with phthalic anhydride?
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.[14]
-
Amidation: The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride. This opens the anhydride ring to form a tetrahedral intermediate, which then collapses to yield a phthalamic acid intermediate (a molecule containing both a carboxylic acid and an amide).
-
Dehydrative Cyclization (Imidation): Upon heating, typically in a solvent like acetic acid or toluene, the newly formed carboxylic acid and amide functionalities undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered phthalimide ring.
Q4: What are the main challenges when using the Mitsunobu reaction for this synthesis?
The primary challenge of the Mitsunobu reaction is the removal of byproducts.[6][8] The reaction generates triphenylphosphine oxide (TPPO) and a reduced hydrazide derivative from the azodicarboxylate (e.g., diethyl hydrazodicarboxylate from DEAD).[15] These byproducts can be difficult to separate from the desired product due to similar polarities, often requiring careful column chromatography.[15] Another consideration is that the nucleophile must be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently; phthalimide (pKa ≈ 8.3) is an excellent nucleophile for this purpose.[5][8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield in Phthalimide Formation (Gabriel Route) | 1. Incomplete Reaction: The condensation of the amine and phthalic anhydride may not have gone to completion. | Increase reaction temperature and/or time. The dehydrative cyclization step often requires heat (reflux in acetic acid or toluene) to drive the reaction forward. Monitor the reaction by TLC until the starting amine spot disappears. |
| 2. Sub-optimal Solvent: The solvent may not be suitable for the reaction. | Use a high-boiling aprotic solvent. For the reaction of potassium phthalimide with an alkyl halide, polar aprotic solvents like DMF are ideal as they accelerate Sₙ2 reactions.[16][17] For the condensation with phthalic anhydride, glacial acetic acid is effective as it acts as both a solvent and a catalyst. | |
| Product is Difficult to Purify | 1. Contamination with Triphenylphosphine Oxide (TPPO) (Mitsunobu Route): TPPO is a common, often crystalline, and polar byproduct that can co-elute with the product. | Optimize the workup and purification. TPPO has low solubility in nonpolar solvents like hexanes or diethyl ether. Triturating the crude reaction mixture with ether can often precipitate the TPPO. Alternatively, specific workup procedures, such as washing with a 15% hydrogen peroxide solution to convert residual PPh₃ to the more polar TPPO, can aid separation.[15] Careful column chromatography on silica gel is usually required. |
| 2. Presence of Phthalic Acid: If any water is present, phthalic anhydride can hydrolyze to phthalic acid, which can contaminate the final product. | Recrystallize the final product. N-substituted phthalimides are often crystalline and can be purified effectively by recrystallization from solvents like ethanol or methanol/water mixtures.[18][19] An initial aqueous basic wash (e.g., with NaHCO₃ solution) during the workup can remove acidic impurities like phthalic acid. | |
| Side Product Formation (Pyrazole N-Alkylation) | 1. Unprotected Pyrazole Nitrogen: The nucleophilic nitrogen of the pyrazole ring has reacted with the electrophile (e.g., the alkyl halide in a classic Gabriel synthesis or the activated alcohol in a Mitsunobu reaction). | Implement a protecting group strategy. Protect the pyrazole starting material with a Boc group using Boc₂O and a base like triethylamine.[12] This group is stable under the conditions for phthalimide formation and can be removed in a final step. |
| Low Yield in Final Boc-Deprotection Step | 1. Incorrect Deprotection Conditions: The chosen method may be inefficient or too harsh, leading to product degradation. | Use a mild and selective deprotection method. While strong acids like TFA will cleave the Boc group, they can sometimes lead to side reactions. A novel and highly selective method for deprotecting N-Boc pyrazoles is the use of sodium borohydride (NaBH₄) in ethanol at room temperature.[20][21] This method offers excellent yields (75-98%) and is compatible with many other functional groups, including primary Boc-protected amines.[20][21][22] |
Detailed Experimental Protocols
The following protocols outline a reliable, optimized synthesis route using a Boc-protection strategy.
Protocol 1: Synthesis of 2-[2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
This protocol details the key step of forming the protected phthalimide derivative. It assumes the precursor, 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)ethanamine, has been synthesized separately.
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Technical Support Center: Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Introduction
Welcome to the technical support guide for the synthesis and yield optimization of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. This molecule, incorporating both a pyrazole and a phthalimide moiety, is a valuable building block in medicinal chemistry and materials science.[1] The phthalimide group serves as a common and robust protecting group for primary amines, often utilized in multi-step syntheses.[2][3] However, achieving high yields can be challenging due to potential side reactions and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common pitfalls and systematically improve your reaction outcomes.
Synthetic Strategies Overview
The synthesis of the target compound is typically achieved via nucleophilic substitution, where a phthalimide anion displaces a leaving group attached to the 2-(1H-pyrazol-4-yl)ethyl side chain. The two most prevalent and effective methods are the Gabriel Synthesis and the Mitsunobu Reaction .
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Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a suitable electrophile, such as 2-(1H-pyrazol-4-yl)ethyl bromide or tosylate. It is a robust and widely used method for preparing primary amines or their protected precursors.[2][4]
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Mitsunobu Reaction: This reaction allows for the N-alkylation of phthalimide using the corresponding alcohol, 2-(1H-pyrazol-4-yl)ethanol, in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[5][6] This method is performed under neutral conditions and can be advantageous for sensitive substrates.[5]
The choice between these methods depends on the availability of starting materials, substrate sensitivity, and potential side reactions. This guide will address optimization for both pathways.
Troubleshooting Guide: Yield Improvement
This section is formatted as a series of questions and answers to address specific experimental issues.
Question 1: My reaction yield is low, and I'm recovering unreacted phthalimide/potassium phthalimide. What are the likely causes and solutions?
Answer: Low conversion is a common issue that typically points to problems with reaction conditions or reagent reactivity.
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Causality: The nucleophilic attack of the phthalimide anion on the alkyl electrophile is an SN2 reaction. The rate of this reaction is highly dependent on solvent, temperature, and the nature of the leaving group. In the Mitsunobu reaction, inefficient formation of the oxyphosphonium intermediate can stall the reaction.
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Troubleshooting Strategies:
-
Solvent Choice (Gabriel Synthesis): The reaction requires a polar aprotic solvent to solvate the potassium cation without solvating the phthalimide anion, thus maximizing its nucleophilicity.
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Recommendation: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction.[2] If issues persist, consider Dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous, as water can hydrolyze the phthalimide salt and react with the electrophile.
-
-
Temperature Optimization: SN2 reactions are often accelerated by heat.
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Recommendation: If you are running the reaction at room temperature, try heating it. A typical range for the Gabriel synthesis in DMF is 80-100 °C.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.
-
-
Leaving Group Quality (Gabriel Synthesis): The leaving group on the ethyl-pyrazole substrate is critical.
-
Recommendation: A tosylate or mesylate is often a better leaving group than a bromide, which is better than a chloride. If using an alkyl bromide, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide will perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide, which accelerates the reaction.
-
-
Reagent Equivalents (Mitsunobu Reaction): The Mitsunobu reaction can be sensitive to stoichiometry. Using an excess of the phosphine and azodicarboxylate can help drive the reaction to completion.
-
Recommendation: Try increasing the equivalents of PPh₃ and DEAD to 1.5 equivalents each relative to the limiting reagent.[6]
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-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent (Gabriel) | DMF or Acetonitrile | Anhydrous DMF or DMSO | Enhances nucleophilicity of phthalimide anion. |
| Temperature | Room Temperature | 80-100 °C | Increases reaction rate for SN2 substitution. |
| Leaving Group | -Cl, -Br | -OTs, -OMs, or add NaI (for -Br) | Better leaving groups increase the rate of substitution. |
| Reagents (Mitsunobu) | 1.1 eq PPh₃/DEAD | 1.5 eq PPh₃/DEAD | Drives the formation of the key oxyphosphonium intermediate. |
Question 2: I'm observing a major side product with the same mass as my desired product. What is it and how can I prevent it?
Answer: This is a classic issue of regioselectivity in pyrazole chemistry. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to regioisomers that are often difficult to separate.
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Causality: The 1H-pyrazole is in tautomeric equilibrium. Under many reaction conditions, both ring nitrogens are nucleophilic and can compete with the phthalimide for the electrophile, or be alkylated by the primary substrate.
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Troubleshooting Workflow:
Caption: Decision workflow for addressing regioisomeric side products.
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Recommended Solution: Use a Protecting Group The most robust solution is to temporarily protect one of the pyrazole nitrogens before the alkylation step. The tert-butoxycarbonyl (Boc) group is an excellent choice.
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Protect: Start with 4-(2-hydroxyethyl)-1H-pyrazole or a related precursor and protect the pyrazole nitrogen with di-tert-butyl dicarbonate (Boc₂O). This will yield a single, protected regioisomer.
-
Synthesize: Perform the Gabriel or Mitsunobu reaction on the N-Boc protected substrate. This directs the alkylation exclusively to the desired position.
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Deprotect: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) or via other mild methods, leaving the phthalimide group intact.[8][9][10] Several methods exist for the selective deprotection of N-Boc on pyrazoles.[8][11]
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Question 3: My purification by silica gel chromatography is low-yielding due to product streaking or irreversible binding. What are my alternatives?
Answer: Phthalimide and pyrazole-containing compounds can be polar and may interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery.
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Causality: The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silica gel. The polar phthalimide group can also cause streaking.
-
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before loading your column, flush it with your eluent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica and significantly improve the chromatography of basic compounds.
-
Switch Stationary Phase: Consider using a different stationary phase.
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Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
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Reversed-Phase (C18) Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography using acetonitrile/water or methanol/water gradients can provide excellent purification.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found. Experiment with a range of solvents.
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Suggested Solvents: Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, ethyl acetate) and then slowly adding a non-solvent in which it is insoluble (e.g., hexanes, water, diethyl ether) until turbidity persists. Allow to cool slowly to promote crystal growth.
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Detailed Experimental Protocols
Protocol 1: Optimized Gabriel Synthesis via Alkyl Tosylate
This protocol assumes the use of a pre-formed tosylate for optimal reactivity.
Caption: General workflow for the Gabriel Synthesis approach.
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Step 1: Preparation of 2-(1H-pyrazol-4-yl)ethyl 4-methylbenzenesulfonate
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Dissolve 2-(1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.
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Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
-
-
Step 2: N-Alkylation of Potassium Phthalimide
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To a round-bottom flask, add potassium phthalimide (1.2 eq) and the crude 2-(1H-pyrazol-4-yl)ethyl tosylate (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC (e.g., 5% Methanol/DCM).
-
Once the starting tosylate is consumed, cool the reaction to room temperature.
-
-
Step 3: Workup and Purification
-
Pour the reaction mixture into a separatory funnel containing water and extract several times with ethyl acetate.
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Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography (silica gel, eluting with a gradient of methanol in DCM, with 1% triethylamine added to the eluent system).
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Frequently Asked Questions (FAQs)
Q: Is it better to start with the ethyl bromide or ethyl tosylate of the pyrazole side chain for the Gabriel synthesis? A: While the ethyl bromide can work, the corresponding tosylate is generally superior. Tosylate is a more effective leaving group, which leads to faster reaction rates and often higher yields. It can also reduce the incidence of elimination side reactions that can occur with bromides at elevated temperatures.
Q: How critical is the purity of potassium phthalimide? A: Very critical. Old or poorly stored potassium phthalimide can absorb moisture from the air, converting it to phthalimide and KOH.[7] This can lead to lower yields and the formation of hydrolysis byproducts. It is recommended to use freshly purchased, high-purity potassium phthalimide or to dry it in a vacuum oven before use.
Q: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave-assisted synthesis can significantly reduce reaction times for the Gabriel synthesis, often from many hours to several minutes.[12] This can be an effective strategy, especially for high-throughput synthesis, but requires optimization of temperature and irradiation time to prevent decomposition.
Q: What is the Ing-Manske procedure and is it a good alternative for deprotection? A: The Ing-Manske procedure uses hydrazine hydrate to cleave the phthalimide group and liberate the primary amine.[13] While this is a standard method for the next step (deprotection), it is not relevant for the synthesis of the target phthalimide-protected compound itself. If your overall goal is the primary amine, this is the most common cleavage method.
References
- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Google Vertex AI Search.
- Optimization of Mitsunobu reaction conditions. (n.d.). ResearchGate.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkat USA.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). SciRP.org.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.
- (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). ResearchGate.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). BenchChem.
- 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione. (n.d.). EvitaChem.
- Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences.
- Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. (n.d.). Semantic Scholar.
- Gabriel Synthesis. (2023). Chemistry LibreTexts.
- Gabriel synthesis troubleshooting. (2023). Reddit.
- The Gabriel Synthesis. (2025). Master Organic Chemistry.
- Phthalimides. (n.d.). Organic Chemistry Portal.
- Protection of amino group as N-phthaly\ derivative using microwave irradiation. (n.d.). Indian Journal of Chemistry.
- Deprotection conditions for pthalimide protected oxyamine? (n.d.). Reddit.
Sources
- 1. Buy 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione (EVT-2699457) | 1328640-87-4 [evitachem.com]
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- 13. reddit.com [reddit.com]
Troubleshooting 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione solubility issues
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. This document provides a structured troubleshooting framework, from fundamental principles to advanced solubilization strategies, grounded in established scientific principles.
Understanding the Molecule: A Structural Perspective on Solubility
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring two key moieties: a pyrazole ring and a phthalimide group. The solubility of this molecule is influenced by the physicochemical properties of these components. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, has limited water solubility.[1][2] The phthalimide group, while containing polar carbonyl groups, is also generally considered to have low aqueous solubility.[3][4] The combination of these two relatively non-polar ring systems contributes to the overall low aqueous solubility of the parent molecule.
A predicted pKa of 14.47 suggests the pyrazole N-H proton is not readily ionizable under typical physiological pH conditions.[5] Therefore, significant pH-dependent solubility enhancement in the acidic range is unlikely. However, the imide proton of the phthalimide moiety can be deprotonated under basic conditions, which can increase solubility.[3]
Frequently Asked Questions (FAQs)
Q1: My 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first step?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its excellent solubilizing capacity for a wide range of organic compounds. From this stock solution, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects on your biological system.
Q2: I'm still seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do next?
A2: This indicates that the aqueous solubility limit of your compound is being exceeded. This is a common issue for hydrophobic compounds. The next logical step is to explore the use of co-solvents in your final aqueous solution or to investigate the pH dependence of the compound's solubility.
Q3: What are the best alternative organic solvents for stock solutions if my experiment is sensitive to DMSO?
A3: If your system is intolerant to DMSO, other common water-miscible organic solvents can be tested. These include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of your experimental setup. Always perform a vehicle control to account for any effects of the solvent on your experiment.
Q4: Can I heat the solution to improve solubility?
A4: Heating can be a viable method to increase the rate of dissolution and the solubility limit.[6] However, this should be approached with caution as it can also lead to degradation of the compound. If you choose to heat the solution, do so gently and for the minimum time necessary. It is also important to allow the solution to cool to room temperature and observe for any precipitation, as the compound may crash out of a supersaturated solution.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a systematic approach to addressing solubility issues with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Caption: Initial solubility troubleshooting workflow.
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in DMSO.
Materials:
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2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes or vials
Methodology:
-
Weigh out a precise amount of the compound into a suitable tube or vial.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Advanced Solubilization Strategies
If initial attempts with a DMSO stock solution fail, the following strategies can be employed.
Co-Solvent Systems
The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[7][8]
Common Co-solvents:
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Ethanol
-
Propylene glycol
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Polyethylene glycol 400 (PEG 400)
Illustrative Co-Solvent Solubility Data (Hypothetical)
| Co-solvent System (in PBS pH 7.4) | Maximum Achievable Concentration (µM) |
| 1% Ethanol | 25 |
| 5% Ethanol | 100 |
| 1% Propylene Glycol | 30 |
| 5% Propylene Glycol | 120 |
| 1% PEG 400 | 40 |
| 5% PEG 400 | 150 |
Protocol 2: Determining Solubility in a Co-Solvent System
Objective: To determine the maximum soluble concentration of the compound in an aqueous buffer containing a co-solvent.
Methodology:
-
Prepare a series of aqueous buffers containing increasing concentrations of the desired co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
From your high-concentration DMSO stock, add small aliquots of the compound to each co-solvent buffer to create a range of final concentrations.
-
Mix well and incubate at room temperature for at least one hour.
-
Visually inspect for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry.[9][10]
pH Adjustment
Altering the pH of the buffer can significantly impact the solubility of ionizable compounds.[11][12] While the pyrazole moiety is unlikely to be protonated at physiological pH, the phthalimide group can be deprotonated under basic conditions, potentially increasing solubility.[3]
Illustrative pH-Dependent Solubility (Hypothetical)
| pH of Aqueous Buffer | Maximum Achievable Concentration (µM) |
| 5.0 | < 10 |
| 7.4 | < 10 |
| 8.5 | 50 |
| 9.5 | 150 |
Protocol 3: Assessing pH-Dependent Solubility
Objective: To evaluate the effect of pH on the solubility of the compound.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.5, 9.5).
-
Add an excess amount of the solid compound to each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). This is often referred to as the shake-flask method.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Use of Solubilizing Excipients
For particularly challenging compounds, the use of excipients such as cyclodextrins can be highly effective.[13][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, thereby increasing their apparent aqueous solubility.[16]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Caption: Advanced solubilization strategies.
Final Recommendations
When troubleshooting the solubility of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, a systematic and multi-faceted approach is essential. It is recommended to start with the simplest methods, such as preparing a DMSO stock solution, and progressively move towards more complex formulations involving co-solvents, pH adjustments, or excipients. Always perform appropriate vehicle controls in your experiments to ensure that the chosen solubilization method does not interfere with your results. For in-depth analysis, the shake-flask method coupled with HPLC analysis is the gold standard for determining equilibrium solubility.
References
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- Yalkowsky, S. H., & He, Y. (Eds.). (2003).
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Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Phthalimide derivatives. Retrieved from [Link]
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Organic Letters. (2024, January 16). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Retrieved from [Link]
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Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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PubMed Central. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
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Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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PubChem. (n.d.). 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
- Wiley Periodicals LLC. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Medicinal Research Reviews.
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BIOSYNCE. (n.d.). 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
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Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
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Hebei Guanlang Biotechnology Co., Ltd. (2025, February 5). Multivariate applications of phthalimide. Retrieved from [Link]
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BIOSYNCE. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. Retrieved from [Link]
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NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative. Retrieved from [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
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ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
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ResearchGate. (2017, November 1). Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, N-ethyl-. Retrieved from [Link]
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Technical Support Center: Stability of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental design and to help you navigate the complexities of stability testing.
I. Understanding the Molecule: Key Structural Features and Predicted Stability
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a molecule that combines a phthalimide group with a pyrazole moiety via an ethyl linker. Understanding the inherent chemical properties of these two core structures is fundamental to predicting and troubleshooting its stability in solution.
-
The Phthalimide Moiety: The isoindole-1,3-dione structure, a derivative of phthalimide, is known to be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1][2] The imide bond can be cleaved to form a phthalamic acid derivative. This reaction is a critical degradation pathway to monitor.
-
The Pyrazole Moiety: Pyrazole rings are generally considered to be chemically stable aromatic heterocycles.[3][4] They are often incorporated into pharmaceutical compounds to enhance metabolic stability.[5] However, they can still be subject to specific degradation pathways such as oxidation or photodegradation under certain conditions.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in solution?
The primary degradation pathways of concern are hydrolysis of the phthalimide ring and, to a lesser extent, oxidation of the pyrazole and ethyl linker, as well as potential photodegradation.
-
Hydrolytic Degradation: This is often the most significant pathway. The imide ring of the phthalimide moiety can undergo cleavage in the presence of water, a reaction that is catalyzed by both acid and base.[7] Alkaline hydrolysis, in particular, tends to proceed readily, initially forming the corresponding phthalamic acid.[2]
-
Oxidative Degradation: The pyrazole ring and the ethyl linker can be susceptible to oxidation. Common laboratory oxidants or dissolved oxygen, especially in the presence of metal ions, can initiate this process.
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Photodegradation: Both pyrazole and phthalimide derivatives can be sensitive to light, particularly UV radiation.[3][6] This can lead to complex degradation profiles.
Q2: I'm observing a rapid loss of my compound in a basic aqueous buffer. What is the likely cause and how can I mitigate it?
Rapid degradation in basic solutions is almost certainly due to the hydrolysis of the phthalimide ring.[1] The imide bond is readily attacked by hydroxide ions, leading to ring-opening and the formation of a phthalamic acid derivative.
Mitigation Strategies:
-
pH Adjustment: The most effective way to reduce this degradation is to work at a neutral or slightly acidic pH where the rate of hydrolysis is significantly lower.
-
Aprotic Solvents: If the experimental design allows, using aprotic solvents will prevent hydrolysis.
-
Temperature Control: Hydrolysis is temperature-dependent. Conducting experiments at lower temperatures can slow down the degradation rate.
Q3: My compound solution is turning yellow/brown upon storage in the light. What's happening?
The color change is a strong indicator of photodegradation. Both the pyrazole and isoindole moieties can absorb UV light and undergo photochemical reactions, leading to the formation of colored degradants.
Troubleshooting Steps:
-
Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil.
-
Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to characterize the degradation products and determine the compound's light sensitivity. This involves exposing the solution to a controlled light source and analyzing for degradation over time.
III. Troubleshooting Guide for Stability Studies
This section provides a structured approach to identifying and resolving common issues encountered during the stability testing of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Issue 1: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
Poor chromatography can mask the true stability profile of your compound.
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | - Secondary interactions with residual silanols on the HPLC column.- Column overload. | - Use a base-deactivated column.- Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.[8] |
| Peak Fronting | - Sample solvent is much stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.[9]- Reduce the injection volume or sample concentration. |
| Split Peaks | - Clogged column frit or void in the column packing.- Injector issue. | - Backflush the column.- If the problem persists, replace the column.- Inspect and clean the injector. |
| New, Unexpected Peaks | - Degradation of the compound.- Contamination of the mobile phase or sample. | - Confirm the identity of new peaks using mass spectrometry.- Prepare fresh mobile phase and re-inject a fresh standard.[10] |
Issue 2: Inconsistent or Non-Reproducible Stability Data
Variability in your results can undermine the reliability of your stability assessment.
| Symptom | Potential Cause | Troubleshooting Action |
| High variability between replicate injections | - Injector precision issue.- Incomplete sample dissolution. | - Service the autosampler.- Ensure the sample is fully dissolved before injection; sonication may help.[11] |
| Drifting retention times | - Inadequate column equilibration.- Change in mobile phase composition.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before starting the sequence.- Use a mobile phase degasser.- Use a column oven to maintain a constant temperature. |
| Inconsistent degradation rates across different experiments | - Inconsistent preparation of buffer solutions (pH).- Variations in storage temperature or light exposure. | - Use a calibrated pH meter for all buffer preparations.- Use a calibrated oven/incubator for temperature control.- Standardize light protection measures. |
IV. Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[12][13][14]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Stress Conditions (as per ICH Q1A(R2)):
| Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To assess stability in basic conditions and identify base-catalyzed degradation products, primarily phthalimide ring opening. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation. |
| Thermal | 80°C in a dry oven for 48 hours (solid state) and in solution | To assess thermal stability. |
| Photochemical | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | To evaluate light sensitivity. |
General Procedure:
-
Prepare a stock solution of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, mix the stock solution with the stressor solution.
-
Incubate under the specified conditions for the designated time.
-
At various time points, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample with base, and vice versa), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method, typically with UV and mass spectrometric detection.
Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
V. Concluding Remarks
The stability of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione in solution is a multifaceted issue primarily governed by the hydrolytic susceptibility of the phthalimide ring and potential photodegradation. A systematic approach, beginning with an understanding of the molecule's inherent chemical properties and followed by logical troubleshooting, is key to successful experimentation. This guide provides a framework for addressing common stability challenges, enabling researchers to generate reliable and reproducible data.
VI. References
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024, December 11). Retrieved from
-
Alkaline Hydrolysis Products of N-Substituted Phthalimides - Canadian Science Publishing. Retrieved from
-
The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from
-
Cleavage of phthalimides to amines - US4544755A - Google Patents. Retrieved from
-
Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed. Retrieved from
-
Phthalimides: developments in synthesis and functionalization - RSC Publishing. (2024, July 19). Retrieved from
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from
-
The Gabriel Synthesis - Chemistry Steps. Retrieved from
-
Phthalimides - Organic Chemistry Portal. Retrieved from
-
2-[2-(1H-Pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione - ChemicalBook. Retrieved from
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing. Retrieved from
-
Pyrazinone Compounds Degradation Pathways: A Technical Support Center - Benchchem. Retrieved from
-
Stability study of sulfonated phthalic and naphthalenic polyimide structures in aqueous medium | Request PDF - ResearchGate. (2025, August 6). Retrieved from
-
A practical guide to forced degradation and stability studies for drug substances. Retrieved from
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from
-
Troubleshooting in HPLC: A Review - IJSDR. Retrieved from
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved from
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (2023, July 18). Retrieved from
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. Retrieved from
-
Recent Developments in Isoindole Chemistry - ResearchGate. (2025, August 10). Retrieved from
-
HPLC Troubleshooting Guide - Sigma-Aldrich. Retrieved from
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. Retrieved from
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. Retrieved from
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from
-
HPLC Troubleshooting Guide - Wsu. Retrieved from
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 13). Retrieved from
-
1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | SIELC Technologies. (2018, May 16). Retrieved from
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8). Retrieved from
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved from
-
2-[2-(1H-Pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione - ChemicalBook. Retrieved from
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (2023, May 25). Retrieved from
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC - PubMed Central. (2025, June 23). Retrieved from
-
Phthalimide stability in the presence of excess amine nucleophile.... | Download Scientific Diagram - ResearchGate. Retrieved from
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. Retrieved from
-
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- - the NIST WebBook. Retrieved from
-
Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PubMed. Retrieved from
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. Retrieved from
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride. Retrieved from
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Retrieved from
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. ijisrt.com [ijisrt.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Assay Conditions for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently modify and optimize your assay conditions.
The core structure of this molecule, isoindole-1,3(2H)-dione (also known as a phthalimide moiety), is characteristic of a class of compounds that function as "molecular glues." These molecules are known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This interaction facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins. Therefore, this guide is centered on the application of this compound within the context of Targeted Protein Degradation (TPD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
This compound is presumed to function as a molecular glue that recruits the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By binding to CRBN, it can induce or stabilize an interaction between CRBN and a target protein (Protein of Interest, POI), forming a ternary complex (POI-Compound-CRBN). This proximity enables the E3 ligase complex to tag the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[3] This event-driven pharmacology allows a single molecule to trigger the degradation of multiple target proteins.
Caption: Mechanism of Action for a CRBN-recruiting Molecular Glue.
Q2: How should I prepare and store stock solutions of this compound?
-
Solubility: Like many heterocyclic small molecules, this compound is expected to have poor aqueous solubility.[4] We recommend preparing high-concentration stock solutions (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Sonication may be required to fully dissolve the compound.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic; ensure vials are tightly sealed to prevent water absorption, which can lead to compound precipitation. For aqueous assay buffers, prepare working dilutions from the DMSO stock immediately before use. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Q3: In what types of assays is this compound typically used?
This compound is primarily used in assays designed to study or induce targeted protein degradation. Common applications include:
-
Cell-Based Degradation Assays: Treating cell lines to measure the reduction in the level of a target protein, typically quantified by Western Blotting or mass spectrometry-based proteomics.
-
Biochemical/Biophysical Assays: Characterizing the formation of the ternary complex (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or studying in vitro ubiquitination.[5]
-
Phenotypic Screens: Identifying novel "degradable" targets by observing cellular phenotypes (e.g., apoptosis, cell cycle arrest) upon treatment.[6]
Troubleshooting Guide: Modifying Assay Conditions
This section addresses common experimental challenges in a direct question-and-answer format.
Problem 1: I am not observing any degradation of my target protein.
This is the most common issue. The lack of degradation can stem from multiple factors, from compound handling to the biological context of your assay.
Initial Checks & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Compound Insolubility | If the compound precipitates out of the assay medium, its effective concentration will be too low to drive ternary complex formation. | Prepare fresh dilutions from your DMSO stock immediately before each experiment. Visually inspect the media after adding the compound for any signs of precipitation. Consider pre-warming media to 37°C before adding the compound. |
| Incorrect Concentration | Protein degradation often exhibits a "hook effect," where very high concentrations can favor binary complexes (Compound-CRBN or Compound-POI) over the productive ternary complex, thus inhibiting degradation. | Perform a wide dose-response curve (e.g., 1 nM to 50 µM). The optimal degradation concentration (DC₅₀) may fall within a narrow window. |
| Insufficient Incubation Time | Protein degradation is a time-dependent process involving enzymatic cascades and proteasomal activity. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). Some proteins are degraded rapidly, while others require longer treatment times. |
| Low CRBN Expression | CRBN is the essential E3 ligase substrate receptor. If its expression is low or absent in your chosen cell line, no degradation can occur. | Verify CRBN protein expression levels in your cell line via Western Blot. If expression is low, consider using a different cell line known to have robust CRBN expression (e.g., HEK293T, MM.1S). |
| Ineffective Proteasome | The entire mechanism relies on a functional ubiquitin-proteasome system (UPS). | Include a crucial negative control: co-treat cells with your compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the compound is working, protein levels should be "rescued" in the presence of the inhibitor. |
Workflow for Diagnosing No Degradation
Caption: Step-by-step diagnostic workflow for troubleshooting lack of protein degradation.
Problem 2: My Western Blot results are inconsistent or show unexpected bands.
Reproducibility is key. Inconsistent Western Blots can mask real degradation or create false positives.
Initial Checks & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Protein Degradation in Lysate | If samples are not handled properly post-collection, proteases can degrade the target protein, mimicking compound-induced degradation.[7] | Always prepare lysates on ice using a lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[8] Store lysates at -80°C if not used immediately. |
| Inconsistent Protein Loading | Unequal sample loading makes it impossible to accurately compare protein levels between treated and untreated samples. | Perform a protein quantification assay (e.g., BCA) on all lysates and load equal amounts of total protein per lane. Always include a loading control (e.g., GAPDH, β-actin, Vinculin) on your blot to confirm equal loading and transfer. |
| Antibody Issues | A non-specific primary antibody may detect other proteins, or a low-affinity antibody may produce a weak signal. | Ensure your primary antibody is validated for Western Blotting. Run a control with lysates from cells where the target protein is knocked down or knocked out to confirm antibody specificity. Optimize antibody dilution to maximize signal-to-noise ratio.[9] |
| Cellular Health & Passage | Cells at very high confluence or high passage numbers can have altered protein expression and UPS function, leading to variability. | Maintain a consistent cell seeding density and use cells within a defined, low passage number range for all experiments. |
Problem 3: I observe significant cellular toxicity at concentrations where degradation occurs.
It is crucial to uncouple targeted degradation from general cytotoxicity.
Initial Checks & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Off-Target Degradation | The compound may be inducing the degradation of essential "off-target" proteins, leading to cell death. | Perform unbiased proteomics (e.g., Tandem Mass Tagging Mass Spectrometry) to compare the global proteome of vehicle-treated vs. compound-treated cells. This can reveal unintended degradation events. |
| High Compound Concentration | High concentrations can lead to non-specific effects or insolubility, which can be toxic. | Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) in parallel with your degradation experiment. Aim for a concentration that maximizes degradation while maintaining >80-90% cell viability. |
| Target Protein is Essential | The intended target protein itself may be critical for cell survival. In this case, degradation will inherently lead to toxicity. | This is a valid biological outcome. Confirm that the observed toxicity correlates with the degree of target degradation. You can use a rescue experiment (e.g., re-expressing a degradation-resistant mutant of your target) to prove the toxicity is on-target. |
References
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available from: [Link]
-
2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione. PubChem. Available from: [Link]
-
2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione. PubChem. Available from: [Link]
-
Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. (2018). National Institutes of Health (NIH). Available from: [Link]
-
E3 ligase ligand optimization of Clinical PROTACs. (2023). National Institutes of Health (NIH). Available from: [Link]
-
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2023). MDPI. Available from: [Link]
-
Troubleshooting and Optimizing a Western Blot. (2023). Addgene Blog. Available from: [Link]
-
E3 ligase ligand optimization of Clinical PROTACs. (2023). ResearchGate. Available from: [Link]
-
Development of Analogs of Thalidomide. Encyclopedia.pub. Available from: [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). National Institutes of Health (NIH). Available from: [Link]
-
An in-depth review of thalidomide's basic moieties. (2024). WJBPHS. Available from: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021). PubMed Central. Available from: [Link]
-
Molecular glues: new solutions for undruggable proteins. (2024). BMG LABTECH. Available from: [Link]
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- 3. blog.crownbio.com [blog.crownbio.com]
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- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazole-Isoindoledione Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-isoindoledione compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to address the challenges you may encounter in enhancing the oral bioavailability of this promising class of molecules. Our approach is rooted in scientific principles and practical, field-proven insights to help you navigate the complexities of formulation development.
Understanding the Bioavailability Challenge with Pyrazole-Isoindoledione Compounds
Pyrazole-isoindoledione derivatives represent a class of heterocyclic compounds with significant therapeutic potential, often exhibiting a wide range of pharmacological activities.[1][2] However, their complex, often rigid, and lipophilic structures can lead to poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[3] Low bioavailability can result in suboptimal therapeutic efficacy and high inter-subject variability.[4]
This guide will walk you through a systematic approach to identifying and overcoming the bioavailability hurdles associated with your specific pyrazole-isoindoledione compound.
Part 1: Troubleshooting Low Bioavailability
This section is designed to help you diagnose the root cause of low bioavailability in your preclinical studies.
Issue 1: Low and Variable Oral Bioavailability in Animal Models
Q: My pyrazole-isoindoledione compound shows very low and inconsistent plasma concentrations after oral administration in rats. Where do I start?
A: This is a classic sign of dissolution rate-limited absorption, a common issue with poorly soluble compounds. The first step is to systematically characterize the physicochemical properties of your compound.
Initial Physicochemical Characterization Workflow
Caption: Troubleshooting workflow for low oral bioavailability.
Step-by-Step Troubleshooting Guide:
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Determine Aqueous Solubility: Measure the solubility of your compound in buffers at pH 1.2, 4.5, and 6.8 to simulate the conditions of the gastrointestinal tract.
-
Assess Lipophilicity (LogP/LogD): A high LogP value (typically >3) suggests that the compound is lipophilic and may be a good candidate for lipid-based formulations.
-
Evaluate Solid-State Properties: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous. Crystalline materials often have lower solubility but better stability. The potential for polymorphism should also be investigated as different crystal forms can have different solubilities and dissolution rates.[5][6]
-
Initial Formulation Screening:
-
Simple Aqueous Suspension: Prepare a suspension with a wetting agent (e.g., 0.5% Tween® 80) to ensure proper particle dispersion.
-
Salt Formation: If your pyrazole-isoindoledione has ionizable functional groups (as determined by pKa), screening for a salt form with improved solubility is a viable strategy.
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Issue 2: Good In Vitro Solubility, but Still Poor In Vivo Performance
Q: My formulated pyrazole-isoindoledione compound shows good dissolution in vitro, but the in vivo bioavailability remains low. What could be the issue?
A: If dissolution is not the rate-limiting step, you should consider permeability and first-pass metabolism.
Troubleshooting Permeability and Metabolism Issues
Caption: Investigating permeability and metabolism.
Recommended Actions:
-
Assess Permeability: Conduct a Caco-2 permeability assay. This will give you an indication of your compound's ability to cross the intestinal epithelium. If permeability is low, consider if it's a substrate for efflux transporters like P-glycoprotein (P-gp) by running the assay with and without a P-gp inhibitor.
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Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. High clearance in these assays suggests that first-pass metabolism in the liver is a significant barrier to oral bioavailability.
-
Formulation Strategies for Permeability and Metabolism Issues:
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Permeation Enhancers: If your compound has low permeability, incorporating permeation enhancers into your formulation may be beneficial.
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Lipid-Based Formulations: For compounds with high first-pass metabolism, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic uptake, partially bypassing the liver.[4][7]
-
Prodrug Approach: If specific metabolic liabilities are identified, a medicinal chemistry approach to create a prodrug that masks these sites could be explored.
-
Part 2: Formulation Strategies and Protocols
This section provides detailed protocols for common formulation strategies to enhance the bioavailability of your pyrazole-isoindoledione compounds.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for improving the dissolution of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix.[8][9]
Experimental Protocol: Preparation of Amorphous Solid Dispersions by Spray Drying
-
Polymer and Solvent Selection:
-
Screen various polymers for their ability to form a stable amorphous dispersion with your compound. Common choices include PVP, HPMC, and HPMC-AS.
-
Select a volatile solvent that dissolves both your compound and the chosen polymer.
-
-
Preparation of the Spray Solution:
-
Dissolve your pyrazole-isoindoledione compound and the selected polymer in the chosen solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
-
Spray Drying Process:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer. These parameters will need to be optimized for your specific system.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
-
Characterization of the ASD:
-
Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.
-
Assess the in vitro dissolution of the ASD compared to the crystalline drug.
-
Strategy 2: Nanosuspensions via Wet Milling
Reducing the particle size of your compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[10]
Experimental Protocol: Preparation of Nanosuspensions by Wet Milling
-
Stabilizer Screening:
-
Select a suitable stabilizer (surfactant or polymer) to prevent particle agglomeration. Common stabilizers include Pluronics, polysorbates, and cellulosic polymers.
-
Screen different stabilizers at various concentrations to find the optimal system for your compound.
-
-
Preparation of the Suspension:
-
Disperse your pyrazole-isoindoledione compound in an aqueous solution of the selected stabilizer.
-
-
Wet Milling:
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension.
-
Mill the suspension using a high-energy media mill until the desired particle size is achieved.[11] Monitor particle size using techniques like dynamic light scattering (DLS).
-
-
Characterization of the Nanosuspension:
Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[14][15]
Experimental Protocol: Development of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of your pyrazole-isoindoledione compound in a variety of oils, surfactants, and cosolvents.
-
Select excipients that show good solubilizing capacity for your compound.
-
-
Construction of Ternary Phase Diagrams:
-
Systematically mix the selected oil, surfactant, and cosolvent in different ratios.
-
For each mixture, add water and observe the formation of an emulsion. This allows you to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagrams, select a ratio of oil, surfactant, and cosolvent that forms a stable and clear microemulsion.
-
Dissolve your compound in this mixture.
-
-
Characterization of the SEDDS:
Part 3: In Vivo Evaluation and Bioanalytical Methods
Q: How do I assess the in vivo performance of my new formulation, and what analytical methods should I use?
A: Preclinical pharmacokinetic studies in animal models are essential to evaluate the in vivo performance of your formulations.
Animal Models for Oral Bioavailability Studies:
-
Rodents (Rats, Mice): Commonly used for initial screening of formulations due to their cost-effectiveness and well-characterized physiology.[17]
-
Canines (Beagle Dogs): Often used as a secondary model as their gastrointestinal physiology is more similar to humans in some aspects.[18]
LC-MS/MS for Bioanalysis:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices like plasma due to its high sensitivity and selectivity.[19][20]
General LC-MS/MS Method Development Steps:
-
Sample Preparation: Protein precipitation is a common and rapid method for extracting the drug from plasma samples.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase (e.g., water with 0.1% formic acid).
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters for your compound, including the selection of precursor and product ions for multiple reaction monitoring (MRM).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the drug-to-polymer ratio in an amorphous solid dispersion? A1: A common starting point is a 1:3 or 1:4 drug-to-polymer ratio (w/w). However, this needs to be optimized based on the properties of your specific compound and the chosen polymer.
Q2: How do I choose between a lipid-based formulation and a nanosuspension? A2: If your compound is highly lipophilic (high LogP), a lipid-based formulation like SEDDS may be advantageous as it can also enhance lymphatic uptake. If your compound has a stable crystalline form and the primary issue is slow dissolution, a nanosuspension can be a very effective approach.
Q3: What is an acceptable particle size for a nanosuspension? A3: Generally, a particle size in the range of 100-500 nm is targeted for oral nanosuspensions to achieve a significant increase in dissolution rate.
Q4: How can I establish an in vitro-in vivo correlation (IVIVC)? A4: An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution) to an in vivo response (like plasma concentration).[12][21] Establishing a Level A IVIVC, the most rigorous type, requires developing formulations with different release rates and demonstrating a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.
Q5: Are there any specific safety concerns with the excipients used in these advanced formulations? A5: Yes, it is crucial to use excipients that are generally regarded as safe (GRAS) for oral administration. The concentration of surfactants, in particular, should be carefully controlled to avoid gastrointestinal irritation.
References
-
Shen, J., & Burgess, D. J. (2015). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC. [Link]
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Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. [Link]
- U.S. Food and Drug Administration. (1997).
-
Jin, Y., et al. (2013). Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions. AAPS PharmSciTech. [Link]
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- BenchChem. (2025).
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El-Sayed, N. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Bakonyi, M., et al. (2018). Physico-chemical characterization of self-emulsifying drug delivery systems. Drug Discovery Today: Technologies. [Link]
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Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules. [Link]
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IRJET. (2018). Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. International Research Journal of Engineering and Technology. [Link]
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Date, A. A., et al. (2016). Self-emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]
-
Contract Pharma. (2022). Nanomilling: An Optimal Solution for Poorly Soluble, Challenging APIs. [Link]
-
UCL Discovery. (2018). Pharmaceutical nanocrystals: Production by wet milling and applications. [Link]
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Bakonyi, M., et al. (2018). Physico-chemical characterization of self-emulsifying drug delivery systems. ResearchGate. [Link]
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ResearchGate. (2015). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content. [Link]
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Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal for Technological Research in Engineering. [Link]
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Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
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ResearchGate. (2019). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]
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ResearchGate. (2024). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
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Shah, N., & Sandhu, H. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology. [Link]
-
ResearchGate. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics. [Link]
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El-Sayed, N. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]
-
Al-Obaidi, H., & Buckry, R. M. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy. [Link]
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Xu, Y., et al. (2023). Non-regulated LC-MS/MS bioanalysis in support of early drug development: a Novartis perspective. Bioanalysis. [Link]
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Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
MDPI. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link]
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Song, Y. (2015). ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Purdue University. [Link]
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Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques. [Link]
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Aragen. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Link]
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ResearchGate. (2024). Pyrazole derivative in preclinical study. [Link]
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-
NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
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Mogale, L. V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Semantic Scholar. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
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Technical Support Center: Synthesis of Isoindoledione Derivatives
Welcome to the Technical Support Center for the synthesis of isoindoledione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, we address common pitfalls and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.
Section 1: N-Alkylation of Phthalimide (Gabriel Synthesis) - Troubleshooting Guide
The Gabriel synthesis is a cornerstone for preparing primary amines, with N-alkylated phthalimides (isoindoledione derivatives) as key intermediates.[1][2] However, this seemingly straightforward SN2 reaction is fraught with potential complications.
Q1: My N-alkylation of potassium phthalimide with a primary alkyl halide is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the N-alkylation of phthalimide often stem from several factors related to reagents, reaction conditions, and competing side reactions.
Causality and Troubleshooting:
-
Poor Quality of Potassium Phthalimide: The phthalimide anion is the active nucleophile. Incomplete formation of the potassium salt or degradation of the reagent can significantly reduce the concentration of the nucleophile.[3]
-
Solution: Ensure your potassium phthalimide is fresh and has been stored under anhydrous conditions. Alternatively, you can generate the potassium phthalimide in situ by reacting phthalimide with a base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a suitable solvent like DMF, followed by removal of the water byproduct.[4][5]
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for an SN2 reaction.
-
Solution: Polar aprotic solvents such as DMF or DMSO are generally preferred as they can solvate the potassium cation, leaving the phthalimide anion more available for nucleophilic attack.[2]
-
-
Reaction Temperature and Time: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the solvent (e.g., DMF) or the starting materials.[3]
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). A systematic optimization of temperature (e.g., starting from room temperature up to 80-90 °C) and reaction time can help find the sweet spot for your specific substrate.[3]
-
-
Presence of Water: Water can hydrolyze the potassium phthalimide back to phthalimide, reducing the concentration of the active nucleophile.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The addition of a drying agent like molecular sieves can sometimes be beneficial.[6]
-
Experimental Protocol: In Situ Generation of Potassium Phthalimide and N-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phthalimide (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.1 eq) and stir the suspension at room temperature for 1 hour.
-
Add the primary alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, pour it into water, and collect the precipitated N-alkylated phthalimide by filtration.
-
Wash the solid with water and dry it under vacuum.
Q2: I am attempting to synthesize an N-alkylated isoindoledione using a secondary alkyl halide, but the reaction is failing and I'm observing the formation of an alkene. What is happening and is there a way to favor the desired substitution?
A2: This is a classic limitation of the Gabriel synthesis. The reaction with secondary alkyl halides is often unsuccessful due to a competing E2 elimination reaction.[1]
Mechanistic Explanation:
The phthalimide anion is not only a potent nucleophile but also a reasonably strong base. With a sterically hindered secondary alkyl halide, the SN2 pathway, which requires a backside attack, is significantly slowed down. This gives the phthalimide anion the opportunity to act as a base, abstracting a proton from a carbon adjacent to the halide-bearing carbon, leading to the formation of an alkene via an E2 mechanism.
Troubleshooting and Alternatives:
-
Lowering Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature may slightly favor the SN2 pathway. However, for most secondary halides, this is often insufficient to achieve a good yield.
-
Alternative Synthetic Routes: For the synthesis of primary amines from secondary alkyl halides, it is highly recommended to consider alternative methods that are less prone to elimination, such as:
-
The Mitsunobu Reaction: This reaction allows for the N-alkylation of phthalimide with secondary alcohols under milder conditions.[7][8]
-
Use of Alternative Gabriel Reagents: Reagents like the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate are electronically similar to phthalimide but can be more effective with secondary alkyl halides and often allow for milder deprotection conditions.[1]
-
Diagram: SN2 vs. E2 Competition in Gabriel Synthesis
Caption: Competing SN2 and E2 pathways in the Gabriel synthesis with secondary alkyl halides.
Section 2: Deprotection of the Phthalimide Group - FAQs
The cleavage of the robust phthalimide group to release the desired primary amine can be challenging.
Q3: My hydrazinolysis of the N-alkylated phthalimide is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?
A3: Incomplete hydrazinolysis, a procedure also known as the Ing-Manske procedure, is a common issue. The reactivity of the N-alkylated phthalimide and the reaction conditions play a crucial role.
Troubleshooting Strategies:
-
Increase Equivalents of Hydrazine: A molar excess of hydrazine hydrate is typically required. Increasing the equivalents of hydrazine can help push the equilibrium towards the products.
-
Elevate the Temperature: The reaction is often performed in a protic solvent like ethanol at reflux. Ensuring a consistent and sufficiently high temperature is important.
-
Consider pH Adjustment: Some studies have shown that increasing the pH of the reaction mixture after the initial reaction with hydrazine can accelerate the cleavage.[9]
-
Substituent Effects: Electron-withdrawing groups on the phthalimide ring can deactivate the carbonyl groups towards nucleophilic attack, making the cleavage more difficult. For such substrates, more forcing conditions may be necessary.
Table 1: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Pros | Cons |
| Acid Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Harsh (high temp, long time) | Effective for robust substrates | Can cleave other acid-labile groups; harsh conditions[1][10] |
| Base Hydrolysis | Strong Base (e.g., NaOH, KOH) | Harsh (high temp, long time) | - | Can cause side reactions like racemization[7] |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate (N₂H₄·H₂O) | Milder than hydrolysis | Generally good yields; neutral amine product[1] | Phthalhydrazide byproduct can be difficult to remove[1] |
| Reductive Deprotection | NaBH₄/Isopropanol, then Acetic Acid | Mild | Avoids harsh acidic or basic conditions | Two-step, one-pot procedure[8] |
Q4: I am struggling with the purification of my primary amine from the phthalhydrazide byproduct after hydrazinolysis. What are some effective purification strategies?
A4: The phthalhydrazide byproduct is often a poorly soluble solid, which can complicate the isolation of the desired amine.[1]
Purification Workflow:
-
Initial Filtration: After the reaction is complete and cooled, the phthalhydrazide often precipitates out of the solution. A significant portion can be removed by filtration.
-
Acid-Base Extraction:
-
After removing the solvent from the filtrate, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The primary amine will be protonated and move into the aqueous layer, while any remaining neutral organic impurities stay in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
-
Diagram: Purification Workflow after Hydrazinolysis
Caption: A typical acid-base extraction workflow for purifying a primary amine after hydrazinolysis.
Section 3: Special Cases and Advanced Topics
Q5: I am performing a Gabriel synthesis to produce a chiral amino acid, but the final product is a racemic mixture. I thought the SN2 reaction was stereospecific?
A5: While the SN2 reaction itself is indeed stereospecific, in the context of many amino acid syntheses that utilize a Gabriel-type approach (e.g., with diethyl 2-bromomalonate), the chirality is often lost in a subsequent step. The key is to identify where the stereocenter is formed and if there's a possibility for racemization. Often, a proton on the newly formed chiral carbon is acidic and can be removed, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.[11]
Q6: Are there any safety concerns I should be aware of when working with solvents like DMF at high temperatures?
A6: Yes, it is crucial to be aware of the thermal stability of your solvents. DMF can decompose at elevated temperatures, especially in the presence of acids or bases, and this decomposition can sometimes be exothermic and lead to runaway reactions.[3] It is recommended to use alternative high-boiling point polar aprotic solvents like DMAc or NMP for reactions requiring very high temperatures.[3] Always consult the safety data sheet (SDS) for your reagents and solvents and perform a risk assessment before starting your experiments.
References
- Sathee Forum. (2025, October 14).
- Benchchem. (n.d.). Technical Support Center: Sodium Phthalimide Reactions with Secondary Alkyl Halides.
- MDPI. (2024, May 18).
- Reddit. (2023, August 12).
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Wikipedia. (n.d.). Gabriel synthesis.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
- Chemistry Stack Exchange. (2015, January 17). Why don't we use an alkyl halide directly in Gabriel Phthalimide Synthesis?
- Reddit. (2023, June 23). Gabriel synthesis troubleshooting.
- YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2011, January 10). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
- ChemicalBook. (2024, July 17). Reaction of Phthalimide: Deprotection and Amino Groups.
- Reddit. (2018, August 26). Gabriel Synthesis Racemic Mixture?
- Benchchem. (n.d.).
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. By leveraging the known pharmacological profiles of its constituent pyrazole and isoindole-1,3-dione moieties, we present a structured approach to systematically investigate its potential therapeutic applications. This document offers a comparative analysis against established compounds and details the experimental methodologies required for robust validation.
The pyrazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3][4][5]. Similarly, the isoindole-1,3-dione scaffold is present in several clinically significant drugs and is associated with analgesic, anti-inflammatory, and anticancer effects[6][7][8]. The combination of these two privileged structures in 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione suggests a high probability of discovering novel biological activities.
This guide will focus on a logical, multi-tiered experimental approach, beginning with broad-spectrum screening and progressing to more specific, mechanism-of-action studies. We will explore potential anti-inflammatory, cytotoxic, and neuroactive properties, providing detailed protocols and benchmarks for comparison.
Part 1: Initial Biological Screening - A Multi-Faceted Approach
Given the diverse activities of its parent scaffolds, an initial broad screening is essential to identify the most promising therapeutic avenues for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. This initial phase will assess its anti-inflammatory, anticancer, and antimicrobial potential.
Anti-Inflammatory Activity Assessment
Rationale: Both pyrazole and isoindole-1,3-dione derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[7]. Therefore, a primary investigation into the anti-inflammatory potential of the target compound is warranted.
Comparative Compounds:
-
Indomethacin: A well-characterized non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor, for comparison of selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are commercially available. Prepare enzyme solutions in Tris-HCl buffer.
-
Compound Preparation: Dissolve 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, Indomethacin, and Celecoxib in DMSO to create stock solutions. Prepare a dilution series for each compound.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or reference drug at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Measure the prostaglandin E2 (PGE2) production using a commercial ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |||
| Indomethacin | |||
| Celecoxib |
Logical Relationship Diagram:
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This guide provides a robust and scientifically sound framework for the initial validation and characterization of the biological activity of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. By employing a systematic and comparative approach, researchers can efficiently identify and validate its most promising therapeutic properties. The detailed protocols and data presentation formats are designed to ensure experimental rigor and facilitate clear interpretation of the results. Further mechanistic studies should be guided by the outcomes of these initial screens to fully elucidate the compound's pharmacological profile.
References
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
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Comparative Analysis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione and Other Enzyme Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the potential inhibitory activities of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Recognizing the limited direct experimental data on this specific molecule, this document leverages established findings on its core structural motifs—the isoindole-1,3-dione and pyrazole rings—to forecast its likely biological targets and inhibitory profile. For a tangible comparison, we will contrast these potential activities with those of C75, a well-characterized inhibitor of fatty acid synthase (FAS). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of enzyme inhibition and the methodologies for comparative analysis.
Introduction to 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
The molecule 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a hybrid structure incorporating two key pharmacophores: the isoindole-1,3-dione moiety and a pyrazole ring. While specific inhibitory data for this compound is not extensively available in the public domain, the known biological activities of its constituent parts provide a strong foundation for predicting its potential therapeutic applications.
-
The Isoindole-1,3-dione Scaffold: This structural motif is present in a variety of bioactive compounds, including the immunomodulatory drugs thalidomide and lenalidomide. Derivatives of isoindole-1,3-dione have been investigated for a wide range of activities, including as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX) enzymes.[1][2] Furthermore, some derivatives have demonstrated potential as anticancer, antimicrobial, and antileishmanial agents.[3]
-
The Pyrazole Ring: Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological properties.[4][5] They are core components of several approved drugs and are extensively studied as inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[4] Their applications span oncology, inflammation, and neurodegenerative disorders.[4]
The combination of these two moieties in 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione suggests a potential for multi-target inhibition or a unique activity profile stemming from the synergistic or additive effects of the two pharmacophores.
Comparative Inhibitor Profile: A Focus on Fatty Acid Synthase (FAS)
To provide a concrete example of a well-characterized inhibitor and the depth of analysis required for a comprehensive comparison, we will examine C75, a potent and widely studied inhibitor of fatty acid synthase (FAS).
2.1. C75: A Benchmark FAS Inhibitor
C75 is a synthetic small molecule that irreversibly inhibits FAS, a key enzyme in the de novo biosynthesis of fatty acids.[6][7] Elevated FAS activity is a hallmark of many cancers, making it an attractive target for anticancer drug development.[7] C75 has demonstrated significant antitumor activity in preclinical models and also exhibits anti-obesity properties.[6]
Mechanism of Action:
C75 acts as a slow-binding, irreversible inhibitor of FAS.[7] It is believed to form a covalent adduct with the enzyme, targeting the β-ketoacyl synthase domain.[6][7] Unlike some other FAS inhibitors, C75's mechanism is distinct and also affects other partial reactions of the FAS enzyme complex.[6] Interestingly, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), leading to an increase in fatty acid oxidation.[8] This dual action on fatty acid metabolism is a key feature of its biological effects.[8]
Visualizing the FAS Inhibition Pathway:
Caption: Mechanism of action of C75 on fatty acid metabolism.
Comparative Performance Data
The following table summarizes the inhibitory and cytotoxic activities of C75 across various cancer cell lines. This type of quantitative data is essential for comparing the potency and selectivity of different inhibitors.
| Inhibitor | Target | Cell Line | Assay Type | IC50 / EC50 | Reference |
| C75 | FAS | PC3 (Prostate Cancer) | Growth Inhibition | 35 µM | [9] |
| C75 | FAS | LNCaP (Prostate Cancer) | Spheroid Growth | 50 µM | [9] |
| C75 | FAS | A375 (Melanoma) | FASN Inhibition | 32.43 µM | [10] |
| C75 | Rotavirus SA11 | MA104 cells | Viral Replication | ED50 = 21.2 µM | [10] |
| C75 | - | MA104 cells | Cytotoxicity | TD50 = 28.5 µM | [10] |
3.1. Potential Inhibitory Profile of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Based on the known activities of its core scaffolds, we can hypothesize the potential targets and inhibitory profile for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
| Scaffold | Potential Target Class | Example Targets | Potential Therapeutic Area | Reference |
| Isoindole-1,3-dione | Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | [1] |
| Isoindole-1,3-dione | Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain | [2] |
| Pyrazole | Kinases | Various (e.g., CDKs, etc.) | Cancer, Inflammation | [4] |
| Pyrazole-Isoindoline Hybrid | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | AtHPPD | Herbicide Development | [11] |
It is plausible that the hybrid molecule could exhibit a unique profile, potentially inhibiting targets from both classes or possessing novel activity altogether. Experimental validation is crucial to confirm these hypotheses.
Experimental Methodologies for Inhibitor Comparison
To rigorously compare 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione with other inhibitors, a series of in vitro and cell-based assays would be required.
4.1. Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on purified enzymes.
Step-by-Step Protocol (General):
-
Enzyme and Substrate Preparation: Obtain or purify the target enzyme (e.g., FAS, AChE, a specific kinase). Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Dissolve the test compound (and reference inhibitors) in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a microplate, combine the enzyme, a pre-determined concentration of the inhibitor (or vehicle control), and allow for a pre-incubation period if necessary (e.g., for slow-binding inhibitors).
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence) that measures the formation of product or the depletion of substrate.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Visualizing the Experimental Workflow:
Caption: General workflow for an in vitro enzyme inhibition assay.
4.2. Cell-Based Assays
Objective: To evaluate the effect of the inhibitor on a biological process within a cellular context.
Step-by-Step Protocol (Example: Cell Proliferation Assay):
-
Cell Culture: Culture the desired cell line (e.g., a cancer cell line) under standard conditions until it reaches the appropriate confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (a known cytotoxic agent) if available.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione remains a molecule with underexplored potential, the analysis of its constituent pharmacophores suggests promising avenues for investigation, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory conditions. A direct comparison with established inhibitors like C75 highlights the importance of a multi-faceted experimental approach to fully characterize a novel compound's mechanism of action, potency, and cellular effects.
Future research should focus on synthesizing 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione and systematically screening it against a panel of relevant biological targets, including kinases, cholinesterases, and fatty acid synthase. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The resulting data will be critical in determining the therapeutic potential of this and related hybrid molecules.
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Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. [Link]
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A Head-to-Head Comparison: Evaluating the Preclinical Anticancer Potential of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione Against Pomalidomide
A Technical Guide for Researchers in Oncology Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of oncology drug development, the pursuit of novel small molecules with superior efficacy and safety profiles is relentless. The 1H-isoindole-1,3(2H)-dione scaffold is a well-established pharmacophore, present in therapeutic agents like thalidomide and its more potent analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1] These immunomodulatory drugs (IMiDs) exert their anticancer effects through a multifaceted mechanism, including the induction of apoptosis and modulation of the tumor microenvironment.[2][3] Concurrently, the pyrazole moiety is a privileged heterocycle in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects by targeting various kinases and signaling pathways.[4][5]
This guide introduces a novel investigational compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as Compound X ), which strategically combines these two pharmacophores. The central hypothesis is that the pyrazole moiety may confer a distinct and potentially enhanced anticancer activity profile compared to existing isoindole-dione derivatives. To rigorously evaluate this, we present a preclinical cross-validation framework comparing Compound X with Pomalidomide , a clinically approved and potent third-generation IMiD. This guide will provide detailed experimental protocols and illustrative data to objectively assess the antiproliferative and pro-apoptotic activities of Compound X in relevant cancer cell models.
Compound Profiles and Rationale for Comparison
Compound X: 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
-
Structure: A hybrid molecule featuring the phthalimide core characteristic of IMiDs, linked via an ethyl chain to a 1H-pyrazole ring.
-
Hypothesized Mechanism of Action: The isoindole-1,3-dione moiety suggests a potential for cereblon (CRBN) binding and subsequent immunomodulatory and anti-proliferative effects, similar to Pomalidomide.[2] The addition of the pyrazole ring, a known scaffold in many kinase inhibitors, may introduce additional mechanisms of action, such as the inhibition of key oncogenic signaling pathways, potentially leading to a broader or more potent anticancer effect.[6]
Pomalidomide
-
Structure: An established IMiD with a 4-amino-substituted phthalimide ring linked to a glutarimide moiety.
-
Established Mechanism of Action: Pomalidomide exerts its anticancer effects by binding to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and degradation of the Ikaros and Aiolos transcription factors.[2][7] This results in direct apoptosis of myeloma cells, inhibition of angiogenesis, and enhancement of T-cell and NK-cell mediated immunity.[3][8]
Rationale for Comparison: The structural similarity of the isoindole-1,3-dione core provides a direct basis for comparing the influence of the appended heterocyclic systems (pyrazole vs. 4-amino-glutarimide) on anticancer activity. This head-to-head comparison will allow for a clear assessment of Compound X's potential as a novel anticancer agent. For this comparative study, we will utilize multiple myeloma cell lines, a clinically relevant context for Pomalidomide. Specifically, the RPMI-8226 and OPM2 cell lines, which are known to be sensitive to Pomalidomide, will be used.[8]
Synthesis of Investigational and Comparator Compounds
Proposed Synthesis of Compound X
While a specific synthetic route for Compound X has not been published, a plausible and efficient method would be the Gabriel Synthesis .[9] This classical method is ideal for the preparation of primary amines and can be readily adapted for the N-alkylation of phthalimides.
Experimental Protocol: Gabriel Synthesis of Compound X
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 4-(2-bromoethyl)-1H-pyrazole (1.0 equivalent).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Compound X).
Pomalidomide for these experiments will be sourced commercially to ensure purity and consistency, serving as a reliable benchmark.
Comparative In Vitro Evaluation of Anticancer Activity
The following experimental workflows are designed to provide a comprehensive comparison of the cytotoxic and mechanistic effects of Compound X and Pomalidomide.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Seed RPMI-8226 and OPM2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with increasing concentrations of Compound X and Pomalidomide (e.g., 0.01, 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Illustrative Comparative Data
| Compound | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Compound X | RPMI-8226 | 6.5 | 4.2 |
| OPM2 | 8.1 | 5.8 | |
| Pomalidomide | RPMI-8226 | 8.0[8] | 6.3 |
| OPM2 | 10.0[8] | 8.5 |
Note: The data for Compound X is hypothetical and for illustrative purposes. Pomalidomide data is based on published findings.[8]
Cell Cycle Analysis
This experiment will determine if the observed cytotoxicity is associated with cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Seed RPMI-8226 cells in 6-well plates and treat with the IC50 concentrations of Compound X and Pomalidomide for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[10]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[11]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Illustrative Comparative Data
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| Compound X | 75 | 15 | 10 |
| Pomalidomide | 70 | 20 | 10 |
Note: The data presented is hypothetical and for illustrative purposes.
Apoptosis Analysis by Western Blot
This experiment will investigate the induction of apoptosis by examining key protein markers.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Treat RPMI-8226 cells with the IC50 concentrations of Compound X and Pomalidomide for 48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane and probe with primary antibodies against cleaved Caspase-3, cleaved PARP, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Illustrative Comparative Data
A western blot image would show a significant increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP in cells treated with Compound X and Pomalidomide compared to the vehicle control, with β-actin levels remaining constant across all lanes. Hypothetically, Compound X might show a more pronounced increase in these apoptotic markers at its IC50 concentration compared to Pomalidomide.
Discussion and Future Directions
This guide outlines a systematic approach to cross-validate the experimental results of a novel compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Compound X), against the established drug, Pomalidomide. The illustrative data suggests that Compound X may possess superior antiproliferative and pro-apoptotic activity in multiple myeloma cell lines. The observed G0/G1 phase cell cycle arrest is consistent with the mechanism of action of other isoindole-dione derivatives.[7]
The enhanced potency of Compound X could be attributed to the pyrazole moiety, potentially introducing a dual mechanism of action. Future studies should aim to:
-
Elucidate the specific molecular targets of Compound X: Kinase profiling assays could reveal if Compound X inhibits specific kinases involved in cancer cell proliferation and survival.
-
Investigate the role of cereblon: Cereblon knockdown or knockout experiments would clarify whether Compound X's activity is cereblon-dependent.
-
In vivo efficacy studies: Promising in vitro results should be followed up with studies in animal models of multiple myeloma to assess the in vivo efficacy, pharmacokinetics, and safety profile of Compound X.
By following the rigorous comparative framework presented in this guide, researchers can effectively evaluate the potential of novel compounds like 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione and contribute to the development of the next generation of targeted cancer therapies.
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A Comparative Guide to the Structure-Activity Relationship of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione Analogs as Potential Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione analogs. While this scaffold has shown promise across various therapeutic targets, we will draw specific comparative data from a series of potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors to elucidate the nuanced effects of structural modifications on biological activity. These insights are then contextualized within the broader pursuit of enzyme inhibitors, including the highly sought-after poly(ADP-ribose) polymerase (PARP) inhibitors, where the isoindolinone core is a recognized pharmacophore.
Introduction: The Emergence of a Privileged Scaffold
The hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. The 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione scaffold represents a compelling example of this approach, merging the biologically versatile pyrazole nucleus with the established isoindole-1,3-dione moiety. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Similarly, the isoindole-1,3-dione (phthalimide) core is present in several approved drugs and is a key structural component of potent enzyme inhibitors, including inhibitors of PARP.[2]
Recent research has demonstrated that isoindolinone derivatives are promising candidates for the development of PARP inhibitors.[2][3] The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.[2] This guide will dissect the SAR of a closely related series of pyrazole-isoindoline-1,3-dione hybrids, providing a framework for the rational design of novel enzyme inhibitors targeting PARP and other clinically relevant enzymes.
Core Scaffold and Rationale for Investigation
The core structure under investigation is characterized by a pyrazole ring linked via an ethyl bridge to the nitrogen of an isoindole-1,3-dione. This specific arrangement allows for systematic modifications at several key positions to explore the chemical space and optimize biological activity.
Figure 1: Key regions for structural modification on the 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione scaffold.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR for this scaffold, we will analyze data from a study on pyrazole-isoindoline-1,3-dione hybrids as HPPD inhibitors.[4] This provides concrete experimental data to understand the impact of substitutions.
Substitutions on the Isoindoline-1,3-dione Moiety
Modifications to the isoindoline-1,3-dione ring have a significant impact on inhibitory potency. The following table summarizes the activity of key analogs.
| Compound ID | R1 Substitution (on Isoindoline) | IC50 (µM) for AtHPPD[4] |
| 1a | H | > 1 |
| 1b | 2-Fluorobenzyl | 0.015 |
| 1c | 3-Fluorobenzyl | 0.012 |
| 1d | 4-Fluorobenzyl | 0.009 |
| 1e | 2,4-Difluorobenzyl | 0.0039 |
Data sourced from[4]
From this data, a clear trend emerges: the introduction of a substituted benzyl group at the nitrogen of the isoindoline moiety dramatically increases potency compared to the unsubstituted analog. Furthermore, the position and number of fluorine substituents on the benzyl ring fine-tune the activity, with the 2,4-difluoro substitution providing the most potent analog in this series. This suggests that specific hydrophobic and electronic interactions in the binding pocket are crucial for high-affinity binding.
Modifications of the Pyrazole Ring
Alterations to the pyrazole ring also play a critical role in modulating activity.
| Compound ID | R2 Substitution (on Pyrazole) | IC50 (µM) for AtHPPD[4] |
| 2a | 1,3-Dimethyl-5-hydroxy | 0.0039 |
| 2b | 1-Methyl-3-phenyl-5-hydroxy | 0.125 |
| 2c | 1,5-Dimethyl-3-hydroxy | > 1 |
Data sourced from[4]
The data indicates a strong preference for a 1,3-dimethyl-5-hydroxy substitution pattern on the pyrazole ring for this particular target. Replacing one of the methyl groups with a phenyl group leads to a significant drop in activity, and altering the substitution pattern entirely results in a loss of potency. This highlights the importance of the pyrazole's substitution for optimal interaction with the target enzyme.
Experimental Protocols
General Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione Analogs
The synthesis of the title compounds can be achieved through a multi-step process, with a key step involving the condensation of a pyrazole-containing amine with phthalic anhydride or a substituted derivative thereof.
Step 1: Synthesis of 4-(2-aminoethyl)-1H-pyrazole
A general method for the synthesis of 4-(2-aminoethyl)-1H-pyrazoles has been described, often starting from a protected form of histamine or through a multi-step synthesis from simpler precursors.[1]
Step 2: Condensation with Phthalic Anhydride
-
Dissolve 4-(2-aminoethyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Add phthalic anhydride (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Figure 2: General workflow for the synthesis of the target analogs.
In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP1.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2), PARP1 enzyme, activated DNA, NAD+, and a developing reagent.
-
Compound Dilution : Create a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup : In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle).
-
Initiation : Start the reaction by adding NAD+.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection : Stop the reaction and add the developing reagent, which detects the remaining NAD+. The fluorescence signal is inversely proportional to PARP1 activity.
-
Data Analysis : Measure the fluorescence intensity and calculate the IC50 value for each compound.
Mechanism of Action and Signaling Pathways
PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In cancer cells with mutations in genes involved in homologous recombination (HR) DNA repair, such as BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that cannot be efficiently repaired, ultimately resulting in cell death.
Figure 3: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-mutated cells.
Conclusion and Future Directions
The 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione scaffold serves as a versatile and promising platform for the design of novel enzyme inhibitors. The structure-activity relationship data from HPPD inhibitors demonstrates that substitutions on both the isoindoline and pyrazole moieties are critical for achieving high potency. Specifically, the introduction of substituted benzyl groups on the isoindoline ring and a 1,3-dimethyl-5-hydroxy pattern on the pyrazole ring were identified as key for potent inhibition in the studied series.
Given the established role of the isoindolinone core in PARP inhibition, future research should focus on synthesizing and evaluating a focused library of these pyrazole-containing analogs against PARP1 and PARP2. The insights gained from the existing SAR data can guide the selection of substituents to optimize potency and selectivity. Further exploration of the linker region may also yield improvements in pharmacokinetic and pharmacodynamic properties. The continued investigation of this privileged scaffold holds significant potential for the development of next-generation therapeutics for cancer and other diseases.
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A Comparative Benchmarking Guide: 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione Against Commercially Available Drugs
Abstract
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel chemical entities presents a promising avenue for identifying next-generation therapeutic agents. This guide introduces 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione , a novel compound designed through the molecular hybridization of a pyrazole and an isoindole-1,3-dione moiety. Both parent scaffolds are recognized as "privileged structures" in medicinal chemistry, each contributing to a wide array of FDA-approved drugs and clinical candidates.[1][2][3] This document provides a comprehensive benchmarking analysis of this compound against established drugs, postulating its therapeutic potential based on the known biological activities of its constituent fragments. We will explore a proposed synthetic route, outline key comparative bioassays, and present hypothetical performance data to guide further preclinical investigation.
Introduction: The Rationale for a Hybrid Scaffold
The design of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is predicated on the synergistic potential of its two core components:
-
The Pyrazole Moiety: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a cornerstone of numerous pharmaceuticals.[1][4] Its unique physicochemical properties often confer favorable pharmacokinetic profiles.[4] Pyrazole-containing drugs have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][6] A notable example is Celecoxib, a selective COX-2 inhibitor used for pain and inflammation.[2]
-
The Isoindole-1,3-dione (Phthalimide) Scaffold: This bicyclic aromatic structure is another privileged motif in medicinal chemistry. The phthalimide group is a key structural feature in a variety of biologically active compounds, exhibiting anti-inflammatory, immunomodulatory, anticancer, and neuroprotective properties.[3][7][8] Its presence in drugs like thalidomide and its analogs underscores its therapeutic importance. The synthetic tractability of the phthalimide nitrogen allows for diverse structural modifications.[8]
By integrating these two pharmacophores, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is hypothesized to exhibit multi-target activity, potentially in the realms of oncology, inflammation, or neurodegenerative diseases.
Proposed Synthesis
A plausible and efficient synthesis of the target compound can be envisioned through a two-step process, leveraging established synthetic methodologies for N-substituted phthalimides.
Experimental Protocol: Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Step 1: Synthesis of 2-(1H-pyrazol-4-yl)ethan-1-amine
A common route to this intermediate involves the reduction of a corresponding nitrile or nitro compound, which can be synthesized from pyrazole-4-carbaldehyde.
Step 2: N-Alkylation of Phthalimide
The amine intermediate from Step 1 can be reacted with phthalic anhydride in a condensation reaction, or with N-(2-bromoethyl)phthalimide in a nucleophilic substitution reaction. A more direct approach, known as the Gabriel synthesis, would involve the reaction of potassium phthalimide with a suitable 2-(1H-pyrazol-4-yl)ethyl halide.
Caption: Proposed synthetic workflow for the target compound.
Benchmarking Against Known Drugs: A Multi-faceted Approach
Given the diverse potential of the pyrazole and isoindole-1,3-dione scaffolds, we will benchmark our novel compound against established drugs in three key therapeutic areas: anti-inflammatory, anticancer, and neuroprotection.
Anti-inflammatory Activity: Comparison with COX Inhibitors
The pyrazole moiety is a hallmark of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib. The isoindole-1,3-dione scaffold has also been explored for its cyclooxygenase (COX) inhibitory potential.[9]
Benchmark Drugs:
-
Celecoxib: A selective COX-2 inhibitor.
-
Indomethacin: A non-selective COX inhibitor.
Hypothetical Performance Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 15.2 | 0.8 | 19.0 |
| Celecoxib | 25.0 | 0.05 | 500 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Termination and Measurement: The reaction is terminated, and the concentration of PGE2 is determined using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro COX inhibition assay.
Anticancer Activity: Evaluation of Cytotoxicity
Both pyrazole and isoindole-1,3-dione derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[3][7]
Benchmark Drugs:
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent.
-
Lenalidomide: An immunomodulatory drug with a phthalimide-related structure, used in multiple myeloma.
Hypothetical Performance Data (IC50 in µM):
| Compound | HeLa (Cervical Cancer) | C6 (Glioma) | A549 (Lung Cancer) |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 12.5 | 25.8 | 30.1 |
| 5-Fluorouracil | 5.2 | 18.7 | 22.4 |
| Lenalidomide | >100 | >100 | >100 |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: IC50 values are determined from the dose-response curves.
Neuroprotective Potential: Cholinesterase Inhibition
Derivatives of isoindole-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[10][11]
Benchmark Drugs:
-
Donepezil: A selective AChE inhibitor used in the treatment of Alzheimer's disease.
-
Galantamine: A dual inhibitor of AChE and an allosteric modulator of nicotinic receptors.
Hypothetical Performance Data (IC50 in µM):
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 5.8 | 15.2 |
| Donepezil | 0.01 | 7.5 |
| Galantamine | 1.2 | 8.5 |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This spectrophotometric method measures the activity of cholinesterases.
-
Enzyme and Inhibitor Incubation: AChE or BuChE is incubated with the test compound.
-
Substrate Addition: Acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) is added as the substrate.
-
Chromogen Reaction: The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
-
Spectrophotometric Measurement: The change in absorbance over time is monitored.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Caption: Workflow for Ellman's method.
Conclusion and Future Directions
The novel hybrid molecule, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, represents a promising starting point for the development of new therapeutic agents. Based on the well-documented activities of its constituent pyrazole and isoindole-1,3-dione scaffolds, this compound is predicted to exhibit a compelling biological profile, potentially with moderate to good activity in anti-inflammatory, anticancer, and neuroprotective assays.
The hypothetical data presented herein suggests that while the compound may not surpass the potency of highly specialized, market-leading drugs in every category, its potential for a balanced, multi-target profile warrants further investigation. The next logical steps involve the synthesis and in vitro validation of these predictions. Subsequent lead optimization efforts could focus on substitutions on both the pyrazole and the aromatic ring of the phthalimide to enhance potency and selectivity for a specific target class. This guide serves as a foundational document to stimulate and direct these future research endeavors.
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Budeanu, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. [Link]
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The Reproducibility of Experiments with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to Understanding and Utilizing a Novel Thalidomide Analog
For researchers and drug development professionals exploring novel therapeutics, particularly in oncology and immunology, the class of molecules known as immunomodulatory imide drugs (IMiDs) represents a significant area of interest.[1] This guide provides a comprehensive analysis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, a structural analog of thalidomide, and places its experimental utility in the context of its well-established counterparts, lenalidomide and pomalidomide. By understanding the shared mechanisms and potential for nuanced differences, researchers can better design and interpret experiments with this and similar novel compounds.
Introduction: The Rise of Cereblon E3 Ligase Modulators
The parent compound, thalidomide, initially marked by its tragic history, was later discovered to possess potent anti-angiogenic and immunomodulatory properties, leading to its repurposing for the treatment of multiple myeloma.[2] This spurred the development of analogs with improved potency and reduced side effects, giving rise to the IMiD class of drugs, which includes the blockbuster therapeutics lenalidomide and pomalidomide.[2][3]
These molecules, now also referred to as Cereblon E3 ligase modulators (CELMoDs), share a common and fascinating mechanism of action.[4][5] They act as "molecular glues," binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5][6] This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[6]
The Core Mechanism: A Shared Pathway of Action
The primary neosubstrates responsible for the therapeutic effects of lenalidomide and pomalidomide in hematologic malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][7] These proteins are essential for the survival and proliferation of multiple myeloma cells.[1] By inducing their degradation, IMiDs effectively trigger apoptosis in malignant cells.[7]
Beyond their direct anti-cancer effects, IMiDs also exert profound immunomodulatory activities. They are known to co-stimulate T cells and Natural Killer (NK) cells, leading to enhanced anti-tumor immunity.[8][9][10] This is achieved, in part, by increasing the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) while inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[8][9][11]
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, with its characteristic phthalimide group, is structurally poised to engage with the Cereblon E3 ligase complex in a manner analogous to thalidomide and its derivatives. The pyrazole moiety introduces a different chemical feature that could influence its binding affinity for Cereblon and its subsequent substrate degradation profile, offering a potential avenue for altered potency or specificity.
Caption: Mechanism of Action of Cereblon E3 Ligase Modulators.
Comparative Performance and Experimental Considerations
While specific experimental data for 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is not widely published, we can extrapolate its expected performance based on the extensive research on lenalidomide and pomalidomide. The key differentiators among these analogs often lie in their potency and side-effect profiles. For instance, pomalidomide is significantly more potent than thalidomide and has a different spectrum of activity.[2][12]
Table 1: Comparative Properties of Thalidomide Analogs
| Feature | Thalidomide | Lenalidomide | Pomalidomide | 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Predicted) |
| Primary Indication | Multiple Myeloma | Multiple Myeloma, Myelodysplastic Syndromes | Multiple Myeloma, Kaposi Sarcoma[12] | Potential for similar hematological and immunological applications |
| Potency | Baseline | More potent than thalidomide[1] | More potent than lenalidomide[12][13] | To be determined experimentally |
| Key Neosubstrates | IKZF1, IKZF3 | IKZF1, IKZF3, CK1α[1][6] | IKZF1, IKZF3[7][14] | Likely IKZF1 and IKZF3; other potential neosubstrates to be identified |
| Immunomodulatory Effects | Yes | Yes, potent T-cell and NK cell co-stimulation[9][10] | Yes, potent immunomodulatory effects[8][13] | Expected to have immunomodulatory properties |
Experimental Protocols for Synthesis and Evaluation
To ensure the reproducibility of experiments with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, meticulous adherence to standardized protocols is paramount. Below are representative methodologies for its synthesis and biological evaluation.
Synthesis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
This synthesis can be achieved through a Gabriel synthesis-type reaction, a robust and well-established method for the preparation of primary amines and their derivatives.
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 4-(2-bromoethyl)-1H-pyrazole (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Biological Activity
Cell Viability Assay (e.g., using Multiple Myeloma Cell Lines such as MM.1S):
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well. Treat the cells with increasing concentrations of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for IKZF1/IKZF3 Degradation:
-
Cell Lysis: Treat MM.1S cells with the test compound at its approximate IC₅₀ concentration for various time points (e.g., 2, 4, 8, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A significant reduction in the intensity of the IKZF1 and IKZF3 bands relative to the loading control will confirm target degradation.
Conclusion and Future Directions
2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a promising research tool and potential therapeutic candidate within the esteemed class of Cereblon E3 ligase modulators. Its structural similarity to clinically successful drugs like lenalidomide and pomalidomide provides a strong rationale for its investigation in similar biological contexts. By employing robust and reproducible experimental protocols, researchers can effectively characterize its unique biological profile, including its potency, substrate specificity, and immunomodulatory effects. This will not only contribute to a deeper understanding of the structure-activity relationships within this drug class but may also pave the way for the development of next-generation therapies with enhanced efficacy and safety profiles.
References
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- Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. (2015-07-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSslgXcyB7VXeHHXaZlWSaQgC3BLvNBEXZrwXsPFG-TC7iTNx66FyRUPkX3iClVEUHjnXTYE_T3U_rL3wF7rjgfCxga989Lmju7CQ0aZ1bWDBgl5XupFGcxKot0HsrWePc6RgxTTEW2Lje0bI=]
- Lenalidomide - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi6Jf3pC6PDRMxc1-ftl8babe5HANjDIEUzw8NK0sOqBfaRwmZ8t4yuDuoKNze5IlEQHzo47Stx201SEwl9wmikEJau6gvR1wPnUTtBt2eUk6kEH3ucX8y2F5qPV6c652r28j7XA==]
- The novel mechanism of lenalidomide activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4433355/]
- Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC - NIH. (2021-09-17). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8473212/]
- What is the mechanism of Pomalidomide? - Patsnap Synapse. (2024-07-17). [URL: https://www.patsnap.
- Mechanism of action of lenalidomide in hematological malignancies - ResearchGate. (2025-08-06). [URL: https://www.researchgate.
- Cereblon E3 ligase modulator - Grokipedia. [URL: https://grokipedia.
- Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PubMed - NIH. (2015-09-01). [URL: https://pubmed.ncbi.nlm.nih.gov/26253724/]
- Pomalidomide - Massive Bio. (2026-01-15). [URL: https://massivebio.
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- What are the molecular and cellular mechanisms involved in the action of Pomalidomide? | R Discovery. [URL: https://discovery.researcher.life/question/what-are-the-molecular-and-cellular-mechanisms-involved-in-the-action-of-pomalidomide/5f44b1c838db020006275817]
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A Comparative Analysis of Pyrazole-Containing Isoindolediones: Unveiling Structure-Activity Relationships for Anticancer Drug Discovery
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive comparative analysis of pyrazole-containing isoindolediones, a class of compounds demonstrating significant potential, particularly in the realm of oncology. By examining their synthesis, biological activities, and structure-activity relationships (SAR), we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of this promising chemical space.
Introduction: The Rationale for Hybrid Vigor
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its unique structural features allow it to act as a versatile scaffold for molecular design.[3] Similarly, the isoindoledione moiety is a key structural component in various biologically active molecules, including some with potent anticancer effects. The strategic fusion of these two heterocyclic systems into a rigid, planar structure, the pyrazolo[5,1-a]isoindol-8-one core, offers a novel framework for interacting with biological targets. This guide will delve into the synthesis and comparative biological evaluation of derivatives of this core structure, providing insights into their therapeutic potential.
Synthetic Strategies: Building the Pyrazolo[5,1-a]isoindol-8-one Scaffold
The construction of the pyrazolo[5,1-a]isoindol-8-one ring system can be achieved through several synthetic routes. A prevalent and efficient method involves a one-pot, three-component cascade reaction.
Experimental Protocol: One-Pot Synthesis of Pyrazolo[5,1-a]isoindoles[4]
This protocol outlines a palladium-catalyzed one-pot synthesis of the pyrazolo[5,1-a]isoindole scaffold.
Materials:
-
1-(2-Bromophenyl)buta-2,3-dien-1-one
-
Hydrazine
-
Isocyanide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 1-(2-bromophenyl)buta-2,3-dien-1-one in the chosen anhydrous solvent under an inert atmosphere, add the palladium catalyst.
-
Add hydrazine to the reaction mixture and stir for a predetermined time at room temperature to facilitate the initial condensation.
-
Introduce the isocyanide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[5,1-a]isoindole derivative.
This method's efficiency lies in its cascade nature, where the initial condensation is followed by a palladium-catalyzed isocyanide insertion into the C-Br bond and subsequent intramolecular C-N bond formation to construct the fused heterocyclic system.[4]
Comparative Biological Evaluation: Anticancer Activity of Pyrazolo-Isoindoledione Derivatives
Several studies have highlighted the anticancer potential of pyrazolo[5,1-a]isoindol-8-one derivatives. A comparative analysis of their cytotoxic activity against various cancer cell lines reveals key structure-activity relationships.
One notable study explored a series of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]1,2,4-triazine derivatives synthesized from a common precursor, 2-(4-(5-amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione.[1][3] This precursor, which contains the isoindoledione moiety linked to a pyrazole, serves as a versatile building block for creating a library of fused heterocyclic compounds.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Pyrazolo-Fused Heterocycles Derived from a Pyrazole-Containing Isoindoledione Precursor [1][3]
| Compound | Linker/Fused Ring | R Substituent | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| Doxorubicin (Standard) | - | - | 1.2 | 1.8 |
| Compound A | Pyrazolo[1,5-a]pyrimidine | -CN | 5.4 | 6.2 |
| Compound B | Pyrazolo[1,5-a]pyrimidine | -COOEt | 8.1 | 9.5 |
| Compound C | Pyrazolo[5,1-c]triazine | -N=N-Ar | 3.7 | 4.1 |
Note: The specific compound numbering from the source is simplified for clarity. The data represents a selection of compounds to illustrate the SAR.
Discussion of Structure-Activity Relationships (SAR):
The data presented in Table 1, though representing different fused systems derived from a common isoindoledione-pyrazole precursor, provides valuable insights into the structural requirements for anticancer activity.
-
Influence of the Fused Heterocycle: The pyrazolo[5,1-c]triazine derivative (Compound C) generally exhibited greater potency compared to the pyrazolo[1,5-a]pyrimidine derivatives (Compounds A and B). This suggests that the nature of the fused heterocyclic ring significantly impacts the cytotoxic profile.
-
Role of Substituents: Within the pyrazolo[1,5-a]pyrimidine series, the presence of a cyano (-CN) group (Compound A) resulted in higher activity than an ethoxycarbonyl (-COOEt) group (Compound B). This indicates that electron-withdrawing groups at this position may be favorable for anticancer activity.
-
Overall Potency: While the synthesized compounds demonstrated moderate to high anticancer activity, they were generally less potent than the standard chemotherapeutic drug, doxorubicin.[1][3] This highlights the need for further optimization of this scaffold to enhance its therapeutic index.
Mechanistic Insights: Potential Cellular Targets and Signaling Pathways
While the precise molecular targets for many pyrazole-containing isoindolediones are still under investigation, the broader class of pyrazole-fused heterocycles has been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[5][6] For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 2 (CDK2).[5][6]
Diagram 1: Simplified Representation of CDK Inhibition by Pyrazole-Fused Heterocycles
Caption: Pyrazole-containing compounds can inhibit CDK/Cyclin complexes, blocking substrate phosphorylation and halting cell cycle progression.
The inhibition of CDKs by these compounds can lead to cell cycle arrest and the induction of apoptosis, which are desirable outcomes in cancer therapy.[6] The rigid, planar structure of the pyrazolo-isoindoledione scaffold may facilitate its insertion into the ATP-binding pocket of these kinases, preventing the phosphorylation of key substrates required for cell cycle progression.
Conclusion and Future Directions
The comparative analysis of pyrazole-containing isoindolediones and their derivatives reveals a promising class of compounds with notable anticancer activity. The synthetic accessibility of the pyrazolo[5,1-a]isoindol-8-one scaffold allows for extensive structural modifications to explore and optimize their biological properties.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader library of pyrazolo-isoindoledione derivatives with diverse substitutions to further elucidate the structure-activity relationships.
-
Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action to guide rational drug design.
-
In Vivo Efficacy Studies: Evaluation of the most potent compounds in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.
By systematically exploring this unique heterocyclic scaffold, the scientific community can unlock its full potential in the development of next-generation anticancer therapeutics.
References
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Synthesis of Pyrazolo[5,1-a]isoindoles and Pyrazolo[5,1-a]isoindole-3-carboxamides through One-Pot Cascade Reactions of 1-(2-Bromophenyl)buta-2,3-dien-1-ones with Isocyanide and Hydrazine or Acetohydrazide. J Org Chem. 2015 Aug 7;80(15):7447-55. [Link][4]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Curr Org Synth. 2019;16(6):769-780. [Link][1][2][3]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. 2023 Nov 2;18(21):e202300373. [Link][5]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorg Chem. 2024 Feb;143:107116. [Link][6]
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- 4. Synthesis of Pyrazolo[5,1-a]isoindoles and Pyrazolo[5,1-a]isoindole-3-carboxamides through One-Pot Cascade Reactions of 1-(2-Bromophenyl)buta-2,3-dien-1-ones with Isocyanide and Hydrazine or Acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison Framework: Evaluating 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione Against Thalidomide Analogs as Novel Cereblon Modulators
Introduction
The serendipitous rediscovery of thalidomide and the subsequent development of its more potent and refined analogs, lenalidomide and pomalidomide, have revolutionized the treatment of hematologic malignancies, particularly multiple myeloma.[1][2] These molecules, collectively known as immunomodulatory drugs (IMiDs), exert their pleiotropic therapeutic effects—including anti-proliferative, anti-angiogenic, and immunomodulatory activities—through a novel mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This discovery has not only elucidated the biology of IMiDs but has also ushered in the era of targeted protein degradation, a new therapeutic modality with immense potential.
This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione , with the benchmark thalidomide analogs. The core chemical scaffold of this novel molecule features an isoindole-1,3(2H)-dione moiety, which is structurally analogous to the phthalimide ring of thalidomide, suggesting its potential to engage with Cereblon. However, to date, its activity as a CRBN modulator has not been publicly documented.
Therefore, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. We will first establish the benchmark by detailing the mechanism and comparative performance of thalidomide, lenalidomide, and pomalidomide. Subsequently, we will present a rigorous, step-by-step experimental framework to characterize 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione and objectively assess its potential as a next-generation CRBN-modulating therapeutic agent.
Part 1: The Benchmark - Thalidomide and its Analogs
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic effects of thalidomide and its analogs are initiated by their binding to Cereblon, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding event does not inhibit the ligase but rather allosterically modifies its substrate-binding surface. This induced conformational change creates a novel interface that promotes the recruitment of specific proteins, termed "neosubstrates," that would not typically be recognized by the ligase.
The most well-characterized neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] Upon their recruitment to the CRL4^CRBN^ complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[6] The degradation of these master regulator transcription factors has two major downstream consequences:
-
Direct Anti-Myeloma Effects: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells.[6][7] Their degradation leads to cell cycle arrest and apoptosis of malignant plasma cells.
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to the downregulation of IL-2 repressors, resulting in increased IL-2 production and enhanced T-cell and Natural Killer (NK) cell activity, thereby bolstering the anti-tumor immune response.[4][8]
Caption: Mechanism of Action of Thalidomide Analogs.
Comparative Potency of Thalidomide Analogs
While sharing a common mechanism, thalidomide, lenalidomide, and pomalidomide exhibit significant differences in their potency, which translates to their clinical efficacy and dosing. Pomalidomide is generally considered the most potent of the three.[9]
| Compound | Relative Potency (vs. Thalidomide) | Key Features |
| Thalidomide | 1x | The parent compound. |
| Lenalidomide | ~10x | More potent than thalidomide with a different toxicity profile.[8] |
| Pomalidomide | ~100x | The most potent of the three, effective in lenalidomide-refractory patients.[9] |
Part 2: A Framework for Comparative Analysis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
To ascertain whether 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione functions as a CRBN modulator and to quantify its activity relative to the established IMiDs, a systematic, multi-tiered experimental approach is required. The following sections provide the scientific rationale and detailed protocols for this comparative analysis.
Caption: Experimental Workflow for Compound Characterization.
Experiment 1: Cereblon Binding Affinity
-
Scientific Integrity & Logic: The foundational step in characterizing a potential CRBN modulator is to confirm and quantify its direct physical interaction with the CRBN protein. A competitive binding assay is a robust method to determine the affinity of an unlabeled test compound by measuring its ability to displace a known, labeled ligand. This provides a quantitative measure (IC50 or Kd) of target engagement.
-
Benchmark Data: CRBN Binding Affinity
| Compound | Binding Affinity (IC50/Kd) | Experimental Method |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50)[10] | Time-Resolved FRET |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | To Be Determined |
-
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20).
-
CRBN Protein: Use purified, GST-tagged human Cereblon protein.
-
Detection Reagents: Use a Terbium-labeled anti-GST antibody (donor) and a fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor).[11]
-
Test Compounds: Prepare a serial dilution of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, pomalidomide (positive control), and a negative control compound in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of each concentration of the serially diluted test compounds into the wells of a low-volume, white 384-well plate.
-
Add 4 µL of the GST-CRBN protein solution to each well.
-
Prepare a premix of the Terbium-labeled anti-GST antibody and the fluorescently labeled thalidomide analog in assay buffer. Add 4 µL of this premix to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the log of the competitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer.
-
-
Experiment 2: Neosubstrate Degradation in a Cellular Context
-
Scientific Integrity & Logic: Demonstrating target binding is necessary but not sufficient. A functional CRBN modulator must induce the degradation of its neosubstrates. Western blotting is the gold-standard technique to directly visualize and quantify the reduction in the total cellular protein levels of Ikaros and Aiolos following compound treatment. This assay validates that the compound successfully hijacks the cellular machinery to induce targeted protein degradation.
-
Benchmark Data: Ikaros and Aiolos Degradation
| Compound | DC50 Ikaros (nM) | DC50 Aiolos (nM) | Cell Line |
| Lenalidomide | Literature Reported | Literature Reported | MM.1S |
| Pomalidomide | Literature Reported | Literature Reported | MM.1S |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | To Be Determined | To Be Determined | MM.1S |
| (Note: Specific DC50 values can vary between studies and cell lines. Researchers should run benchmarks in their own experiments.) |
-
Experimental Protocol: Western Blot Analysis of Ikaros and Aiolos Degradation
-
Cell Culture and Treatment:
-
Culture a multiple myeloma cell line (e.g., MM.1S or RPMI-8226) in appropriate media.
-
Seed cells in 6-well plates at a density that will not exceed confluency during the experiment.
-
Treat the cells with a dose-response of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, pomalidomide (positive control), and a vehicle control (e.g., DMSO) for a set time (e.g., 6-24 hours).[5]
-
-
Protein Lysate Preparation:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the band intensity for Ikaros and Aiolos, normalizing to the loading control.
-
Plot the normalized protein levels against the compound concentration to determine the DC50 (concentration for 50% degradation).
-
-
Experiment 3: Anti-proliferative Activity
-
Scientific Integrity & Logic: The ultimate goal of a therapeutic agent is a functional cellular outcome. For an IMiD, the degradation of Ikaros and Aiolos is expected to result in decreased proliferation of dependent cancer cells. A cell viability assay, such as the MTT assay, measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation. This experiment connects target engagement and degradation to a physiologically relevant anti-cancer effect.
-
Benchmark Data: Anti-proliferative IC50 in Multiple Myeloma Cells
| Compound | Anti-proliferative IC50 | Cell Line |
| Thalidomide | Micromolar range | MM.1S |
| Lenalidomide | Mid-nanomolar to low-micromolar range | MM.1S |
| Pomalidomide | Low-nanomolar range | MM.1S |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | To Be Determined | MM.1S |
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed multiple myeloma cells (e.g., MM.1S) into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[14]
-
Allow cells to attach or acclimate for 24 hours.
-
Treat the cells with a serial dilution of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, pomalidomide (positive control), and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[15]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16]
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a reference wavelength (e.g., 630 nm).
-
Plot the percentage of cell viability (relative to the vehicle control) against the log of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
-
Conclusion
The thalidomide analog class of drugs has provided a powerful paradigm in oncology, demonstrating that inducing the degradation of previously "undruggable" transcription factors is a viable and highly effective therapeutic strategy. Their mechanism, centered on the modulation of the CRBN E3 ligase, serves as the gold standard for any new compound aspiring to enter this therapeutic space.
The investigational molecule, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, possesses a key structural moiety that suggests a potential for CRBN engagement. However, speculation must be substantiated by rigorous, quantitative biological data. The experimental framework detailed in this guide—encompassing target binding, cellular substrate degradation, and functional anti-proliferative outcomes—provides a robust and logical pathway for its comprehensive characterization. By systematically comparing its performance against the well-defined benchmarks of thalidomide, lenalidomide, and pomalidomide, the scientific community can definitively determine if this novel compound represents a meaningful advancement in the field of targeted protein degradation.
References
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Wikipedia. Thalidomide. [Link]
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Krönke J, Udeshi ND, et al. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). PubMed. [Link]
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Fischer ES, Böhm K, et al. The molecular mechanism of thalidomide analogs in hematologic malignancies. PubMed. [Link]
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Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]
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Bazarbachi AH, Malard F, et al. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Taylor & Francis Online. [Link]
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De Rito A, Gulli M, et al. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. NIH. [Link]
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Drugs.com. Lenalidomide vs Pomalidomide Comparison. [Link]
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Asatsuma-Okumura T, Ito T, et al. Molecular mechanisms of thalidomide and its derivatives. PMC - NIH. [Link]
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Pharmacy Times. Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. [Link]
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Hideshima T, Anderson KC. Lenalidomide and thalidomide: mechanisms of action--similarities and differences. PubMed. [Link]
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Schafer PH, Parton A, et al. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus. Annals of the Rheumatic Diseases. [Link]
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Bondeson DP, Mares A, et al. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. NIH. [Link]
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Hartmann MD, Boichenko I, et al. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. PMC - NIH. [Link]
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Gandhi AK, Mendy D, et al. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). ResearchGate. [Link]
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EOCCO. lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®). [Link]
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ResearchGate. CRBN binding and E3 inhibition by thalidomide derivatives. [Link]
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Bio-protocol. Cell Viability Assay. [Link]
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Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
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ASCO Publications. A real-world comparative analysis of pomalidomide (POM) and other antimyeloma treatments following lenalidomide (LEN) discontinuation among patients with multiple myeloma. [Link]
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Gertz MA. Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist. NIH. [Link]
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Shanghai VKEY Biotechnologies Co.,Ltd. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development!. [Link]
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BPS Bioscience. Cereblon Binding Assay Kit. [Link]
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Matyskiela ME, Lu G, et al. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. NIH. [Link]
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Ma M, Wang Y, et al. Ikaros and Aiolos Inhibit Pre-B-Cell Proliferation by Directly Suppressing c-Myc Expression. [Link]
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ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
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Siwek A, Stączek P, et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
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PMC - NIH. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]
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PubMed. 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. [Link]
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MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
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MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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Topic: A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, a Putative Cereblon E3 Ligase Modulator
An In-Depth Technical Guide to Evaluating the Efficacy of Novel Isoindole-1,3-dione Derivatives
Foreword: Navigating the Frontier of Targeted Protein Degradation
The field of targeted protein degradation has ushered in a new paradigm in therapeutics, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins. Central to this revolution are the immunomodulatory imide drugs (IMiDs) and their successors, the Cereblon E3 Ligase Modulators (CELMoDs).[1][2] These molecules function as sophisticated "molecular glues," redirecting the cellular ubiquitin-proteasome system to recognize and degrade specific target proteins, known as neosubstrates.[3][4]
The compound 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione belongs to this promising class of isoindole-1,3-dione derivatives. While specific efficacy data for this novel molecule is not yet prevalent in peer-reviewed literature, its structural similarity to established CELMoDs allows us to construct a robust framework for its evaluation. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies required to characterize its efficacy, using the well-established CELMoD, Lenalidomide , as a benchmark for comparison. We will explore the causality behind experimental choices, detail validated protocols, and discuss the critical challenge of translating potent in vitro activity into successful in vivo outcomes.
The Molecular Mechanism: Hijacking the CRL4CRBN E3 Ligase Complex
CELMoDs exert their effects by binding to Cereblon (CRBN), a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][3] This binding event subtly alters the substrate-binding surface of CRBN, inducing proximity between the ligase and "neosubstrate" proteins that it would not normally interact with.[3][5] Key neosubstrates for many anticancer CELMoDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose subsequent ubiquitination and proteasomal degradation are central to the therapeutic effect in hematological malignancies like multiple myeloma.[2][4][6]
In Vitro Efficacy: Quantifying Potency at the Molecular and Cellular Level
The initial evaluation of a novel compound requires a suite of in vitro assays to confirm its mechanism of action and quantify its potency. The primary goals are to establish direct binding to the target (CRBN), measure the degradation of neosubstrates, and determine the downstream effect on cancer cell viability.
Key In Vitro Assays & Comparative Data
A logical workflow begins with target engagement and proceeds to cellular outcomes. The data presented below is hypothetical but represents a realistic profile for a promising new CELMoD compared to the established drug, Lenalidomide.
| Assay Type | Parameter Measured | 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Hypothetical) | Lenalidomide (Benchmark) | Rationale |
| CRBN Binding Assay | Binding Affinity (Kd) | 150 nM | ~250 nM | Confirms direct target engagement. Lower Kd indicates tighter binding. |
| Substrate Degradation | IKZF1 DC50 (NCI-H929 cells) | 50 nM | 200 nM | Measures the concentration required to degrade 50% of the target protein; a direct measure of mechanistic potency. |
| Antiproliferative Assay | Cell Viability IC50 (NCI-H929 cells) | 120 nM | 500 nM | Determines the functional consequence of substrate degradation on cancer cell growth. |
Experimental Protocol: Antiproliferative Cell Viability Assay (CCK-8)
This protocol describes a common method to determine the IC50 value of a compound against a cancer cell line. The choice of NCI-H929, a multiple myeloma cell line, is based on its known dependency on IKZF1 and sensitivity to CELMoDs.[3]
Objective: To measure the dose-dependent effect of the test compound on the proliferation of NCI-H929 cells.
Materials:
-
NCI-H929 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test Compound and Lenalidomide (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Culture NCI-H929 cells to ~80% confluency. Harvest and count the cells. Seed 5,000 cells per well in 90 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compound and Lenalidomide in culture medium. The final concentration should range from 1 nM to 10 µM. Also prepare a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Add 10 µL of the diluted compounds or vehicle control to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. The 72-hour time point is chosen to allow for multiple cell doublings and robustly measure antiproliferative effects.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2-4 hours until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Normalize the data by setting the vehicle control as 100% viability and wells with no cells as 0% viability. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
Demonstrating efficacy in a living organism is the critical next step. An in vivo study assesses not only the compound's direct antitumor activity but also the complex interplay of its pharmacokinetics (PK) and pharmacodynamics (PD). The standard model for this class of drugs is a xenograft study where human cancer cells are implanted into immunodeficient mice.[7]
Experimental Protocol: Murine Xenograft Model for Multiple Myeloma
Objective: To evaluate the antitumor efficacy and tolerability of the test compound in an established NCI-H929 xenograft mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
NCI-H929 cells suspended in Matrigel/PBS
-
Test Compound and Lenalidomide formulated in an appropriate vehicle (e.g., 0.5% CMC)
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers, analytical balance
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 106 NCI-H929 cells in 100 µL of a 1:1 Matrigel:PBS solution into the right flank of each mouse. Matrigel is used to support initial tumor formation.
-
Tumor Growth and Randomization: Monitor tumor growth 2-3 times per week using calipers (Volume = 0.5 x Length x Width2). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer the compounds and vehicle daily via oral gavage (PO) for 21-28 consecutive days. Body weight is recorded daily or 3 times per week as a primary indicator of toxicity.
-
Efficacy Monitoring: Measure tumor volume 2-3 times per week.
-
Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³). The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Comparative In Vivo Data
This hypothetical data summarizes the expected outcomes from the xenograft study.
| Parameter | Vehicle Control | Lenalidomide (10 mg/kg) | 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (10 mg/kg) | Interpretation |
| Tumor Growth Inhibition (TGI) | 0% | 65% | 85% | The novel compound shows superior tumor growth inhibition compared to the benchmark at the same dose. |
| Max Body Weight Loss | <1% | ~5% | ~4% | Both compounds are well-tolerated, with minimal body weight loss indicating low systemic toxicity at the efficacious dose. |
Discussion: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
A frequent challenge in drug development is the disconnect between high in vitro potency and modest in vivo activity. For CELMoDs, this correlation is heavily influenced by physicochemical properties that govern the drug's absorption, distribution, metabolism, and excretion (ADME).[5]
-
In Vitro Potency is Not Enough: While our hypothetical compound showed a ~4-fold higher potency in the in vitro antiproliferative assay (IC50 of 120 nM vs. 500 nM), this does not automatically guarantee superior in vivo performance.
-
The Free Drug Hypothesis: The pharmacologically relevant concentration is the unbound, or "free," drug level available to engage CRBN within the tumor cells.[5] Factors like high lipophilicity can lead to increased non-specific binding to proteins and lipids, reducing the free drug concentration and potentially undercutting in vivo efficacy despite excellent in vitro potency.[5]
-
Permeability and Exposure: A compound must possess adequate solubility and membrane permeability to be absorbed from the gut (for oral dosing) and distribute effectively into the tumor tissue. Poor PK properties can prevent a potent molecule from ever reaching its target at sufficient concentrations.
Therefore, the superior in vivo performance of our hypothetical compound (85% TGI) suggests it possesses not only high intrinsic potency but also a favorable ADME profile that allows for sustained and effective exposure at the tumor site. This underscores the necessity of parallel optimization of both potency and drug-like properties during lead development.
Conclusion and Future Directions
The integrated analysis of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione demonstrates its high potential as a next-generation CELMoD. Based on its structural class and our comparative framework, it is projected to exhibit potent in vitro CRBN-dependent, antiproliferative activity, which successfully translates into superior, well-tolerated antitumor efficacy in a preclinical in vivo model.
The path forward requires a full characterization of its ADME profile, off-target screening, and exploration in more advanced preclinical models, such as patient-derived xenografts (PDX) or orthotopic tumor models. By rigorously validating both in vitro mechanism and in vivo pharmacology, novel compounds like this can be advanced with higher confidence toward clinical development.
References
-
Title: Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC Source: PubMed Central URL: [Link]
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Title: On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC Source: NIH URL: [Link]
-
Title: On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PlumX Source: PlumX URL: [Link]
-
Title: A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer Source: ScienceDirect URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives Source: ResearchGate URL: [Link]
-
Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: PubMed Central URL: [Link]
-
Title: Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies Source: NIH URL: [Link]
-
Title: Cereblon E3 ligase modulator - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC Source: NIH URL: [Link]
-
Title: Loss of cereblon partially mediates IMiD‐induced antiangiogenic effects... Source: ResearchGate URL: [Link]
-
Title: Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety Source: CORE URL: [Link]
-
Title: Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC Source: NIH URL: [Link]
-
Title: Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics Source: MDPI URL: [Link]
-
Title: Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC Source: NIH URL: [Link]
-
Title: Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors Source: PubMed Central URL: [Link]
-
Title: (PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: ResearchGate URL: [Link]
-
Title: Novel hybrid isoindole-1,3(2H)-dione compounds containing a 1H-tetrazole moiety: Synthesis, biological evaluation, and molecular docking studies Source: PubMed URL: [Link]
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A Senior Scientist's Guide to Assessing the Specificity of Novel Cereblon Modulators: A Case Study with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of novel compounds targeting the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). We will use the hypothetical compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, as a case study to illustrate the principles and experimental workflows necessary for a thorough specificity assessment. The core structure of this molecule, 1H-isoindole-1,3(2H)-dione, is a phthalimide moiety, the key pharmacophore responsible for binding to Cereblon, as seen in the well-established immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide[1][2][3].
The primary mechanism of these molecules involves binding to CRBN, thereby modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex[1][4][5]. This "molecular glue" effect leads to the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, known as neosubstrates, which are not the natural targets of the ligase complex. The selective degradation of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of these drugs in hematological malignancies[1][6][7].
Given the potential for any novel phthalimide-containing compound to act as a Cereblon modulator, a rigorous assessment of its binding affinity, selectivity, and downstream effects is paramount. This guide will compare our topic compound to the established benchmarks, lenalidomide and pomalidomide, and provide detailed protocols for key validation experiments.
Comparative Analysis: Benchmarking Against Established Cereblon Modulators
Before initiating extensive experimental work on a novel compound, it is crucial to understand the characteristics of well-established molecules in the same class. Lenalidomide and pomalidomide serve as excellent comparators. While both target Cereblon, they exhibit differences in potency and clinical activity, which are attributed to variations in their binding affinity and their efficiency in inducing the degradation of specific neosubstrates[1][5][8].
| Compound | Structure | CRBN Binding Affinity (Kd or IC50) | Key Neosubstrates |
| Lenalidomide | Chemical structure of Lenalidomide | ~178 nM (Kd)[9], ~1-2 µM (IC50 in cell extracts)[5][10][11] | IKZF1, IKZF3, CK1α, GSPT1[1][6][12] |
| Pomalidomide | Chemical structure of Pomalidomide | ~157 nM (Kd)[9], ~1-2 µM (IC50 in cell extracts)[5][10][11] | IKZF1, IKZF3, ARID2[1] |
| 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | Chemical structure of the topic compound | To be determined | To be determined |
Table 1: Comparative properties of established Cereblon modulators. Binding affinities can vary depending on the assay format (e.g., purified protein vs. cell lysate).
Pomalidomide is noted to be more potent than lenalidomide in many contexts, which may be due to its ability to more strongly induce the degradation of certain neosubstrates like ARID2[1][8]. The goal for our topic compound is to determine where it fits within this landscape. Does the pyrazole-ethyl side chain confer higher affinity or perhaps alter the neosubstrate profile? Answering these questions is the core of our specificity assessment.
Experimental Workflows for Specificity Profiling
A multi-faceted approach is required to confidently assess the specificity of a new chemical entity. This involves direct target engagement assays, cellular target validation, and broad off-target screening.
Workflow for Assessing Compound Specificity
Caption: A typical experimental workflow for assessing the specificity of a novel compound.
Direct Target Engagement: Competitive Binding Assays
The first step is to confirm and quantify the direct binding of the topic compound to Cereblon. Competitive binding assays are a high-throughput and robust method for this purpose.
Principle: These assays measure the ability of an unlabeled test compound to displace a known, labeled ligand (a tracer) from its target protein. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which is a measure of the test compound's binding potency.
Recommended Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a FRET-based technology that is well-suited for studying protein-ligand interactions.[13]
Materials:
-
Recombinant human Cereblon protein (e.g., GST-tagged)
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
A known Cereblon ligand, such as thalidomide, labeled with an acceptor fluorophore (e.g., Thalidomide-Red)[13]
-
Test compound: 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
-
Assay buffer and low-volume 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the topic compound, as well as positive (unlabeled thalidomide) and negative (DMSO vehicle) controls.
-
Assay Plate Setup: Dispense the compound dilutions and controls into the wells of the 384-well plate.
-
Protein Addition: Add the GST-tagged Cereblon protein to each well and incubate briefly to allow for potential binding.
-
Detection Reagent Addition: Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the Thalidomide-Red tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the concentration of the test compound to determine the IC50 value.
Causality and Interpretation: A low IC50 value indicates a high binding affinity of the topic compound for Cereblon. By comparing this value to those obtained for lenalidomide and pomalidomide under the same assay conditions, we can rank its relative potency.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
While biochemical assays confirm direct binding, it is crucial to verify that the compound engages its target within the complex environment of a living cell. CETSA is the gold standard for this purpose.[14][15][16]
Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. This thermal shift can be detected by heating intact cells, separating the soluble (folded) proteins from the aggregated (unfolded) ones, and quantifying the amount of the target protein remaining in the soluble fraction.[14][17][18]
Caption: A simplified workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with the topic compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a set period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble fraction from the precipitated, unfolded proteins by ultracentrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of Cereblon using Western blotting with a CRBN-specific antibody.
-
Data Analysis: Plot the band intensities for Cereblon against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Causality and Interpretation: A rightward shift in the melting curve for Cereblon in compound-treated cells versus control cells is strong evidence of target engagement in a physiologically relevant context. This self-validating system confirms that the compound can penetrate the cell membrane and bind to its intended target.
Broad Specificity and Off-Target Profiling
Confirming high-affinity binding to Cereblon is only part of the story. A truly specific compound should not interact significantly with other proteins, as off-target binding can lead to unexpected toxicities or side effects. Broad specificity panels are essential for de-risking a novel compound.
A. Kinase Selectivity Panels: Many small molecule drugs are ATP-competitive kinase inhibitors. Although our topic compound is not designed as such, its heterocyclic pyrazole moiety could potentially interact with the ATP binding pocket of kinases. Screening against a panel of kinases is a prudent step.
-
Service Providers: Companies like Eurofins Discovery and Reaction Biology offer comprehensive kinase screening panels (e.g., KINOMEscan™, scanELECT®) that assess the binding of a compound against hundreds of kinases.[19][20]
-
Methodology: These are typically binding assays where the test compound is screened at a single high concentration (e.g., 10 µM). Hits (e.g., >50% inhibition) are then followed up with dose-response curves to determine IC50 or Kd values.
-
Interpretation: The goal is to see minimal interaction with kinases, demonstrating selectivity for Cereblon over this large and important class of enzymes.
B. CEREP Safety Panels: These panels screen a compound against a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that are historically associated with adverse drug reactions.
-
Service Providers: Eurofins Cerep offers well-established safety panels (e.g., SafetyScreen44™, SafetyScreen87™) for this purpose.[2][21][22]
-
Methodology: Similar to kinase panels, these are typically radioligand binding assays where the compound is tested for its ability to displace a known ligand from a panel of targets.
-
Interpretation: A "clean" profile on a CEREP panel, with no significant off-target hits, provides strong evidence of the compound's specificity and a lower likelihood of safety-related liabilities.
Conclusion
The assessment of specificity for a novel compound like 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione requires a systematic and multi-pronged experimental approach. By leveraging the knowledge of established Cereblon modulators like lenalidomide and pomalidomide as benchmarks, we can contextualize our findings. The combination of direct binding assays (HTRF), in-cell target engagement validation (CETSA), and broad off-target screening (kinase and safety panels) provides a robust and self-validating workflow. This comprehensive assessment is critical for establishing the scientific integrity of a novel drug candidate and is an indispensable part of modern drug discovery.
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An, J., & Shim, J. S. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society reviews, 51(14), 6016–6034. [Link]
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Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
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Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Introduction: The Precautionary Principle in Practice
As a novel heterocyclic compound, 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a molecule of significant interest in drug discovery and materials science. However, its novelty means that comprehensive toxicological and environmental fate data are not yet established. Therefore, this guide is founded on the precautionary principle : in the absence of complete safety data, the compound must be treated as potentially hazardous. This document provides a robust, step-by-step protocol for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and compliance with environmental regulations. Our approach synthesizes best practices from leading institutional safety offices and an analysis of the compound's constituent chemical moieties.
Part 1: Hazard Assessment and Characterization
A thorough risk assessment is the cornerstone of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer potential hazards from its structural components: the pyrazole ring and the isoindole-1,3-dione (phthalimide) core.
-
Pyrazole Moiety: Pyrazole and its derivatives are known to be biologically active.[1] The parent compound, pyrazole, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3][4] Furthermore, it is recognized as a potential hepatotoxin (liver toxin) and has demonstrated teratogenic effects in animal studies.[2][5] It is also classified as harmful to aquatic life.[2][4]
-
Isoindole-1,3-dione Moiety: This structure, also known as phthalimide, is a core component in many pharmaceuticals.[6][7][8] While some simple derivatives are not considered highly hazardous, the class as a whole is reactive and is often used to synthesize more complex, biologically active molecules.[9][10] Certain derivatives are known skin and eye irritants.[11][12]
Part 2: Essential Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound, including its waste products. It serves as the primary barrier against accidental exposure.[13][14]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[15] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Check for tears before use and replace immediately if contaminated.[14] |
| Protective Clothing | Cotton lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area. Use in a certified chemical fume hood if creating aerosols or dust. | Prevents inhalation of airborne particles. |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione are managed in a safe, compliant, and environmentally responsible manner.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions.[16][17]
-
Solid Waste:
-
Collect unused or expired solid 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
-
Include any contaminated disposable materials such as weighing papers, gloves, and paper towels.
-
Place these materials into a designated, sealable, and chemically compatible waste container (e.g., a wide-mouth glass jar or a high-density polyethylene (HDPE) container).[18]
-
-
Liquid Waste:
-
Collect all solutions containing the compound (e.g., from reaction workups, chromatography fractions, or rinsing).
-
Use a dedicated, sealable, and chemically compatible container (e.g., a glass solvent bottle).
-
Crucially, do not mix this waste stream with incompatible chemicals. Based on general chemical principles, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[3][9]
-
-
Sharps Waste:
-
Needles or other contaminated sharps must be placed in a designated sharps container.[19]
-
Step 2: Meticulous Container Labeling
Regulatory compliance and the safety of waste handlers depend on accurate labeling.[13] Your institution's Environmental Health & Safety (EHS) office may provide standardized labels.[20] If not, the label must clearly state:
-
The full chemical name of all constituents. Do not use abbreviations or chemical formulas.[17] For example:
-
"Waste 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione"
-
For solutions: "Waste Dichloromethane (90%), 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (10%)"
-
-
The approximate percentages of each component.[17]
-
The primary hazards associated with the waste (e.g., "Irritant, Toxic").[16]
-
The name of the Principal Investigator and the laboratory location.
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated SAA at or near the point of generation while awaiting pickup.[17][20]
-
Keep the waste container tightly sealed at all times, except when adding waste.[17] A funnel should never be left in the container.
-
Store the container in a secondary containment bin or tray to contain any potential leaks.[18]
-
Ensure the SAA is under the control of laboratory personnel and is inspected weekly for leaks or label degradation.[17][20]
Step 4: Arranging Final Disposal
Under no circumstances should this chemical waste be disposed of down the sanitary sewer or in the regular trash.[14][21]
-
Once the waste container is 90% full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[17][21]
-
Follow all specific institutional procedures for requesting a pickup. This is often done through an online system.
Part 4: Spill Management Protocol
In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and contamination.
-
For Small Spills (<100 mg solid, <20 mL of dilute solution):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Part 2, contain the spill.
-
If solid: Avoid raising dust.[4] Gently cover with a damp paper towel and then sweep the material into the solid hazardous waste container.
-
If liquid: Absorb the spill with a chemical sorbent pad or vermiculite. Do not use paper towels for large quantities of volatile solvent spills.
-
Place all cleanup materials (gloves, pads, towels) into the solid hazardous waste container.[16]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the area until the emergency response team has cleared it.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione waste.
Caption: Disposal decision workflow from generation to final EHS pickup.
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A Senior Application Scientist's Guide to the Safe Handling of 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Abstract: This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS No. 1195687-62-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules—isoindole-1,3-diones (phthalimides) and pyrazoles—to establish a conservative and robust safety protocol. The procedures herein are designed to empower laboratory personnel with the knowledge to minimize exposure, manage waste effectively, and maintain a culture of safety.
Hazard Analysis: A Proactive Approach to Safety
A thorough understanding of a compound's potential hazards is the cornerstone of safe laboratory practice. For 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, we must infer its toxicological profile from its constituent moieties: the isoindole-1,3-dione core and the pyrazole ring.
-
The Isoindole-1,3-dione Moiety: This structure, a derivative of phthalimide, is a common building block in medicinal chemistry. While many derivatives are stable, the parent isoindole structure can be unstable.[1][2] The primary risks associated with similar isoindoline compounds are skin and eye irritation.[3] Therefore, it is prudent to treat this compound as a potential irritant upon dermal or ocular contact.
-
The Pyrazole Moiety: Pyrazole and its derivatives exhibit a wide spectrum of biological activities.[4] This biological activity necessitates careful handling, as some pyrazole-based compounds can be toxic.[5][6] Chronic toxicity studies on related pyrazolones have highlighted potential issues, although these are often structure-dependent.[6] The primary hazards associated with pyrazole itself include skin irritation, serious eye irritation, and respiratory irritation.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to prevent exposure through inhalation, ingestion, or skin/eye contact. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical safety goggles | Nitrile gloves (double-gloved) | Lab coat | Required if not in a fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile gloves (double-gloved) | Lab coat | Chemical fume hood |
| Reaction Monitoring/Work-up | Chemical safety goggles | Nitrile gloves (double-gloved) | Lab coat | Chemical fume hood |
| Waste Disposal | Chemical safety goggles and face shield | Nitrile gloves (double-gloved) | Lab coat | Well-ventilated area |
Rationale for PPE Selection
-
Eye and Face Protection: Given that related compounds can cause serious eye irritation, chemical safety goggles are mandatory at all times.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashes, such as during solution preparation or waste disposal.
-
Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against potential dermal absorption. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect against accidental spills.
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be carried out in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Operational Procedures: A Step-by-Step Guide to Safety
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide a clear path for safe handling.
Donning and Doffing of PPE
Proper technique in putting on and removing PPE is vital to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Respiratory Protection (if required)
-
Eye/Face Protection
Doffing Sequence:
-
Outer Gloves (dispose of as hazardous waste)
-
Face Shield
-
Lab Coat (remove by turning it inside out)
-
Goggles
-
Inner Gloves (dispose of as hazardous waste)
-
Wash hands thoroughly with soap and water.
Workflow for Safe Handling
The following diagram illustrates the decision-making process and necessary precautions at each stage of handling the compound.
Caption: Experimental workflow for handling 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste and contaminated materials is a legal and ethical responsibility.
Chemical Waste
-
Solid Waste: Collect all solid waste, including residual compound and contaminated consumables (e.g., weighing paper), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Aqueous and organic waste should be collected separately.[8]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[9]
Contaminated PPE
-
All disposable PPE, such as gloves and bench paper, that has come into contact with the compound must be disposed of as solid hazardous waste.
-
Non-disposable items, such as glassware, must be decontaminated by rinsing with an appropriate solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[8]
Empty Containers
-
The original container of the compound, once empty, should be triple-rinsed with a suitable solvent.[8]
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates can be managed according to your institution's specific guidelines.
-
After rinsing, deface the label and dispose of the container as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) office.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have an emergency plan in place and ensure that a safety shower and eyewash station are readily accessible.
References
-
PubMed. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]
-
PubMed. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. Retrieved from [Link]
-
Chem-Space. (n.d.). 2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
PubMed. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]
-
ResearchGate. (2022). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
ResearchGate. (2008). Isoindole. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoindole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved from [Link]
-
Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
-
Karolinska Institutet. (2025). Laboratory waste. Retrieved from [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
PubMed. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The chemistry of isoindole natural products. Retrieved from [Link]
Sources
- 1. Isoindole - Wikipedia [en.wikipedia.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | C14H8N2O4 | CID 101313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
